Methyl 5-chloropyrazine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMLRFXZPKILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328104 | |
| Record name | Methyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287714-35-6, 33332-25-1 | |
| Record name | methyl 5-chloropyrazinoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chloro-2-pyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-chloropyrazine-2-carboxylate CAS number 33332-25-1 properties
An In-Depth Technical Guide to Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.
Compound Identification and Physicochemical Properties
This compound is a halogenated heterocyclic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a pyrazine ring substituted with a chlorine atom and a methyl ester group, which serve as reactive handles for further chemical modification.
Structural Information
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound
Physicochemical Data Summary
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 33332-25-1 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][4][5] |
| Molecular Weight | 172.57 g/mol | [1][5] |
| Appearance | White to Yellow Solid/Powder | [3] |
| Melting Point | 89-90 °C | [1][2][4] |
| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [1][2][4] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][2][4] |
| IUPAC Name | This compound | [5] |
| SMILES | COC(=O)C1=CN=C(C=N1)Cl | [5] |
| InChIKey | CVVMLRFXZPKILB-UHFFFAOYSA-N | [5] |
Spectral Data Analysis
Structural confirmation is a critical step in synthesis. The following data are characteristic of this compound.
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ: 9.10-9.12 (s, 1H), 8.70-8.74 (s, 1H), 4.04-4.08 (s, 3H).[1][2] |
| ¹³C NMR | Spectral data available from sources like SpectraBase.[5] |
| Mass Spec (GC-MS) | Experimental data available, confirming the molecular weight.[5] |
| Infrared (IR) | Spectral data available from various chemical suppliers.[6] |
Expert Interpretation:
-
The ¹H NMR spectrum is distinct. The two singlets in the aromatic region (δ 9.1 and 8.7 ppm) correspond to the two protons on the pyrazine ring.[1][2] Their chemical shifts are downfield due to the electron-withdrawing nature of the two nitrogen atoms, the chlorine, and the ester group. The singlet at approximately 4.05 ppm integrates to three protons, characteristic of the methyl ester group.[2]
-
Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis Methodologies
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: From Methyl 5-hydroxypyrazine-2-carboxylate
This is a common and effective method involving the conversion of a hydroxyl group to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Reaction Scheme:
Caption: Synthesis from the corresponding hydroxy-ester.
Causality and Experimental Insights:
-
Why POCl₃? Phosphorus oxychloride is a highly effective reagent for converting heterocyclic hydroxyl groups (or their tautomeric keto forms) into chlorides. It acts as both a chlorinating and dehydrating agent.
-
Catalyst: Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added.[2] DMF reacts with POCl₃ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more reactive electrophile and facilitates the chlorination.
-
Work-up: The reaction is typically quenched by pouring it slowly onto ice.[1] This procedure serves two purposes: it hydrolyzes the excess reactive POCl₃ and precipitates the organic product, which is less soluble in water. A subsequent wash with a weak base like sodium bicarbonate is crucial to neutralize any residual acidic species.[2]
Step-by-Step Protocol:
-
Combine Methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃) (e.g., 10 mL per gram of starting material).[1]
-
Optionally, add a few drops of N,N-dimethylformamide (DMF) as a catalyst.[2]
-
Heat the mixture to reflux for 1.5 to 2 hours under a nitrogen atmosphere.[1][2]
-
After cooling, carefully and slowly pour the reaction mixture onto crushed ice.[1]
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or chloroform (e.g., 3 x 30 mL).[1][2]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2] The crude product can be recrystallized from toluene or ligroin to improve purity.[1][7]
Method 2: Esterification of 5-chloropyrazine-2-carboxylic acid
If the corresponding carboxylic acid is available, a standard esterification can be performed.
Reaction Scheme:
Caption: Synthesis via esterification of the carboxylic acid.
Causality and Experimental Insights:
-
Reagent Choice:
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is a very mild and efficient way to form methyl esters.[1] It reacts quickly at room temperature, and the only byproducts are nitrogen gas and the volatile tetramethylsilane. This method avoids harsh acidic or basic conditions.
-
Thionyl Chloride (SOCl₂) and Methanol: A classic method where the carboxylic acid is first converted to a more reactive acid chloride with SOCl₂, which then readily reacts with methanol. DMF can be used as a catalyst here as well.[1]
-
Step-by-Step Protocol (using TMS-diazomethane):
-
Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.[1]
-
Add a solution of trimethylsilyldiazomethane (2M in diethyl ether, 2 equivalents) dropwise. Vigorous bubbling (N₂ evolution) should be observed.[1]
-
Stir for 30 minutes at room temperature, monitoring by LCMS for completion.[1]
-
Concentrate the reaction mixture under reduced pressure to obtain the product, which is often pure enough for subsequent steps.[1]
Chemical Reactivity and Applications
The utility of this compound stems from its two primary reactive sites: the chloro substituent and the methyl ester.
Hydrolysis
The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under basic conditions (e.g., using LiOH or NaOH).[8] This acid is itself a valuable building block for forming amides or other derivatives.[8]
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, thiols), making it a cornerstone in combinatorial chemistry and drug discovery programs.
Applications
This compound is a crucial intermediate in the synthesis of a range of bioactive molecules.[1]
-
Pharmaceuticals: It is a building block for various pharmaceutically active agents.[8] While specific drug names are often proprietary or found in patent literature, the pyrazine core is common in many therapeutic areas.
-
Agrochemicals: It serves as an intermediate for pesticides.[1]
-
Material Science: It has potential applications as a component in polymer stabilizers and antioxidants.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
| Hazard Category | Description |
| GHS Classification | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9] |
| Pictogram | GHS07 (Exclamation Mark)[3][5] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9][10] |
| Storage | Keep in a dark place, sealed in a dry, well-ventilated area at room temperature.[7][11] |
| Health Effects | Long-term exposure may cause headache, dizziness, and skin dryness.[1] |
Workflow for Safe Handling:
Caption: Recommended safe handling workflow.
Conclusion
This compound (CAS 33332-25-1) is a versatile and valuable intermediate in organic synthesis. Its well-defined physicochemical properties, predictable spectral characteristics, and straightforward synthesis protocols make it a reliable building block for research and development. A thorough understanding of its reactivity, particularly at the chloro and ester positions, unlocks its full potential for creating diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this irritant compound.
References
- ChemBK. (2024). Methyl-5-chloropyrazine-2-carboxylate.
- Home Sunshine Pharma. (n.d.). This compound CAS 33332-25-1.
- PubChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- LookChem. (n.d.). Methyl-5-chloropyrazine-2-carboxylate.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
- Chemdad. (n.d.). This compound.
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physical and chemical properties of Methyl 5-chloropyrazine-2-carboxylate
An In-Depth Technical Guide to Methyl 5-chloropyrazine-2-carboxylate
Introduction: Unveiling a Key Heterocyclic Building Block
This compound is a halogenated heterocyclic compound belonging to the pyrazine family. Its chemical structure, featuring a pyrazine ring substituted with both a chloro group and a methyl ester, makes it a highly versatile and valuable intermediate in organic synthesis. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing chloro and carboxylate groups, imparts unique reactivity that is strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, with a focus on its significance for researchers and professionals in drug development and agrochemical science. It serves as a critical synthon, or building block, for introducing the pyrazine moiety into larger, biologically active compounds.[1][2]
Physicochemical and Structural Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or orange crystalline solid.[3][4] Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain its stability.[1][5]
Molecular Structure
The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The chlorine atom is located at position 5, and the methyl carboxylate group is at position 2.
Caption: Molecular Structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 33332-25-1 | [1][3][4][6][7] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3][6][8] |
| Molecular Weight | 172.57 g/mol | [1][3][6][8] |
| Appearance | White to Light yellow/orange powder/crystal | [3][4] |
| Melting Point | 89-90 °C | [1][4][5][6] |
| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [1][5][6] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][5][6] |
| pKa | -4.54 ± 0.10 (Predicted) | [1][5][6] |
| Purity | ≥98.0% (HPLC) | [3][7] |
Spectral Data
Structural confirmation is typically achieved through various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is simple and characteristic. In CDCl₃, it shows a singlet for the methyl protons (–OCH₃) at approximately δ 4.05 ppm and two distinct singlets (or doublets with small coupling) for the two aromatic protons on the pyrazine ring at approximately δ 8.71 and δ 9.10 ppm.[1][6]
-
¹³C NMR, ¹⁵N NMR, and Mass Spectrometry: Further structural data can be obtained from ¹³C NMR, ¹⁵N NMR, and GC-MS, which are available in public databases like PubChem and ChemicalBook for reference.[8][9]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by two primary functional groups: the chloro substituent and the methyl ester.
Caption: Key Reactive Sites and Transformations.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens and the ester group activates the C-Cl bond towards nucleophilic attack. This allows for the introduction of amines, alcohols, thiols, and other functionalities at this position, making it a cornerstone reaction for building molecular diversity.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under basic conditions (e.g., using lithium hydroxide or sodium hydroxide).[2] This carboxylic acid is itself a valuable intermediate, often used in amide bond formation to link the pyrazine core to other molecular fragments.[2]
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Chlorination of a Hydroxypyrazine Precursor
This common and effective method involves the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[1][6] The hydroxyl precursor, methyl 5-hydroxypyrazine-2-carboxylate, is often synthesized from 5-hydroxypyrazine-2-carboxylic acid.
Caption: Workflow for Synthesis via Chlorination.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, ~10-15 equivalents).[1]
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the mixture.[6]
-
Reaction: Heat the reaction mixture to reflux for 1.5 to 4 hours.[1][6] Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).
-
Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or chloroform.[1][6]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the resulting solid from a solvent like toluene to obtain the pure this compound.[1]
Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the hydroxypyrazine, converting it into a good leaving group, which is subsequently displaced by a chloride ion to form the desired product. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl₃, which is more reactive.
Method 2: Esterification of 5-Chloropyrazine-2-carboxylic Acid
An alternative approach is to start with the corresponding carboxylic acid and perform an esterification reaction. While many esterification methods exist, using trimethylsilyldiazomethane (TMS-diazomethane) is a mild and highly efficient option for sensitive substrates.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.[1]
-
Reaction: To this solution, add a 2 M solution of trimethylsilyldiazomethane in diethyl ether (2 equivalents) dropwise at room temperature.[1] Effervescence (nitrogen gas evolution) will be observed.
-
Completion: Allow the reaction to proceed for approximately 30 minutes, or until bubbling ceases. Completion can be confirmed by LCMS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to yield this compound. The product is often of high purity (>95%) and may be used directly in subsequent steps without further purification.[1]
Causality: TMS-diazomethane is a safe and effective methylating agent for carboxylic acids. The carboxylic acid protonates the diazomethane, which then decomposes to generate a highly reactive methyldiazonium species and a carboxylate anion. These rapidly combine, releasing nitrogen gas, to form the methyl ester under very mild conditions.
Applications in Drug Discovery and Agrochemicals
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its utility lies in its ability to be elaborated into more complex structures.
-
Pharmaceutical Intermediates: The pyrazine ring is a common scaffold in many pharmaceutically active agents. This compound provides a convenient entry point for synthesizing derivatives with potential applications as kinase inhibitors, antivirals, and other therapeutic agents.[1][2][6][10] The chloro and ester groups serve as handles for diversification, allowing chemists to append different functional groups to explore structure-activity relationships (SAR).
-
Pesticide Synthesis: Similar to its role in pharmaceuticals, it is also used in the development of new pesticides and herbicides.[1]
-
Material Science: It can also be used in the synthesis of dyes, polymer stabilizers, and antioxidants.[1]
The introduction of a methyl group, in general, is a key strategy in drug design to modulate physicochemical properties, improve metabolic stability, and fine-tune pharmacodynamic and pharmacokinetic profiles.[11]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
GHS Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[7][8]
-
H315: Causes skin irritation (Skin Irritation, Category 2).[8][12]
-
H319: Causes serious eye irritation (Eye Irritation, Category 2).[8][12]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[8][12]
The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".[4][7]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[12][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][12]
References
- This compound | C6H5ClN2O2 | CID 406081.
- Methyl-5-chloropyrazine-2-carboxyl
- This compound CAS 33332-25-1. Home Sunshine Pharma. [Link]
- Supplier CAS No 33332-25-1. BuyersGuideChem. [Link]
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. [Link]
- MATERIAL SAFETY D
- This compound CAS 33332-25-1 Drug Intermediates. Wuhan Biocar Pharmacy Co., Ltd.. [Link]
- [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208.
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Methyl 5-chloropyrazine-2-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 5-Chloropyrazine-2-Carboxylate
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of pyrazine, a diazine ring system, it serves as a versatile and crucial building block for the synthesis of more complex molecular architectures. Its unique electronic properties, stemming from the electron-withdrawing pyrazine ring and the chloro- and ester-substituents, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety protocols, tailored for researchers and drug development professionals.
PART 1: Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is identified by the CAS Number 33332-25-1.[3][4][5] Its structural and physicochemical characteristics are summarized below.
Identifiers and Chemical Structure
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 33332-25-1 | [7] |
| Molecular Formula | C₆H₅ClN₂O₂ | [5][6] |
| Molecular Weight | 172.57 g/mol | [3][6] |
| Canonical SMILES | COC(=O)C1=CN=C(C=N1)Cl | [6] |
| InChI Key | CVVMLRFXZPKILB-UHFFFAOYSA-N | [5][6] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White to light yellow or orange crystalline powder | [4][8] |
| Melting Point | 89-90°C | [1][2][8] |
| Boiling Point | 242.8 ± 35.0°C (Predicted) | [1][2][9] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][2][9] |
| pKa | -4.54 ± 0.10 (Predicted) | [1][2][9] |
| Purity | ≥98.0% (HPLC) | [4] |
PART 2: Synthesis Methodologies and Experimental Protocols
The synthesis of this compound is critical for its availability as a research chemical. Several routes have been established, typically starting from more readily available pyrazine derivatives. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials.
Primary Synthetic Pathway: From Hydroxypyrazine Precursors
A prevalent and effective method involves a two-step process starting from 5-hydroxypyrazine-2-carboxylic acid.[1]
-
Esterification: The initial step is the esterification of the carboxylic acid group. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is often used as it reacts with methanol to form methyl chloride and sulfur dioxide in situ, driving the esterification forward while also acting as a dehydrating agent.
-
Chlorination: The subsequent step involves the conversion of the hydroxyl group to a chloro group. This is a nucleophilic aromatic substitution reaction where a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) is employed.[1][2] These reagents are highly effective for replacing hydroxyl groups on heterocyclic rings with chlorine atoms.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis starting from methyl 5-hydroxypyrazine-2-carboxylate.[2]
Objective: To synthesize this compound via chlorination.
Materials:
-
Methyl 5-hydroxypyrazine-2-carboxylate (4.37 mmol)
-
Phosphorus trichloride (PCl₃) (6.1 mL)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated saline (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
Dissolve methyl 5-hydroxypyrazine-2-carboxylate (673 mg, 4.37 mmol) in phosphorus trichloride (6.1 mL).
-
Add a few drops of DMF to catalyze the reaction.
-
Heat the reaction mixture to reflux for 2 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture and slowly pour it into ice water to quench the excess PCl₃.
-
Extract the aqueous mixture three times with chloroform (30 mL per extraction).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid, this compound, can be further purified by recrystallization if necessary.[1]
Self-Validation: The success of the synthesis is confirmed by analytical techniques. The structure of the final product is typically verified using ¹H NMR spectroscopy, which should show characteristic peaks for the pyrazine ring protons and the methyl ester protons.[2] Purity is often assessed by HPLC.
PART 3: Chemical Reactivity and Core Applications
This compound is primarily valued for its role as a reactive intermediate. The chlorine atom and the methyl ester group are both functional handles that can be manipulated to build more elaborate molecules.
Key Reactions
-
Hydrolysis: The methyl ester is readily hydrolyzed back to the corresponding carboxylic acid (5-chloropyrazine-2-carboxylic acid) under basic conditions, for example, using lithium hydroxide (LiOH) in water.[10][11] This transformation is crucial as the carboxylic acid is itself an important building block for forming amides, which are prevalent in many pharmaceutical compounds.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the pyrazine ring can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups such as amines, thiols, or alkoxides. This reactivity is central to its utility in combinatorial chemistry and drug discovery.
Applications in Drug Development and Research
This compound is a key intermediate in the synthesis of a wide array of pharmaceutically active agents.[1][2][12] The pyrazine core is a recognized pharmacophore found in drugs targeting various diseases. By serving as a starting point, this compound enables the construction of libraries of compounds for screening and lead optimization. Its derivatives have been investigated for applications in treating diabetes and high cholesterol.[13]
PART 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural confirmation. The spectrum in CDCl₃ typically shows three signals: a singlet for the methyl ester protons (–OCH₃) around δ 4.05 ppm, and two distinct signals for the two non-equivalent protons on the pyrazine ring, often appearing as doublets or singlets around δ 8.71 ppm and δ 9.10 ppm.[2] ¹³C and ¹⁵N NMR data are also used for a more detailed structural analysis.[6][14]
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (172.57 Da).[6]
PART 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. This compound is classified as an irritant.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:[6][15]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16] A dust mask (type N95) should be used when handling the solid to avoid inhalation.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] Keep away from incompatible materials such as strong oxidizing agents and alkalis.[1]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Conclusion
This compound stands out as a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules. Its defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate its irritant properties. As research continues, the demand for such versatile heterocyclic building blocks is expected to grow, further cementing the importance of this compound in modern chemical synthesis.
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An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-chloropyrazine-2-carboxylate: Melting and Boiling Point Determination
Introduction
Methyl 5-chloropyrazine-2-carboxylate, a heterocyclic organic compound, serves as a critical building block in the synthesis of various pharmaceutical agents. Its chemical structure, characterized by a pyrazine ring substituted with a chloro and a methyl carboxylate group, imparts specific physicochemical properties that are fundamental to its reactivity, purity, and suitability for drug development. Among these properties, the melting and boiling points are paramount. They serve as initial, yet crucial, indicators of purity and are foundational for the design of synthetic routes, purification strategies, and formulation development.[1][2][3]
This technical guide provides a comprehensive overview of the melting and boiling points of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the physical data but also detailed, field-proven methodologies for their accurate determination. The protocols described herein are presented with an emphasis on the underlying scientific principles, ensuring a thorough understanding of the experimental choices and their implications.
Data Presentation: Physicochemical Properties
The accurate determination of the melting and boiling points is essential for the initial characterization of this compound. These values are indicative of the compound's purity and the strength of its intermolecular forces.[4] Below is a summary of the reported physical constants for this compound.
| Physical Property | Value | Notes |
| Melting Point | 89-95 °C | The reported range varies slightly across different sources, which can be attributed to minor differences in purity or experimental conditions. A sharp melting range is indicative of high purity.[5][6][7][8][9][10][11][12] |
| Boiling Point | 242.8 °C (at 760 mmHg) | This is the boiling point at atmospheric pressure. Some sources provide a predicted value.[5][6][7][8][9] |
| 76-78 °C (at 1 mmHg) | Boiling point at reduced pressure is significantly lower, which is a common technique to prevent decomposition of the compound at high temperatures.[10] |
The Significance of Melting and Boiling Points in Drug Development
In the pharmaceutical industry, the melting point is a critical quality attribute. A depressed and broadened melting range is a classic indication of the presence of impurities.[1][2][11] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4][7][13] Therefore, a sharp and well-defined melting point is a primary criterion for assessing the purity of a drug substance. Furthermore, the melting point can influence a drug's solubility and dissolution rate, which are key parameters affecting its bioavailability.[14]
The boiling point, particularly for intermediates like this compound, is crucial for designing purification processes such as distillation. Knowledge of the boiling point at different pressures allows for the optimization of distillation conditions to achieve high purity without thermal degradation of the compound.
Experimental Protocols
The following sections detail the standard, reliable methods for the determination of the melting and boiling points of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Part 1: Melting Point Determination using the Capillary Method
The capillary method is a widely accepted and pharmacopeia-recognized technique for accurate melting point determination.[15] It involves heating a small, packed sample in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[5][16]
-
Finely crush a small amount of the sample into a powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
Tamp the open end of a capillary tube into the powdered sample.
-
Invert the capillary tube and gently tap it on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[16]
-
-
Apparatus Setup (Thiele Tube Method):
-
Fill a Thiele tube with a suitable heat-transfer fluid, such as mineral oil or silicone oil, to a level just above the top of the side arm. The unique shape of the Thiele tube is designed to create convection currents when heated, ensuring a uniform temperature distribution.[6][9][17]
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing, aligning the sample with the thermometer bulb.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The heating rate should be rapid initially to approach the expected melting point, then slowed to 1-2 °C per minute as the melting point is neared.[8] A slow heating rate is crucial for allowing the temperature of the sample to equilibrate with the heating bath, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
Alternative: Digital Melting Point Apparatus
Modern laboratories often utilize digital melting point apparatus for greater accuracy and ease of use.[6][18][19]
-
Sample Preparation: Prepare the capillary tube as described above.
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of the apparatus.
-
Set the starting temperature to about 15-20°C below the expected melting point.[16][19]
-
Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate determination.[19][20]
-
Start the heating program. The apparatus will automatically detect and record the melting range, often with a visual confirmation through a magnified viewing lens.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Part 2: Boiling Point Determination using the Micro-Method (Siwoloboff Method)
For determining the boiling point of small quantities of liquid, the Siwoloboff method is a reliable and efficient micro-technique.[21] This method is particularly useful when dealing with valuable or limited quantities of a substance.
Methodology:
-
Sample Preparation:
-
If this compound is solid at room temperature, it must first be melted to a liquid state.
-
Place a small amount (a few drops) of the molten sample into a small test tube (fusion tube).
-
-
Apparatus Setup:
-
Take a capillary tube that is sealed at one end.
-
Place the capillary tube, open end down, into the fusion tube containing the sample. This trapped air pocket will serve as a nucleus for bubble formation.[22]
-
Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse this assembly in a heating bath, such as a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).
-
-
Measurement:
-
Begin heating the bath. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands and dissolved gases are expelled.
-
As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the vapor pressure of the liquid equals the atmospheric pressure.
-
Once a rapid and continuous stream of bubbles is observed, stop heating.[23][24]
-
As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[21][23]
-
Diagram of Boiling Point Determination Workflow (Siwoloboff Method):
Caption: Workflow for Boiling Point Determination.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that provide invaluable information regarding its identity, purity, and behavior under different thermal conditions. The methodologies detailed in this guide, namely the capillary method for melting point and the Siwoloboff method for boiling point, are robust and reliable techniques that, when performed with care, yield accurate and reproducible results. For professionals in drug development and chemical research, a thorough understanding and precise execution of these classical analytical techniques are indispensable for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
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- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]
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Mastering the Molecular Signature: A Technical Guide to the NMR Spectral Data of Methyl 5-chloropyrazine-2-carboxylate
For Immediate Release
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-chloropyrazine-2-carboxylate (CAS No. 33332-25-1). As a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, unequivocal structural confirmation is paramount.[1] This document serves as a definitive resource for researchers, synthetic chemists, and quality control professionals, offering a detailed interpretation of spectral data, a validated experimental protocol for data acquisition, and expert insights into the structural nuances revealed by NMR spectroscopy.
Introduction: The Importance of Structural Verification
This compound is a heterocyclic building block whose molecular framework is a recurring motif in medicinal chemistry. The precise arrangement of its substituents—a chloro group and a methyl ester group on the pyrazine ring—governs its reactivity and suitability for downstream applications. Therefore, high-fidelity analytical techniques are not merely a procedural step but a foundational pillar of scientific integrity in its use.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of the molecular structure of small organic molecules. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides a detailed "fingerprint" of the compound, revealing the connectivity of atoms, the chemical environment of each nucleus, and the spatial relationships between them. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's structure.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, a standardized atom numbering system is employed for this compound, as illustrated below. This convention will be used throughout the guide.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Precise weighing and the use of a high-purity deuterated solvent are essential for accurate integration and signal clarity.
-
Procedure: Accurately weigh 10-15 mg of this compound and transfer it to a small, clean glass vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Vortex the vial until the solid is completely dissolved. Transfer the clear solution into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Rationale: Locking and shimming ensure the magnetic field is stable and homogeneous across the sample, which is critical for high resolution and correct peak shapes.
-
Procedure: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field frequency to the deuterium signal of the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
-
¹H NMR Data Acquisition:
-
Rationale: A sufficient number of scans are averaged to improve the signal-to-noise ratio. A relaxation delay allows the nuclei to return to equilibrium between pulses, ensuring accurate signal integration.
-
Procedure: Load a standard proton experiment parameter set. Set the number of scans to 16 and the relaxation delay to 2 seconds. Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Data Acquisition:
-
Rationale: A much larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Procedure: Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30). Set the number of scans to 1024 and the relaxation delay to 2 seconds. Acquire the FID.
-
-
Data Processing:
-
Rationale: Processing converts the raw time-domain signal (FID) into the familiar frequency-domain spectrum. Correct phasing and referencing are crucial for accurate chemical shift determination.
-
Procedure: Apply a Fourier Transform to both the ¹H and ¹³C FIDs. Manually or automatically phase the resulting spectra to ensure all peaks are in positive absorption mode. Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm. For the ¹H spectrum, perform integration to determine the relative ratios of the protons.
-
Conclusion
The combined ¹H and ¹³C NMR data provides an unambiguous and self-validating confirmation of the structure of this compound. The chemical shifts, signal multiplicities, and integration values from the ¹H spectrum, complemented by the full carbon skeleton map from the ¹³C spectrum, align perfectly with the assigned structure. This guide provides drug development professionals and researchers with the authoritative data and protocols necessary for the confident identification and quality assessment of this vital chemical intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology, Japan.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.
Sources
A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 5-chloropyrazine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloropyrazine-2-carboxylate is a crucial heterocyclic building block in the synthesis of various pharmaceutical agents.[1] Its purity and structural integrity are paramount, necessitating a robust and reliable analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation. This guide provides an in-depth, experience-driven approach to developing and executing a GC-MS method for this analyte. We will move beyond a simple recitation of parameters to explore the underlying scientific rationale for each methodological choice, ensuring a self-validating and reproducible protocol. While specific, peer-reviewed methods for this exact compound are not abundant, the principles outlined herein are derived from extensive experience with structurally related chlorinated and aromatic ester compounds, providing a scientifically rigorous framework for analysis.[2][3]
Foundational Principles: Why GC-MS is the Method of Choice
This compound possesses the key physical properties that make it an ideal candidate for GC-MS analysis: volatility and thermal stability.[4] The compound can be readily vaporized without degradation at temperatures achievable in a standard GC inlet, a prerequisite for gas-phase separation.[5] The mass spectrometer provides the high specificity and sensitivity required for both qualitative identification and quantitative analysis, even in complex matrices.
The core of the technique involves:
-
Vaporization & Injection : The sample, dissolved in a suitable organic solvent, is injected into a heated port where it is vaporized.
-
Chromatographic Separation : An inert carrier gas (typically helium) transports the vaporized sample through a long, narrow, coated capillary column. Separation occurs based on the analyte's boiling point and its differential interactions with the column's stationary phase.
-
Ionization & Fragmentation : As the separated analyte elutes from the column, it enters the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecule, creating a positively charged molecular ion (M⁺˙) and a series of characteristic fragment ions.
-
Mass Analysis & Detection : These ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum that serves as a chemical "fingerprint."
The Experimental Protocol: A Self-Validating Workflow
This section details a comprehensive, step-by-step protocol. The logic behind each parameter is explained to empower the analyst to adapt and troubleshoot effectively.
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible format, free from non-volatile residues or interfering matrix components that could contaminate the system.[6][7]
Protocol:
-
Solvent Selection : Dissolve the sample in a high-purity, volatile organic solvent. Dichloromethane or Ethyl Acetate are excellent first choices due to their volatility and compatibility with common GC stationary phases. Avoid aqueous solutions, strong acids, or bases.[5]
-
Concentration : Prepare a stock solution of the analyte. From this, create a working solution at a concentration of approximately 10 µg/mL (10 ppm).[5] This concentration is ideal for achieving a target on-column amount of ~10 ng with a 1 µL injection in splitless mode, preventing detector saturation while ensuring a strong signal.
-
Filtration : If the sample originates from a reaction mixture or biological matrix, ensure it is free of particulate matter. Centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter through a 0.22 µm PTFE syringe filter.[5]
-
Vialing : Use 1.5 mL glass autosampler vials with PTFE-lined caps. Avoid plastic vials or parafilm, which can introduce contaminants.[5]
GC-MS Instrumentation and Parameters
The following parameters represent a robust starting point for method development. They are designed to provide excellent chromatographic resolution and sensitive detection for this class of compound.
Table 1: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Insight |
| GC System | Agilent 6890/5973 or equivalent | A workhorse system known for its reliability in pharmaceutical and chemical analysis.[8] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension column balancing separation efficiency and analysis time. |
| DB-5ms, HP-5ms, or equivalent | A low-bleed, non-polar (5% phenyl)-methylpolysiloxane stationary phase is ideal. It separates compounds primarily by boiling point and is robust against a wide range of analytes, including halogenated aromatics.[3][5] | |
| Carrier Gas | Helium | Inert and provides good separation efficiency. Set to a constant flow rate of 1.0 mL/min. |
| Inlet | Split/Splitless | Use Splitless mode for trace analysis to ensure the entire injected volume is transferred to the column, maximizing sensitivity. A split injection (e.g., 50:1) can be used for higher concentration samples.[2] |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte (Boiling Point: 242.8°C [Predicted]) without thermal degradation.[4] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 80°C, hold for 1 min | An initial temperature well below the solvent's boiling point allows for proper solvent focusing at the head of the column. |
| Ramp 15°C/min to 280°C | A moderate ramp rate ensures good separation of potential impurities from the main analyte peak. | |
| Hold at 280°C for 5 min | This final hold ensures that any less volatile compounds are eluted from the column, preventing carryover into the next run. | |
| MS Transfer Line | 280 °C | Must be kept hot to prevent analyte condensation between the GC and MS. |
| Ion Source | Electron Ionization (EI) | The standard, robust ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[2] |
| Ion Source Temp | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source.[2] |
| Quadrupole Temp | 150 °C | Standard operating temperature for a quadrupole mass analyzer.[2] |
| Electron Energy | 70 eV | The industry standard energy that generates stable, reproducible fragmentation patterns and allows for comparison with established libraries like NIST.[2] |
| Scan Range | m/z 40 - 450 | A range that captures the molecular ion (MW: 172.57 g/mol ) and all significant fragments while excluding low-mass noise from air and water.[9] |
Data Interpretation: From Spectrum to Structure
Expected Chromatogram
Under the conditions described, this compound should elute as a sharp, symmetrical peak. The retention time is a reproducible characteristic under constant conditions but is not a definitive identifier on its own.
Predicted Mass Spectrum and Fragmentation Pathway
The true power of MS lies in the fragmentation pattern. While an experimental spectrum from a library is the gold standard, a predicted pathway based on established chemical principles provides deep insight into the structure. The molecular weight of the compound is 172.57 g/mol .[9] Due to the presence of chlorine, the molecular ion will exhibit a characteristic isotopic pattern: the M+2 peak (containing ³⁷Cl) will be approximately one-third the intensity of the M⁺˙ peak (containing ³⁵Cl).
Key Predicted Fragments:
-
m/z 172 (M⁺˙) : The molecular ion. Its presence confirms the molecular weight.
-
m/z 141 ([M - OCH₃]⁺) : Loss of the methoxy radical (•OCH₃, 31 Da) is a classic fragmentation pathway for methyl esters. This is often a very prominent peak.[10]
-
m/z 113 ([M - COOCH₃]⁺) : Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), leaving the charged chloropyrazine ring.
-
m/z 113 ([M - OCH₃ - CO]⁺) : A subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 141 fragment is also a common pathway for esters and aromatic carbonyls.[11]
-
m/z 78 ([C₄H₂N₂Cl]⁺ -> [C₄H₃N₂]⁺) : Fragmentation of the pyrazine ring itself, potentially losing the chlorine atom and rearranging.
The MassBank of North America provides an experimental spectrum (ID: JP004091) which confirms the base peak at m/z 114 and a significant peak at m/z 142 .[9] This suggests a rearrangement may occur, but the primary fragments related to the ester group are expected to be key identifiers.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample receipt to final data output.
Caption: High-level workflow for GC-MS analysis.
Predicted Fragmentation Pathway
This diagram visualizes the primary fragmentation events for this compound upon electron ionization.
Caption: Predicted EI fragmentation of the target analyte.
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. For this method, key validation parameters should be assessed to ensure it is fit for purpose.[12][13]
-
Linearity : Analyze a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) to demonstrate a linear relationship between concentration and detector response. A correlation coefficient (R²) of ≥0.995 is typically required.[12]
-
Precision : Perform repeated injections of the same standard to assess repeatability (intra-day precision). Analyze the standard on different days to assess intermediate precision (inter-day precision). Results are typically expressed as a relative standard deviation (%RSD), which should ideally be <15%.[12]
-
Accuracy : Analyze a sample with a known concentration (a certified reference material or a spiked blank matrix) and compare the measured value to the true value. Accuracy is expressed as percent recovery, with a common acceptance range of 80-120%.[12]
-
Limits of Detection (LOD) and Quantitation (LOQ) : Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is crucial for impurity analysis.
Conclusion
This guide presents a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. By understanding the causality behind each experimental choice—from sample preparation to the intricacies of mass spectral fragmentation—researchers and drug development professionals can implement this method with confidence. The protocol is designed as a self-validating system, emphasizing robustness, reproducibility, and trustworthiness, which are the cornerstones of sound analytical science.
References
- University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
- Ranatunga, T. D., & Vltavsky, O. (2018). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 29(7), 1435–1443.
- Organomation. (n.d.). GC-MS Sample Preparation.
- SCION Instruments. (2021). GC-MS sample preparation and column choice guide.
- Lim, H., Shin, H., Jeon, T., & Jeung, Y. (2015). The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate.
- Patsnap. (2023). Optimize GC-MS Acquisition for Complex Organic Samples.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(44), 28629-28637.
- National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook.
- de la Cal, A., & Eljarrat, E. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 59, 373-401.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
- Appiah-Sefah, G., et al. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(15), 5786.
- Špíková, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 74(4), 305-314.
- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook.
- Nebot, C., et al. (2019). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. ResearchGate.
- Sperry, J. B. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(11), 2878.
- Wang, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Fakhri, Y., et al. (2017). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Bread. Archives of Hygiene Sciences, 6(1), 61-71.
- National Institute of Standards and Technology. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST Chemistry WebBook.
- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
- National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-5-propyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook.
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An In-Depth Technical Guide to the Structural Characterization of Methyl 5-chloropyrazine-2-carboxylate
Foreword: The Imperative of Structural Certainty in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the very bedrock upon which successful therapeutic design is built. For researchers and scientists engaged in this intricate process, the ability to meticulously characterize a compound like Methyl 5-chloropyrazine-2-carboxylate—a heterocyclic building block with significant potential in medicinal chemistry—is paramount.[1][2] This guide eschews a rigid, templated approach, instead offering a holistic and scientifically grounded narrative on the structural elucidation of this specific pyrazine derivative. We will delve into the "why" behind experimental choices, providing not just protocols but a strategic framework for achieving irrefutable structural characterization, from fundamental spectroscopic analysis to the definitive insights of X-ray crystallography.
Foundational Physicochemical & Synthetic Profile
Before embarking on advanced structural analysis, a comprehensive understanding of the molecule's basic properties and synthetic origin is essential. This foundational data provides the initial parameters for analytical method development and quality control.
This compound presents as a white to light yellow crystalline solid.[3] Its fundamental properties are summarized below, providing a crucial baseline for subsequent characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [4] |
| Molecular Weight | 172.57 g/mol | [4] |
| Melting Point | 89-90 °C | [2][4] |
| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [2][4] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [4] |
| CAS Number | 33332-25-1 | [5] |
The synthesis of this compound is most commonly achieved through the chlorination of a corresponding hydroxyl precursor. A prevalent method involves the treatment of Methyl 5-hydroxypyrazine-2-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] This synthetic context is vital, as it informs potential impurities that may need to be identified and distinguished from the target molecule during characterization.
Unveiling the Molecular Framework: A Spectroscopic Triad
Spectroscopic techniques provide the first detailed glimpses into the molecular architecture of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form a powerful triad, each offering a unique and complementary perspective on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is characteristically simple and informative.
Predicted and Reported ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Insights |
| 9.10 | d, J = 1.2 Hz | 1H | H-3 | The downfield shift is characteristic of a proton on an electron-deficient pyrazine ring, further deshielded by the adjacent ester group. The small coupling constant is typical for a long-range coupling across the nitrogen atom to H-6. |
| 8.71 | d, J = 1.6 Hz | 1H | H-6 | This proton is also on the pyrazine ring, with its chemical shift influenced by the adjacent nitrogen and the chlorine atom at position 5. The coupling to H-3 is observed. |
| 4.05 | s | 3H | -OCH₃ | The singlet at this chemical shift is indicative of the three equivalent protons of the methyl ester group, with no adjacent protons to couple with. |
Carbon NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times.
Predicted ¹³C NMR Chemical Shifts (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Insights |
| ~164 | C=O | The carbonyl carbon of the ester group typically resonates in this downfield region. |
| ~151 | C-5 | The carbon atom bearing the chlorine atom is significantly deshielded. |
| ~146 | C-2 | The carbon atom attached to the ester group is also deshielded. |
| ~144 | C-3 | Aromatic carbon adjacent to a nitrogen atom. |
| ~142 | C-6 | Aromatic carbon adjacent to a nitrogen atom. |
| ~53 | -OCH₃ | The methyl carbon of the ester group appears in the typical upfield region for such functionalities. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard 30-degree pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to singlets for each carbon.
-
Processing: Fourier transform the raw data, followed by phasing and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Diagram: NMR Analysis Workflow
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- 6. PYRAZINE-2,3-DICARBOXYLIC ACID MONOAMIDE(67367-37-7) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to the Fundamental Reactivity of Methyl 5-Chloropyrazine-2-Carboxylate for Drug Discovery Professionals
Introduction
The pyrazine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved therapeutics, including treatments for cancer and viral infections.[1][2] Its unique electronic properties, stemming from the 1,4-arrangement of two nitrogen atoms, make it an attractive core for molecular design.[1][3] This guide focuses on a particularly valuable derivative: Methyl 5-chloropyrazine-2-carboxylate. The strategic placement of a chloro leaving group and an electron-withdrawing methyl ester "doubly activates" the pyrazine ring, rendering it a highly versatile and predictable building block for the synthesis of complex molecular architectures.
This document provides an in-depth exploration of the core reactivity of this compound. We will dissect its electronic nature and detail the primary reaction pathways—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—that drug development professionals can leverage to construct diverse compound libraries. Each section is grounded in mechanistic principles and supported by field-proven experimental protocols, offering both a theoretical understanding and a practical framework for synthesis.
Electronic Structure and Inherent Reactivity Profile
The reactivity of any aromatic system is fundamentally governed by the electron density of the ring. In the case of pyrazine, the two electronegative nitrogen atoms significantly reduce the electron density on the carbon atoms, making the ring inherently electron-deficient.[3] This effect is magnified in this compound by the presence of two powerful electron-withdrawing groups (EWGs): the methyl ester at the C2 position and the chloro group at the C5 position.
The cumulative effect of these features is a highly polarized and electrophilic pyrazine core. This electronic landscape dictates the following reactivity principles:
-
High Susceptibility to Nucleophilic Attack: The electron-poor nature of the ring carbons makes them prime targets for attack by nucleophiles. The chlorine atom at the C5 position serves as an excellent leaving group, predisposing the molecule to undergo Nucleophilic Aromatic Substitution (SNAr).[4]
-
Facile Participation in Cross-Coupling Reactions: The electron-deficient character of the ring activates the Carbon-Chlorine bond, making it susceptible to oxidative addition by low-valent transition metals like Palladium(0). This enables a wide range of powerful C-C and C-N bond-forming cross-coupling reactions.[5][6]
-
Resistance to Electrophilic Substitution: Conversely, the ring is strongly deactivated towards traditional electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts). Such reactions are generally not feasible without the presence of strong electron-donating groups, which are absent in this molecule.[4][7]
Caption: Electronic influences on the pyrazine core.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the cornerstone of functionalizing this compound. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The subsequent expulsion of the chloride ion restores aromaticity.
A critical aspect of this reaction is its regioselectivity. For unsymmetrical pyrazines, the site of nucleophilic attack is dictated by the electronic nature of the other ring substituents. Seminal studies have shown that when an electron-withdrawing group (like the C2-methyl ester in our substrate) is present, nucleophilic attack is overwhelmingly directed to the C5 position.[9] This provides a highly predictable method for selective functionalization.
Caption: Generalized workflow for SNAr reactions.
Experimental Protocol: Amination via SNAr
This protocol details a representative SNAr reaction with a primary amine.
1. Reagents and Setup:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vessel equipped with a magnetic stirrer and nitrogen inlet.
2. Procedure:
-
To the reaction vessel, add this compound and the chosen base (Cs₂CO₃).
-
Purge the vessel with nitrogen for 5-10 minutes.
-
Add the anhydrous solvent (e.g., DMSO) via syringe.
-
Add the amine nucleophile to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness through Causality:
-
Why an aprotic polar solvent like DMSO or DMF? These solvents effectively solvate the cation of the base and the charged Meisenheimer intermediate, accelerating the reaction rate.[10]
-
Why a carbonate base? The base is required to neutralize the HCl generated in situ if a primary or secondary amine salt is used, or to facilitate the reaction with free amines. Cesium carbonate is often preferred for its high solubility in organic solvents.
-
Why elevated temperature? While the ring is highly activated, providing thermal energy is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.
Data Presentation: Scope of SNAr Reactions
| Nucleophile (Nu-H) | Product Type | Typical Conditions | Expected Yield |
| R-NH₂ (Primary Amine) | Secondary Aryl Amine | K₂CO₃, DMF, 80 °C | Good to Excellent |
| R₂-NH (Secondary Amine) | Tertiary Aryl Amine | Cs₂CO₃, DMSO, 90 °C | Good to Excellent |
| R-OH (Alcohol) | Aryl Ether | NaH, THF, 60 °C | Moderate to Good |
| R-SH (Thiol) | Aryl Thioether | K₂CO₃, DMF, 60 °C | Excellent |
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful and modular approach to install carbon and nitrogen substituents, complementing the SNAr methodology.[11] The electron-deficient pyrazine ring enhances the rate of the initial oxidative addition step, making even the relatively inert C-Cl bond a viable coupling partner with modern catalyst systems.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, particularly for constructing biaryl systems that are common in drug candidates.[12] The reaction couples the chloropyrazine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
1. Reagents and Setup:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Reaction vessel for inert atmosphere conditions (e.g., Schlenk flask).
2. Procedure:
-
In the reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Expertise in Action:
-
Catalyst Choice: For challenging couplings involving aryl chlorides, modern catalysts employing bulky, electron-rich phosphine ligands (like those from the Buchwald or Hartwig groups) are often essential to facilitate the difficult oxidative addition step.[13]
-
Base and Solvent: The choice of base and the presence of water are critical. The base activates the boronic acid for transmetalation. An aqueous solvent system often accelerates the reaction.
Buchwald-Hartwig Amination
As a powerful alternative to SNAr, the Buchwald-Hartwig amination offers a broad substrate scope for C-N bond formation, often under milder conditions.[14][15] It is particularly useful for coupling less nucleophilic amines or when the substrate is sensitive to the higher temperatures sometimes required for SNAr.
Caption: Key steps in Buchwald-Hartwig amination.
1. Reagents and Setup:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., G3-XPhos, 1-3 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.4 eq)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line technique is highly recommended.
2. Procedure:
-
Inside a glovebox, add the palladium pre-catalyst, base, and this compound to a reaction vial.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Self-Validating System:
-
The Role of the Strong Base: A strong, bulky base like sodium tert-butoxide is critical. It must be strong enough to deprotonate the coordinated amine but not act as a competing nucleophile.[16]
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Rigorous exclusion of air is necessary to prevent catalyst deactivation and ensure reproducible results.
Functional Group Interconversion of the Ester
Beyond the reactivity at the C-Cl bond, the methyl ester at the C2 position serves as a valuable synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which opens up a new dimension of synthetic possibilities.
Protocol: Ester Hydrolysis
A green and efficient method for this transformation has been reported using lithium hydroxide.[17][18]
1. Reagents and Setup:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.0 - 1.5 eq)
-
Water or a THF/Water mixture
-
Standard laboratory glassware.
2. Procedure:
-
Suspend this compound in water.
-
Add LiOH and stir the mixture at room temperature.
-
The reaction is typically complete within a few hours, monitorable by the dissolution of the starting material and confirmed by LC-MS.
-
Upon completion, carefully acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-chloropyrazine-2-carboxylic acid.
This resulting carboxylic acid is a key intermediate for synthesizing amides via standard peptide coupling conditions (e.g., HATU, EDC), further diversifying the accessible chemical space.
Conclusion
This compound is a robust and predictable scaffold for chemical library synthesis. Its fundamental reactivity is dominated by the electron-deficient nature of the pyrazine ring, which is further enhanced by its substituents. This electronic profile makes it an exceptional substrate for two primary, high-yielding reaction classes: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling at the C5-position. The C2-ester provides an additional site for diversification following hydrolysis. By understanding and applying the principles and protocols outlined in this guide, researchers in drug development can effectively utilize this building block to accelerate the discovery of novel and potent therapeutic agents.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Synthesis and reactions of Pyrazine. (Source: Slideshare, URL: [Link])
- Pyrazine Definition - Organic Chemistry II Key Term. (Source: Fiveable, URL: [Link])
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (Source: MDPI, URL: [Link])
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI, URL: [Link])
- Molecular Interactions of Pyrazine-Based Compounds to Proteins.
- Transition metal-catalyzed functionalization of pyrazines. (Source: Royal Society of Chemistry, URL: [Link])
- Pyrazines. (Source: ScienceDirect, URL: [Link])
- Molecular Interactions of Pyrazine-Based Compounds to Proteins.
- Transition metal-catalyzed functionalization of pyrazines. (Source: Royal Society of Chemistry, URL: [Link])
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Hammett substituent constant (σ-) and blocking rate constants of amiloride and analogs with substitutions at pyrazine ring position-6.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Transition metal-catalyzed functionalization of pyrazines.
- CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. (Source: University of Malaya Students' Repository, URL: [Link])
- Methyl-5-chloropyrazine-2-carboxyl
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (Source: PubMed, URL: [Link])
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. (Source: University of Liverpool, URL: [Link])
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. (Source: Journal of Chemical and Pharmaceutical Research, URL: [Link])
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (Source: ACS GCI Pharmaceutical Roundtable, URL: [Link])
- Buchwald-Hartwig Cross-Coupling. (Source: J&K Scientific LLC, URL: [Link])
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- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Methyl 5-chloropyrazine-2-carboxyl
- Experimental data for C4H4N2 (Pyrazine). (Source: National Institute of Standards and Technology, URL: [Link])
- The electronic structure of pyrazine. Configuration interaction calculations using an extended basis.
- A survey of Hammett substituent constants and resonance and field parameters. (Source: SciSpace, URL: [Link])
- Pyrazine. (Source: PubChem, URL: [Link])
- hammett substituent constants: Topics. (Source: Science.gov, URL: [Link])
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. (Source: Journal of Chemical and Pharmaceutical Research, URL: [Link])
- Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. (Source: AIP Publishing, URL: [Link])
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A Technical Guide to the Solubility of Methyl 5-Chloropyrazine-2-Carboxylate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 5-chloropyrazine-2-carboxylate (MCPC) is a pivotal building block in contemporary pharmaceutical synthesis, notably as a key intermediate for antiviral agents. Its solubility in organic solvents is a critical physical property that dictates the efficiency of reaction kinetics, influences purification strategies such as crystallization, and governs formulation development. This technical guide provides an in-depth examination of the principles underlying the solubility of MCPC, its key physicochemical properties, and a validated, field-proven experimental protocol for the quantitative determination of its solubility. While comprehensive public data on its solubility across a wide spectrum of solvents is limited, this guide equips researchers, process chemists, and formulation scientists with the foundational knowledge and practical methodology required to generate reliable solubility data in-house. The presented protocols are designed to be self-validating, ensuring the generation of robust and reproducible results essential for process scale-up and regulatory filings.
Introduction: The Strategic Importance of MCPC Solubility
This compound is a heterocyclic compound whose structural motif is central to the synthesis of numerous active pharmaceutical ingredients (APIs). The pyrazine ring, substituted with both an electron-withdrawing chlorine atom and a methyl ester group, presents a unique electronic and steric profile that is leveraged in various cross-coupling and nucleophilic substitution reactions.
Understanding the solubility of this intermediate is not merely an academic exercise; it has profound practical implications:
-
Process Chemistry: The selection of an appropriate reaction solvent is contingent on the solubility of all reactants, including MCPC. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, lower conversions, and the formation of undesirable byproducts. Conversely, a well-chosen solvent system in which MCPC is sufficiently soluble ensures homogenous conditions, facilitating optimal reaction performance.
-
Purification and Crystallization: Crystallization is the primary method for purifying MCPC to the high standards required for pharmaceutical use. The design of an effective crystallization process hinges on identifying a solvent or solvent system in which the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for achieving high recovery yields and excellent purity.
-
Formulation Development: For preclinical studies, understanding the solubility in solvents relevant to vehicle formulation (e.g., DMSO, ethanol) is essential for achieving the desired concentration for in vitro and in vivo assays.
This guide provides the necessary tools for drug development professionals to make informed decisions regarding solvent selection, process optimization, and the generation of critical physical property data for MCPC.
Physicochemical Properties of this compound
The solubility behavior of a solute is fundamentally governed by its molecular structure and resulting physicochemical properties. These properties determine the nature and strength of intermolecular interactions (solute-solute, solvent-solvent, and solute-solvent) that dictate the dissolution process. The key properties of MCPC are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2][3] |
| Melting Point | 89-90 °C | [2][4] |
| Boiling Point (Predicted) | 242.8 ± 35.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.372 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -4.54 ± 0.10 | [4] |
The MCPC molecule possesses several key features that influence its solubility:
-
Polar Groups: The presence of two nitrogen atoms in the pyrazine ring and the carbonyl group of the methyl ester provide sites for dipole-dipole interactions and potential hydrogen bond acceptance.
-
Aromatic System: The pyrazine ring is an aromatic system, allowing for π-π stacking interactions.
-
Halogen Substitution: The chlorine atom adds to the molecule's polarity and can participate in halogen bonding.
Based on these features, one can predict that MCPC will exhibit preferential solubility in polar organic solvents. Qualitative reports confirm its solubility in solvents like ethanol and dichloromethane[2]. However, for process optimization, quantitative data is essential.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a crystalline solid like MCPC is the isothermal shake-flask method. This gravimetric technique measures the equilibrium concentration of the solute in a solvent at a constant temperature. It is considered the "gold standard" for its accuracy and reproducibility.
Causality and Principle of the Method
The principle is straightforward: excess solid solute is equilibrated with a known volume or mass of solvent at a precisely controlled temperature for a sufficient duration to ensure the solution becomes saturated. Once equilibrium is reached—meaning the rate of dissolution equals the rate of precipitation—the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined. The choice of a gravimetric finish (evaporating the solvent and weighing the residual solute) is robust because it is a direct measurement and less susceptible to the matrix effects that can complicate spectroscopic or chromatographic methods, though HPLC is also a highly reliable alternative for quantification.
Diagram of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator with orbital shaker
-
Calibrated thermometer or thermocouple
-
4 mL glass vials with PTFE-lined screw caps
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm, compatible with the chosen solvent, e.g., PTFE)
-
Vacuum oven
-
Nitrogen or vacuum line for solvent evaporation
Protocol:
-
Preparation:
-
Add an excess of solid MCPC (approx. 200-300 mg) to a 4 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Using the analytical balance, add a precise mass of the chosen solvent (typically 1-2 g) to the vial. Record the exact mass.
-
Prepare at least three replicate vials for each solvent and temperature combination to ensure statistical validity.
-
-
Equilibration (Self-Validation Step 1):
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Ensure the vials are sufficiently immersed.
-
Begin agitation at a rate that maintains a suspension of the solid particles without creating a vortex (e.g., 150-200 rpm).
-
Causality: Agitation is crucial to maximize the solid-liquid surface area, accelerating the approach to equilibrium. A constant, accurate temperature is the most critical parameter for thermodynamic consistency.
-
Equilibrate for a predetermined time. For novel systems, a kinetic study is required: measure the concentration at various time points (e.g., 4, 8, 16, 24, 48 hours). Equilibrium is confirmed when the measured solubility does not change between two consecutive time points (e.g., 24 and 48 hours). For many systems, 24-48 hours is sufficient.
-
-
Sampling and Filtration:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed inside the thermostatic bath for at least 30 minutes to allow the excess solid to settle.
-
Draw approximately 0.5 mL of the clear supernatant into a syringe that has been thermally equilibrated (i.e., placed in the bath) to prevent premature crystallization upon sampling.
-
Quickly attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed (tared) vial.
-
Causality: Filtration is a critical step to ensure that no microscopic solid particles are transferred, which would artificially inflate the measured solubility. Thermal equilibration of the sampling equipment prevents temperature fluctuations that would alter the solubility.
-
-
Quantification (Gravimetric Finish):
-
Immediately cap the tared vial containing the filtrate and record the total mass. Subtract the tare mass to obtain the exact mass of the saturated solution.
-
Carefully evaporate the solvent. This can be done under a gentle stream of nitrogen at ambient temperature or in a vacuum oven at a mild temperature (e.g., 40 °C) well below the melting point of MCPC.
-
Once the bulk solvent is removed, place the vial in a vacuum oven and dry to a constant mass. This is achieved when the mass reading does not change between two consecutive weighings after a period of drying.
-
Record the final mass of the dried MCPC residue.
-
-
Calculation:
-
Calculate the mass of the solvent in the filtered aliquot:
-
Mass of Solvent = Mass of Saturated Solution - Mass of MCPC Residue
-
-
Express the solubility in desired units. A common and highly useful unit is the mole fraction (x₁):
-
Moles of MCPC (n₁) = Mass of MCPC Residue / 172.57 g/mol
-
Moles of Solvent (n₂) = Mass of Solvent / Molar Mass of Solvent
-
Mole Fraction (x₁) = n₁ / (n₁ + n₂)
-
-
Solubility can also be expressed as mass percent or g/100g of solvent.
-
Data Correlation and Thermodynamic Modeling
Once experimental solubility data is obtained at several temperatures, it can be correlated with semi-empirical thermodynamic models. This is valuable for interpolating solubility at intermediate temperatures and for calculating the thermodynamic properties of the dissolution process.
The Modified Apelblat Equation
A widely used and effective model is the modified Apelblat equation, which relates the mole fraction solubility (x₁) to temperature (T in Kelvin):
ln(x₁) = A + (B / T) + C ln(T)
Where A, B, and C are empirical parameters obtained by fitting the equation to the experimental data. Parameter B is related to the enthalpy of solution, while A and C are constants reflecting the non-ideal behavior of the solution.
Diagram of Influencing Factors
The solubility of MCPC is a result of a complex interplay between its own properties and those of the solvent.
Caption: Interplay of Solute and Solvent Properties on Solubility.
Conclusion and Practical Implications
The key takeaways for scientists and engineers are:
-
The physicochemical properties of MCPC suggest higher solubility in polar organic solvents.
-
The isothermal shake-flask method is the recommended standard for accurate solubility determination.
-
Establishing equilibrium is the most critical step for data integrity.
-
Generated data can be fitted to thermodynamic models like the Apelblat equation to enhance its utility for process modeling and optimization.
By systematically applying these principles and methods, drug development teams can mitigate risks associated with poor solubility, accelerate process scale-up, and build a robust foundation of physicochemical understanding for this critical pharmaceutical intermediate.
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pKa value of Methyl 5-chloropyrazine-2-carboxylate
An In-Depth Technical Guide to the pKa of Methyl 5-chloropyrazine-2-carboxylate
Foreword
The acid dissociation constant, or pKa, is a cornerstone of physicochemical profiling in drug discovery and development. It governs a molecule's ionization state in different pH environments, thereby profoundly influencing its solubility, membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic profile.[1][2][3] For any compound destined for therapeutic application, a precise understanding of its pKa is not merely academic—it is a critical determinant of its journey from a laboratory curiosity to a clinical candidate.
This guide focuses on this compound (CAS No: 33332-25-1), a vital heterocyclic building block in the synthesis of numerous pharmaceutically active agents.[4][5][6] While its synthetic utility is well-documented, its fundamental physicochemical properties, particularly its pKa, warrant a detailed exploration. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive analysis of the pKa of this compound, synthesizing predictive data with a rigorous examination of the experimental methodologies required for its empirical validation.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[7] This core structure is functionalized with a chlorine atom at position 5 and a methyl ester group at position 2.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [4][8][9] |
| Molecular Weight | 172.57 g/mol | [4][9][10] |
| CAS Number | 33332-25-1 | [4][5][8] |
| Appearance | Yellow to light brown solid | [10][11][12] |
| Melting Point | 89-90 °C | [4][5][8][11][13] |
| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [4][5][8][12][13] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [4][5][8][12][13] |
| pKa (Predicted) | -4.54 ± 0.10 | [4][5][8][12][13] |
Structural Influence on Basicity
The pKa value of this molecule is defined by the basicity of the two nitrogen atoms in the pyrazine ring. Several structural factors collaboratively determine this property:
-
Aromaticity: The nitrogen atoms' lone pairs of electrons are in sp² hybrid orbitals in the plane of the aromatic ring and are not part of the π-system. This makes them available for protonation.
-
Inductive Effects: Both the chlorine atom and the methyl carboxylate group are strongly electron-withdrawing.[14] They pull electron density away from the pyrazine ring, significantly reducing the electron density on the nitrogen atoms. This destabilizes the positively charged conjugate acid that would form upon protonation, thereby drastically lowering the basicity of the molecule.
-
Positional Isomerism: The nitrogen at position 1 is ortho to the electron-withdrawing ester group, while the nitrogen at position 4 is meta. The inductive effect is stronger at the ortho position, making the N1 atom less basic than the N4 atom. Therefore, protonation is expected to occur at the N4 position.
The predicted pKa of -4.54 indicates that this compound is an extremely weak base.[4][5][8] A negative pKa value signifies that the protonated form is a very strong acid, and the compound will only become significantly protonated in highly acidic, non-aqueous conditions. At physiological pH (~7.4), the molecule will exist almost exclusively in its neutral, non-ionized form.[15][16]
Methodologies for pKa Determination
While a predicted value is available, its experimental verification is crucial for regulatory and formulation purposes.[2] The determination is challenging due to the compound's very low basicity and poor water solubility.
Computational (In Silico) Prediction
The widely cited pKa value of -4.54 is the result of computational modeling.[4][5][8] These methods have become indispensable in early-stage drug discovery for high-throughput screening.
-
Causality Behind the Method: In silico pKa prediction leverages algorithms that correlate molecular structure with acidity/basicity.[17] Methods range from empirical approaches based on large databases of known pKa values to more rigorous quantum mechanical (QM) calculations that compute the Gibbs free energy change of the dissociation reaction.[18][19][20][21] For novel or complex structures, QM and hybrid QM/machine learning methods often provide greater accuracy.[19] The prediction for this molecule is likely derived from an empirical or fragment-based method, which is rapid but may lack precision for molecules with strong electronic effects.
Caption: General workflow for in silico pKa prediction.
Experimental Determination
Validating the predicted pKa requires empirical measurement. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
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The Emergence of a Heterocyclic Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Pyrazine Carboxylates
Abstract
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal and materials chemistry. Its carboxylated derivatives, in particular, are pivotal structural motifs found in a range of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the discovery of pyrazine and the historical evolution of synthetic routes toward its carboxylated analogues. We will delve into the foundational "named" reactions that first enabled access to this scaffold, critically examining the mechanistic underpinnings and the rationale behind the experimental choices of the time. This historical perspective is then connected to modern methodologies, offering researchers, scientists, and drug development professionals a comprehensive understanding of the chemical lineage that informs contemporary synthetic strategies.
Introduction: The Significance of the Pyrazine Core
Pyrazine and its derivatives are integral components in numerous fields. In nature, they contribute to the characteristic aromas of roasted and baked goods[1][2]. In the pharmaceutical industry, the pyrazine carboxamide moiety is a well-established pharmacophore.[3] Its presence is critical to the activity of several essential medicines, including the antitubercular drug pyrazinamide, the diuretic amiloride, and the proteasome inhibitor bortezomib, used in cancer therapy[3][4]. The pyrazine ring's unique electronic properties, characterized by a π-electron-deficient system, allow its nitrogen atoms to act as hydrogen bond acceptors and coordinate with metal ions, making it a valuable scaffold in drug design[3]. This guide will trace the origins of our ability to synthesize these crucial molecules, starting from their initial discovery.
The Dawn of Pyrazine Chemistry: Early Discoveries
The first synthesis of a pyrazine derivative, specifically tetraphenylpyrazine, was recorded by Laurent in 1855.[5] However, it was the work of Staedel and Rugheimer in 1876 that provided a more general and fundamental entry into the pyrazine ring system.[1][5][6] Their synthesis of 2,5-diphenylpyrazine, which they initially named "isoindol," was a landmark achievement.[5] Shortly after, in 1879, Gutknecht developed a variation on this synthesis, further expanding the toolkit for early heterocyclic chemists.[1][6] These pioneering efforts laid the groundwork for over a century of pyrazine chemistry.
Foundational Syntheses: A Mechanistic Perspective
The classical routes to the pyrazine ring, while sometimes suffering from harsh conditions or low yields by modern standards, were mechanistically elegant for their time and remain instructive.[7] Two of the most significant early methods are the Staedel-Rugheimer and Gutknecht syntheses.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
The Staedel-Rugheimer synthesis was one of the first reliable methods for creating the pyrazine core.[1][7] The original procedure involved the reaction of a 2-chloroacetophenone with ammonia.[1][6] This reaction proceeds through the formation of an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the aromatic pyrazine ring.[1][6]
Causality Behind Experimental Choices:
-
Starting Material: The use of an α-halo ketone (2-chloroacetophenone) was crucial as the halogen serves as a good leaving group, facilitating the initial nucleophilic substitution by ammonia to form the key α-amino ketone intermediate.
-
Reagent: Ammonia served a dual purpose: acting as the nucleophile to form the amino ketone and as a base to neutralize the HCl generated during the reaction.
-
Condensation and Oxidation: The genius of the method lies in the spontaneous self-condensation of two molecules of the α-amino ketone to form a dihydropyrazine. This intermediate is not stable and readily oxidizes, often by air or other mild oxidants present in the reaction mixture, to achieve the stable aromatic pyrazine ring.
Experimental Protocol: Conceptual Staedel-Rugheimer Synthesis
-
Step 1: Amination. A solution of 2-chloroacetophenone in a suitable solvent is treated with an excess of ammonia. The reaction is typically stirred at room temperature or with gentle heating.
-
Step 2: Condensation. Upon formation, the α-amino ketone intermediate begins to dimerize.
-
Step 3: Oxidation & Isolation. The resulting dihydropyrazine is oxidized to the corresponding pyrazine. The product is then isolated through extraction and purified by crystallization or distillation.
Diagram: Staedel-Rugheimer Pyrazine Synthesis Workflow
A simplified workflow of the Staedel-Rugheimer synthesis.
The Gutknecht Pyrazine Synthesis (1879)
Just three years after Staedel and Rugheimer's publication, Gutknecht introduced a significant modification.[1][7] The Gutknecht synthesis is also based on the self-condensation of α-amino ketones, but it differs in how these crucial intermediates are generated.[1][8] This method involves the reduction of an isonitroso ketone (an α-oximino ketone) to form the α-amino ketone, which then dimerizes and oxidizes to the pyrazine.[8][9]
Causality Behind Experimental Choices:
-
α-Amino Ketone Generation: The Gutknecht approach provided a more controlled and often higher-yielding route to the α-amino ketone intermediate compared to the direct ammonolysis of α-halo ketones, which could be prone to side reactions. The reduction of the oxime was a more reliable transformation.
-
Oxidizing Agents: While air oxidation was sometimes sufficient, the Gutknecht procedure often employed mild oxidizing agents like mercury(I) oxide or copper(II) sulfate to facilitate the final dehydrogenation step from the dihydropyrazine to the aromatic pyrazine, ensuring a more complete conversion.[9]
Experimental Protocol: Conceptual Gutknecht Synthesis
-
Step 1: Oximation. A ketone is treated with nitrous acid (often generated in situ) to form an α-oximino ketone.
-
Step 2: Reduction. The α-oximino ketone is then reduced to the corresponding α-amino ketone using a suitable reducing agent (e.g., catalytic hydrogenation).
-
Step 3: Dimerization and Oxidation. The α-amino ketone undergoes self-condensation to a dihydropyrazine, which is then oxidized, either by air or with a specific oxidizing agent, to the final pyrazine product.
Diagram: Gutknecht Pyrazine Synthesis Workflow
A conceptual overview of the Gutknecht synthesis pathway.
Synthesis of Pyrazine Carboxylates: Early Approaches
The direct synthesis of pyrazine carboxylates from these early methods was not straightforward. The initial syntheses typically yielded alkyl- or aryl-substituted pyrazines. Accessing the crucial carboxylate functionality often required subsequent oxidation of an existing substituent or building the ring from precursors already containing the desired functionality.
One historical method for preparing pyrazine-2,3-dicarboxylic acid involved the permanganate oxidation of quinoxaline (a benzopyrazine).[10] Quinoxaline itself could be synthesized from the reaction of o-phenylenediamine and glyoxal.[10] This multi-step process highlights the challenges faced by early chemists in accessing functionalized pyrazine systems.
A more direct, though later, development was the condensation of 1,2-dicarbonyl compounds with α-amino acid amides, a method explored by Jones in 1949.[11] This represented a significant step forward, allowing for the incorporation of a group that could be readily converted to a carboxylic acid.
The Bridge to Modernity: Evolution of Synthetic Strategy
The classical methods, while foundational, often required harsh conditions and had limited substrate scope. The evolution of organic synthesis in the 20th and 21st centuries brought a paradigm shift. The development of organometallic cross-coupling reactions (like Suzuki and Kumada-Corriu couplings), C-H activation methodologies, and more efficient condensation reagents has revolutionized the synthesis of functionalized pyrazine carboxylates.[4]
Modern approaches for synthesizing pyrazinamide, a key pyrazine carboxylate derivative, often start from pyrazine-2-carboxylic acid. This precursor can be converted to an acyl chloride using reagents like thionyl chloride, followed by amidation.[12][13][14] More contemporary and milder methods, such as those employing Yamaguchi reagents or other peptide coupling agents, are now frequently used to avoid hazardous reagents like thionyl chloride.[12][15]
Table 1: Comparison of Historical and Modern Synthetic Paradigms
| Feature | Historical Syntheses (e.g., Staedel-Rugheimer, Gutknecht) | Modern Syntheses (e.g., Cross-Coupling, Modern Amidations) |
| Primary Goal | Formation of the core pyrazine ring | Functionalization of a pre-formed pyrazine ring |
| Typical Conditions | High temperatures, strong acids/bases | Mild temperatures, well-defined catalysts |
| Reagents | Stoichiometric, often harsh (e.g., NH3, HNO2) | Catalytic, highly selective (e.g., Palladium catalysts, coupling agents) |
| Functional Group Tolerance | Generally low | High |
| Yield & Selectivity | Often moderate to low, potential for isomers | High yield and high regioselectivity |
| Key Intermediate | α-amino ketone / Dihydropyrazine | Halogenated pyrazine / Pyrazine carboxylic acid |
Conclusion and Future Outlook
The journey from the initial discovery of the pyrazine ring by Laurent, Staedel-Rugheimer, and Gutknecht to the sophisticated synthetic methodologies available today is a testament to the progress of organic chemistry. The foundational principles of forming the heterocyclic core through the condensation of key intermediates remain a cornerstone of our understanding. However, the modern emphasis on efficiency, selectivity, and sustainability has driven the development of powerful new tools. For researchers in drug development and materials science, a deep appreciation of these historical synthetic routes provides a crucial context for innovation, enabling the design of novel pyrazine carboxylate structures with enhanced properties and functions. The future of pyrazine synthesis will likely be dominated by even more efficient catalytic systems, including biocatalysis and flow chemistry, to construct these vital molecules on demand.[16]
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A Technical Guide to Electrophilic and Nucleophilic Substitution on the Chloropyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chloropyrazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of biologically active molecules.[1] Its unique electronic structure, dictated by two electronegative nitrogen atoms and a chlorine substituent, governs its reactivity, making it susceptible to both nucleophilic and, under harsher conditions, electrophilic substitution. This guide provides an in-depth exploration of these substitution reactions, elucidating the underlying mechanisms, outlining field-proven experimental protocols, and highlighting the strategic application of these transformations in the synthesis of complex pharmaceutical agents. We will delve into the challenges of electrophilic substitution on this electron-deficient ring and detail the more facile and synthetically crucial nucleophilic aromatic substitution (SNAr) pathways.
Introduction: The Electronic Landscape of Chloropyrazine
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[1] This configuration renders the ring system significantly electron-deficient compared to benzene. The two nitrogen atoms exert a strong inductive electron-withdrawing effect (-I) and a mesomeric effect (-M), which deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution.[2][3]
The introduction of a chlorine atom to form chloropyrazine further modulates this reactivity. Chlorine, being an electronegative halogen, also contributes an inductive withdrawing effect (-I), further deactivating the ring. However, it possesses lone pairs of electrons that can participate in a positive mesomeric effect (+M), though this is generally weaker than its inductive pull in heteroaromatic systems. The net result is a highly electron-poor aromatic system where the chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr).[4]
Electrophilic Aromatic Substitution (EAS): A Challenging Transformation
Due to the strong deactivating effect of the two ring nitrogens, electrophilic aromatic substitution on the pyrazine core is inherently difficult and requires forcing conditions.[2] Reactions like nitration, halogenation, and sulfonation, which are commonplace for benzene, often fail or proceed with very low yields.
Nitration
Direct nitration of chloropyrazine is a challenging endeavor. The highly deactivated ring requires aggressive nitrating agents, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), at elevated temperatures.[5][6] The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions and oxidative decomposition.[7][8] The nitronium ion (NO₂⁺), the active electrophile, will attack the carbon position least deactivated by the nitrogens.[6]
Caption: Figure 1: General Mechanism of Electrophilic Nitration.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is necessary to overcome the high activation energy of attacking the deactivated pyrazine ring.[5]
Halogenation
Electrophilic halogenation of chloropyrazine is similarly difficult. While direct halogenation with agents like Cl₂ or Br₂ often requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) for typical aromatic rings, the conditions for chloropyrazine must be even more stringent.[9] An alternative approach involves metalation followed by trapping with an electrophilic halogen source, which can offer better regioselectivity and yield.[10] For instance, the use of a strong base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can deprotonate a specific position on the ring, creating a nucleophilic carbon center that can then react with an electrophile.[10]
Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway for Functionalization
The most synthetically valuable reaction for the chloropyrazine ring is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring, combined with the presence of a good leaving group (Cl⁻), makes it highly susceptible to attack by a wide range of nucleophiles.[1][3][4] This reaction is the workhorse for generating diverse libraries of pyrazine derivatives for drug discovery.[11]
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12]
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine. This is the rate-determining step and leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring through resonance, which lowers the activation energy of the reaction.[3][13]
Scope of Nucleophiles and Regioselectivity
A vast array of nucleophiles can be employed in SNAr reactions with chloropyrazines, including:
-
N-Nucleophiles: Amines (primary, secondary), anilines, hydrazines. [1][14]* O-Nucleophiles: Alkoxides, phenoxides, hydroxides. [15]* S-Nucleophiles: Thiols, bisulfides. [3][15] The regioselectivity of the substitution on polysubstituted chloropyrazines is dictated by the electronic effects of the other substituents on the ring. Electron-withdrawing groups (EWGs) will activate the position para to them for nucleophilic attack, while electron-donating groups (EDGs) can direct the attack to the ortho position. [16][17]For example, in 2-substituted-3,5-dichloropyrazines, an EWG at the 2-position directs nucleophilic attack to the 5-position, whereas an EDG at the 2-position promotes substitution at the 3-position. [16][17]
Experimental Considerations and Protocols
Causality Behind Experimental Choices: SNAr reactions are typically conducted in polar aprotic solvents (e.g., THF, DMF, DMSO) which can solvate the cation of the nucleophilic salt without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. A base (e.g., triethylamine, K₂CO₃, KF) is often added to deprotonate the nucleophile (if it's neutral, like an amine) or to act as a scavenger for the HCl generated. [2][14]Microwave irradiation has been shown to significantly accelerate these reactions compared to conventional heating. [2] Table 1: Comparison of Reaction Conditions for SNAr on Chloropyrazines
| Nucleophile | Substrate | Solvent | Base | Conditions | Yield | Reference |
| Benzylamine | 3-Chloropyrazine-2-carboxamide | THF | Triethylamine | Reflux, 15h | ~80% | [14] |
| Morpholine | 2-Chloropyrazine | Water | KF | Ambient Temp. | Good | [2] |
| Sodium Methoxide | 2,6-Dichloropyrazine | Methanol | - | Reflux | High | [15] |
| Substituted Anilines | 6-Chloropyrazine-2-carbonyl chloride | Pyridine | Pyridine | RT | N/A | [1] |
Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamide [1][14] This protocol describes a typical SNAr reaction for the aminodehalogenation of a chloropyrazine derivative.
-
Step 1: Reagent Preparation
-
In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxamide (1.0 equivalent) in tetrahydrofuran (THF).
-
-
Step 2: Addition of Nucleophile and Base
-
To the stirred solution, add the desired substituted benzylamine (2.0 equivalents).
-
Add triethylamine (1.0 equivalent) to the mixture. The second equivalent of benzylamine can also act as the base, but an external base like triethylamine is common.
-
-
Step 3: Reaction
-
Heat the reaction mixture to reflux (approximately 70 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours (e.g., 15 hours).
-
-
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Applications in Drug Development
The facile functionalization of the chloropyrazine ring via SNAr makes it a privileged scaffold in medicinal chemistry. [18]This chemistry is central to the synthesis of numerous active pharmaceutical ingredients (APIs).
-
// Nodes StartMat [label="Chloropyrazine\nCore Scaffold", fillcolor="#F1F3F4"]; SNAr [label="SNAr Reaction\n(Nucleophilic Aromatic Substitution)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Library [label="Diverse Library of\nSubstituted Pyrazines", shape=cylinder, fillcolor="#F1F3F4"]; Screening [label="Biological Screening\n(e.g., Kinase Assays)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit [label="Hit Compound", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization\n(SAR Studies)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", shape=star, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges StartMat -> SNAr [label=" + Nucleophile Library"]; SNAr -> Library; Library -> Screening; Screening -> Hit; Hit -> LeadOpt; LeadOpt -> Candidate; }
Caption: Figure 3: Synthetic Strategy in Drug Discovery.
Conclusion
The chloropyrazine ring presents a duality in reactivity. It is resistant to electrophilic attack, requiring forcing conditions to achieve substitution. In stark contrast, it is highly activated towards nucleophilic aromatic substitution, making the SNAr reaction a powerful and versatile tool for molecular diversification. This robust reactivity profile has cemented the chloropyrazine scaffold as a critical building block in modern drug discovery, enabling the efficient construction of complex and potent therapeutic agents. A thorough understanding of these substitution patterns and the rationale behind the experimental conditions is essential for any scientist working in synthetic or medicinal chemistry.
References
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- Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Tetrahedron Letters, 54(35), 4762-4765.
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The Pyrazine Scaffold: A Versatile Platform for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged scaffold," consistently appearing in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrazines, offering a critical synthesis of their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation. We delve into the causal relationships between chemical structure and biological function, providing field-proven insights for researchers engaged in the discovery and development of novel pyrazine-based therapeutics. This guide is designed to be a comprehensive resource, empowering scientists to navigate the complexities of pyrazine chemistry and pharmacology with a foundation of scientific integrity and logical design.
The Enduring Significance of the Pyrazine Core in Drug Discovery
The pyrazine ring is a recurring motif in numerous natural products and synthetic pharmaceuticals, a testament to its evolutionary selection as a biocompatible and functionally adaptable chemical entity.[1] Its presence in essential molecules like riboflavin and folic acid underscores its fundamental role in biological systems.[1] The inherent chemical properties of the pyrazine ring, including its ability to participate in hydrogen bonding and its unique electron distribution, contribute to its capacity to interact with a wide range of biological targets with high affinity and specificity.[2][3] This has led to the development of a multitude of approved drugs containing the pyrazine scaffold, with applications spanning from antibacterial and anticancer therapies to treatments for cardiovascular and neurological disorders.[3][4]
The true power of the pyrazine core lies in the profound impact of its substitution patterns on biological activity. The strategic placement of various functional groups around the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, these substitutions dictate the molecule's interaction with specific biological targets, leading to a wide spectrum of pharmacological effects. This guide will explore the major classes of biological activities exhibited by substituted pyrazines, providing a detailed examination of their underlying mechanisms and the experimental frameworks used to elucidate them.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted pyrazines have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human cancers.[5][6] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[5][6]
Mechanism of Action: Kinase Inhibition
A predominant mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases.[1][5] Kinases play a pivotal role in cellular signaling pathways that control cell proliferation, survival, and apoptosis.[1] Many pyrazine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[5]
Key Kinase Targets for Pyrazine Derivatives:
-
Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of CDK9, a key regulator of transcription, with IC50 values in the low micromolar range.[5]
-
Receptor Tyrosine Kinases (RTKs): Pyrazine-2-carboxamide derivatives have shown inhibitory activity against AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA), with some compounds exhibiting inhibition percentages up to 41% at a 10 µM concentration.[7][8]
-
Janus Kinases (JAKs): Pyrazolo[1,5-a]pyrazine derivatives have demonstrated potent inhibitory effects against JAK1, JAK2, and TYK2 with IC50 values in the nanomolar range.[5]
Signaling Pathway: Kinase Inhibition by a Substituted Pyrazine
The following diagram illustrates the general mechanism of a pyrazine-based kinase inhibitor disrupting a cancer-promoting signaling pathway.
Caption: Pyrazine-based kinase inhibitor blocking signal transduction.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[2][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2][4]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted pyrazine compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Antimicrobial and Antifungal Activities: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted pyrazines have demonstrated promising antimicrobial and antifungal activities, offering a potential avenue for the development of new anti-infective agents.[9][10][11]
Structure-Activity Relationships
The antimicrobial efficacy of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring. For instance, the introduction of a free amino group on the pyrazine or an attached pyrimidine ring has been shown to contribute to the antimicrobial activity of certain pyrazine-piperazine derivatives.[11] Pyrazine carboxamide derivatives, in particular, have been extensively studied for their antimicrobial properties.[9][10]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used and standardized technique for determining the susceptibility of bacteria to various antimicrobial agents.[3][8]
Principle: A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial culture. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[3]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3]
-
-
Application of Disks:
-
Aseptically place paper disks impregnated with known concentrations of the substituted pyrazine compounds onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[12]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[8]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.
-
The size of the zone of inhibition is inversely related to the minimum inhibitory concentration (MIC) of the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.[8]
-
Anti-inflammatory and Neuroprotective Effects: Modulating the Body's Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyrazines have demonstrated significant anti-inflammatory and neuroprotective properties.[13][14]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyrazine derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators. For example, certain pyrazine-containing compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced overexpression of nitric oxide (NO) in macrophages.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[10][15][16]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[15]
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the substituted pyrazine compounds orally or intraperitoneally at various doses.
-
A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[10]
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.
-
The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Quantitative Data on Biological Activities of Substituted Pyrazines
| Compound Class | Biological Activity | Model System | Potency (IC50/EC50/MIC) | Reference |
| Imidazo[1,2-a]pyrazines | Anticancer (CDK9 inhibition) | In vitro | 5.12 µM | [5] |
| Pyrazine-2-carboxamides | Anticancer (AXL1 inhibition) | In vitro | 41% inhibition at 10 µM | [7][8] |
| Pyrazolo[1,5-a]pyrazines | Anti-inflammatory (JAK1 inhibition) | In vitro | 3 nM | [5] |
| Piperlongumine-ligustrazine hybrids | Anticancer | HCT116 cells | 3.19–8.90 μM | [13] |
| Cinnamic acid-pyrazine derivatives | Neuroprotective | SH-SY5Y cells | 3.62 μM | [13] |
| Pyrazine-piperazine derivatives | Antimicrobial (C. albicans) | In vitro | 3.125 µg/mL | [11] |
Antiviral Potential: A New Frontier
Recent research has highlighted the potential of substituted pyrazines as antiviral agents.[2][4] Pyrazine-based compounds have shown activity against a range of viruses, including influenza viruses and coronaviruses.[2][4][17]
Mechanism of Antiviral Action
The antiviral mechanisms of pyrazine derivatives are still being elucidated, but some studies have pointed to specific viral targets. For example, an imidazo[1,2-a]pyrazine derivative has been shown to inhibit influenza virus replication by targeting the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation.[17] Other pyrazine conjugates have demonstrated significant potency against SARS-CoV-2.[4]
Conclusion and Future Directions
The pyrazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological activities exhibited by substituted pyrazines, from anticancer and antimicrobial to anti-inflammatory and antiviral effects, underscores the immense potential of this heterocyclic core. The ability to systematically modify the substitution patterns on the pyrazine ring provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this field should focus on several key areas:
-
Elucidation of Novel Mechanisms of Action: While kinase inhibition is a well-established mechanism for many anticancer pyrazines, further investigation is needed to uncover other molecular targets and pathways for the various biological activities observed.
-
Structure-Based Drug Design: The increasing availability of crystal structures of biological targets will enable more rational, structure-based design of highly potent and selective pyrazine derivatives.
-
Exploration of New Therapeutic Areas: The promising antiviral and neuroprotective activities of some pyrazine compounds warrant further exploration and development for the treatment of infectious diseases and neurodegenerative disorders.
-
Development of Pyrazine-Based Drug Conjugates and Hybrids: Combining the pyrazine scaffold with other pharmacophores can lead to the development of hybrid molecules with enhanced or synergistic activities.
By leveraging the principles of medicinal chemistry and employing robust experimental methodologies, the scientific community is well-positioned to continue to unlock the full therapeutic potential of the versatile pyrazine scaffold.
References
- Antiviral activity of a pyrazino-pyrazine deriv
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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An In-depth Technical Guide to Methyl 5-chloropyrazine-2-carboxylate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 5-chloropyrazine-2-carboxylate, a key building block in modern medicinal chemistry and agrochemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, and significant applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.
Section 1: Nomenclature and Identification
This compound is a heterocyclic compound that serves as a versatile intermediate. Due to its widespread use, it is known by several names in scientific literature and commercial catalogs. Accurate identification is crucial for experimental reproducibility and sourcing.
A comprehensive list of synonyms and identifiers is provided below to facilitate unambiguous recognition of this compound.[1][2][3][4][5][6][7]
Systematic and Common Names:
-
IUPAC Name: this compound[1]
-
5-Chloropyrazine-2-carboxylic acid methyl ester[1][2][5][7][8]
-
5-Chloro-2-methoxycarbonyl pyrazine[1]
Identification Numbers:
-
CAS Number: 33332-25-1[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
-
EC Number: 627-670-2[1]
-
PubChem CID: 406081[1]
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][11] |
| Molecular Weight | 172.57 g/mol | [1][2][3][11] |
| Appearance | White to light yellow or light orange powder/crystal; Yellow to light brown or gray solid | [2][4][8][9] |
| Melting Point | 89-90 °C | [2][4][9][10][16] |
| Boiling Point (Predicted) | 242.8 ± 35.0 °C at 760 mmHg | [2][4][9][10][16] |
| Density (Predicted) | 1.372 ± 0.06 g/cm³ | [2][4][9][10][16] |
| pKa (Predicted) | -4.54 ± 0.10 | [4][9][10][16] |
| InChI Key | CVVMLRFXZPKILB-UHFFFAOYSA-N | [1][11] |
| SMILES | COC(=O)C1=CN=C(C=N1)Cl | [1] |
Spectroscopic data is critical for the verification of the compound's identity and purity. Key spectral information includes:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.05 (s, 3H), 8.71 (d, J = 1.6 Hz, 1H), 9.10 (d, J = 1.2 Hz, 1H).[9][10]
-
¹³C NMR and ¹⁵N NMR data are also available for structural confirmation. [1]
-
Mass Spectrometry (GC-MS, EI-B): Major fragments can be observed to confirm the molecular weight and fragmentation pattern.[1]
Section 3: Synthesis Methodologies - A Comparative Analysis
Several synthetic routes to this compound have been reported, each with its own advantages regarding starting materials, yield, and scalability. Below are detailed protocols for two common methods.
Method 1: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate
This is a widely used method that starts from the corresponding hydroxyl derivative. The hydroxyl group is converted to a chloro group using a suitable chlorinating agent.
Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for the chlorination of heteroaromatic hydroxyl compounds. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. N,N-dimethylformamide (DMF) can be used as a catalyst.[9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃) (10-15 equivalents).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heating: Heat the reaction mixture to reflux and maintain for 1.5-2 hours under a nitrogen atmosphere.[9][10]
-
Work-up:
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or chloroform (3-4 times).[9][10]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with saturated brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent like toluene or ligroine to yield pure this compound.[4][10]
Diagram of Synthetic Workflow (Method 1)
Caption: Workflow for the synthesis of this compound via chlorination.
Method 2: Esterification of 5-Chloropyrazine-2-carboxylic acid
This method involves the direct esterification of the corresponding carboxylic acid.
Rationale: The esterification of a carboxylic acid can be achieved using various methods. The use of trimethylsilyldiazomethane is a mild and efficient method that proceeds rapidly at room temperature.[10] Alternatively, traditional methods using an alcohol in the presence of an acid catalyst (like thionyl chloride in methanol) are also effective.[10]
Experimental Protocol (using Trimethylsilyldiazomethane):
-
Reaction Setup: Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.
-
Reagent Addition: Add a solution of trimethylsilyldiazomethane (2 equivalents) in diethyl ether dropwise to the carboxylic acid solution. Vigorous gas evolution will be observed.
-
Reaction Monitoring: Monitor the reaction by a suitable technique (e.g., TLC or LCMS). The reaction is typically complete within 30 minutes.[10]
-
Work-up: Concentrate the reaction mixture under reduced pressure to yield this compound. The product is often of high purity and may not require further purification for subsequent steps.[10]
Section 4: Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of two reactive sites: the ester, which can be hydrolyzed or aminated, and the chloro substituent, which can be displaced via nucleophilic aromatic substitution.
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial building block in the synthesis of various pharmaceuticals.[9][10] For instance, the pyrazine core is present in numerous drugs targeting different therapeutic areas. The chloro and ester functionalities allow for the introduction of diverse substituents to modulate pharmacological activity. 5-chloropyrazine-2-carboxylic acid, derived from the hydrolysis of the title compound, is an important building block for many pharmaceutically active agents.[17]
-
Agrochemicals: This compound also serves as an intermediate in the development of new pesticides.[9][10]
-
Other Industrial Uses: It has found applications as a hair dyeing auxiliary, a polymer stabilizer, an antioxidant, and an anti-fogging agent for photosensitive materials.[10]
The following diagram illustrates the key reactive sites and potential transformations of this compound.
Diagram of Reactivity and Applications
Caption: Reactivity map of this compound.
Section 5: Safety, Handling, and Storage
This compound is classified as an irritant and requires careful handling to avoid exposure.
GHS Hazard Classification: [1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures: [14]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and alkalis.[4][6][10] The recommended storage temperature is often 2-8 °C.[3]
Always consult the latest Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.[14]
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Methodological & Application
synthesis of Methyl 5-chloropyrazine-2-carboxylate from 5-hydroxypyrazine-2-carboxylic acid
Introduction
Methyl 5-chloropyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure is a key component in a variety of pharmaceutically active agents, making its efficient and scalable synthesis a topic of significant interest for researchers.[1] The primary synthetic challenge lies in the conversion of the readily available, but polar and hydrophilic, 5-hydroxypyrazine-2-carboxylic acid into the desired chlorinated ester.
This technical guide provides an in-depth analysis of the prevalent synthetic strategies to achieve this transformation. We will explore two primary, field-proven pathways: a sequential two-step synthesis involving discrete esterification and chlorination reactions, and a more streamlined one-pot process. This document provides detailed, replicable protocols for each method, discusses the underlying chemical mechanisms, and offers critical safety guidance for handling the potent reagents involved.
Part 1: The Two-Step Synthesis Strategy: A Controlled Approach
This classic approach separates the synthesis into two distinct, controllable stages: the esterification of the carboxylic acid followed by the chlorination of the hydroxyl group. This separation allows for the isolation and purification of the intermediate, Methyl 5-hydroxypyrazine-2-carboxylate, which can be advantageous for process optimization and troubleshooting.
Step A: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid
The initial step focuses on converting the carboxylic acid moiety into a methyl ester. This is crucial as the ester group is generally stable under the conditions required for the subsequent chlorination reaction. The protocol described here employs a robust method using thionyl chloride (SOCl₂) in methanol.
Causality and Mechanism: This reaction is a variation of the Fischer-Speier esterification.[2][3] While a standard strong acid catalyst like H₂SO₄ could be used, thionyl chloride offers distinct advantages. It reacts with the methanol solvent to generate anhydrous hydrogen chloride (HCl) in situ.[4] This anhydrous HCl serves as the proton source to catalyze the esterification. Furthermore, SOCl₂ is an excellent dehydrating agent, consuming the water produced during the reaction, which drives the equilibrium towards the formation of the ester product, thereby increasing the yield.[5]
The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the in situ generated HCl, which activates the carbonyl carbon for nucleophilic attack by methanol.[6][7] A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the desired product, Methyl 5-hydroxypyrazine-2-carboxylate.
Protocol 1: Thionyl Chloride-Mediated Esterification[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool methanol (5 L) to -20°C using an appropriate cooling bath.
-
Reagent Addition: Slowly add thionyl chloride (152 mL, 2.08 mol) dropwise to the cold methanol. Caution: This is a highly exothermic reaction that generates HCl gas. Perform this addition slowly in a well-ventilated fume hood.
-
Stirring: Once the addition is complete, stir the mixture at -20°C for 30 minutes.
-
Substrate Addition: Add 5-hydroxypyrazine-2-carboxylic acid (100 g, 714 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and concentrate it in vacuo to remove the solvent.
-
Purification: Recrystallize the resulting residue from methanol (400 mL) to yield pure Methyl 5-hydroxypyrazine-2-carboxylate. The reported yield is approximately 65%.
Step B: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate
With the ester in hand, the next step is to convert the hydroxyl group on the pyrazine ring into a chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as a powerful deoxychlorinating agent.[8][9]
Causality and Mechanism: The hydroxyl group on the pyrazine ring exists in tautomeric equilibrium with its 2-pyridone form. POCl₃ reacts with the oxygen of the pyridone tautomer, forming a phosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion, either from the POCl₃ itself or from its byproducts, then acts as a nucleophile, attacking the carbon atom and displacing the phosphate group to form the desired 5-chloro-pyrazine derivative.[8] This process effectively replaces a C-O bond with a C-Cl bond.
Protocol 2: POCl₃-Mediated Chlorination[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Methyl 5-hydroxypyrazine-2-carboxylate (50 g, 324 mmol) and phosphorus oxychloride (500 mL, 5.36 mol). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reflux: Heat the mixture to reflux and maintain for 1.5 hours. The reaction should be monitored by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic and vigorous quenching process that will release HCl gas. Ensure the fume hood sash is lowered and appropriate personal protective equipment (PPE) is worn.
-
Extraction: Extract the resulting aqueous mixture with diethyl ether (4 x 500 mL).
-
Work-up: Combine the organic layers and concentrate in vacuo to remove the solvent.
-
Purification: Recrystallize the crude residue from toluene to obtain pure this compound. The reported yield is approximately 55%.
Visualization: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Part 2: The One-Pot Synthesis Strategy: An Efficient Alternative
For improved operational efficiency, a one-pot synthesis combines both the chlorination and esterification steps into a single, continuous process without isolating the intermediate. This approach saves time, reduces solvent waste, and can be more cost-effective, particularly on a larger scale.
Causality and Mechanism: This elegant synthesis relies on the versatile reactivity of thionyl chloride, catalyzed by N,N-dimethylformamide (DMF).[10] In the first phase, SOCl₂ and catalytic DMF react to form the Vilsmeier-Haack reagent in situ.[11] This potent electrophilic species is highly effective at converting the pyrazine hydroxyl group into a chloro group. Concurrently, SOCl₂ reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[4] In the second phase, after the initial transformations are complete, methanol is added directly to the reaction mixture. The methanol rapidly reacts with the acyl chloride intermediate in a nucleophilic acyl substitution reaction to form the final methyl ester product.
Protocol 3: One-Pot Chlorination and Esterification[11]
-
Reaction Setup: To a suspension of 5-hydroxypyrazine-2-carboxylic acid (500 mg, 3.6 mmol) in toluene (20 mL) in a round-bottom flask, add 5 drops of DMF.
-
Chlorination: Add thionyl chloride (1.7 g, 14.3 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux for 2 hours.
-
Esterification: Cool the reaction to ambient temperature and carefully add methanol (4 mL). Caution: Unreacted thionyl chloride will react exothermically with methanol.
-
Aging: Allow the reactants to stir (age) for 15 hours at ambient temperature to ensure complete ester formation.
-
Work-up: Dilute the reaction mixture with a 1:1 solution of hexane/ethyl acetate.
-
Purification: Filter the resulting brown solid and remove volatile components in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualization: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of the target compound.
Data Presentation: Protocol Comparison
| Parameter | Protocol 1 (Esterification) | Protocol 2 (Chlorination) | Protocol 3 (One-Pot) |
| Starting Material | 5-Hydroxypyrazine-2-carboxylic Acid | Methyl 5-hydroxypyrazine-2-carboxylate | 5-Hydroxypyrazine-2-carboxylic Acid |
| Key Reagents | SOCl₂, Methanol | POCl₃ | SOCl₂, DMF, Methanol |
| Solvent | Methanol | POCl₃ (reagent & solvent) | Toluene |
| Temperature | -20°C to Reflux | Reflux | Reflux, then Ambient |
| Reaction Time | ~2.5 hours | 1.5 hours | ~17 hours (including aging) |
| Reported Yield | ~65% | ~55% (overall ~36%) | Not explicitly stated, but effective |
| Purification | Recrystallization (Methanol) | Recrystallization (Toluene) | Filtration / Recrystallization |
Mandatory Safety and Handling Precautions
The synthesis of this compound involves hazardous reagents that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: POCl₃ is extremely corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[12] It reacts violently with water, releasing heat and toxic gases, including hydrogen chloride.[13]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including heavy-duty gloves (e.g., neoprene), a face shield, safety goggles, and a lab coat.[15] Ensure an emergency shower and eyewash station are immediately accessible.[15]
-
Quenching: Never quench POCl₃ with water directly in a sealed container. Always perform quenching by slowly adding the reagent to a large excess of ice with vigorous stirring in an open container within a fume hood.[10]
-
-
Thionyl Chloride (SOCl₂):
-
Hazards: SOCl₂ is also highly corrosive, toxic, and reacts violently with water and alcohols to produce HCl and SO₂ gases.
-
Handling: All operations should be conducted in a fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate PPE as described for POCl₃.
-
Operations: When adding SOCl₂ to alcohols, always perform the addition slowly and at low temperatures to control the exothermic reaction.
-
Conclusion
Both the two-step and one-pot synthetic routes are effective for preparing this compound from 5-hydroxypyrazine-2-carboxylic acid. The two-step method offers greater control and defined stop-points for analysis, which can be beneficial during methods development and for producing high-purity material. The one-pot synthesis represents a more efficient and atom-economical approach, making it attractive for larger-scale production where process time and solvent usage are critical factors. The choice of protocol will ultimately depend on the specific project goals, scale, and available resources. Regardless of the chosen path, strict adherence to safety protocols when handling corrosive and water-reactive reagents is paramount.
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Application Notes and Protocols for the Esterification of 5-Chloropyrazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloropyrazine-2-Carboxylic Acid Esters
5-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its derivatives are integral components of numerous pharmacologically active agents, contributing to the development of novel therapeutics in areas such as oncology and anti-inflammatory research.[1][2] The esterification of this carboxylic acid is a fundamental and often critical step in the synthetic pathway towards these complex molecules. The resulting esters not only serve as key intermediates but also allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are paramount in drug design.
This comprehensive guide provides an in-depth exploration of the primary methods for the esterification of 5-chloropyrazine-2-carboxylic acid. It is designed to equip researchers with both the theoretical understanding and the practical, field-proven protocols necessary to successfully synthesize methyl, ethyl, and tert-butyl esters of this important scaffold. We will delve into the mechanistic nuances of each method, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.
Chemical Safety and Handling
Before commencing any experimental work, it is imperative to be thoroughly familiar with the hazards associated with all reagents.
-
5-Chloropyrazine-2-carboxylic Acid: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Thionyl Chloride (SOCl₂): A highly corrosive and toxic reagent that reacts violently with water. It is a strong lachrymator and can cause severe burns. All manipulations must be carried out in a fume hood.
-
Dicyclohexylcarbodiimide (DCC): A potent allergen and sensitizer. Handle with extreme care, using gloves and avoiding inhalation of the dust.
-
Phosphorus Oxychloride (POCl₃): A corrosive and toxic liquid that reacts violently with water. Handle with appropriate PPE in a fume hood.
-
General Reagents: Always consult the Safety Data Sheet (SDS) for all other reagents, such as alcohols, solvents, and catalysts, before use.
Comparative Overview of Esterification Methodologies
The choice of esterification method is dictated by several factors, including the nature of the alcohol, the sensitivity of the substrate to acidic conditions, and the desired scale of the reaction. For 5-chloropyrazine-2-carboxylic acid, two primary methodologies are prevalent: acid-catalyzed (Fischer-type) esterification and carbodiimide-mediated (Steglich) esterification.
| Method | Reagents | Conditions | Advantages | Disadvantages | Best Suited For |
| Fischer-Type (SOCl₂/Alcohol) | SOCl₂, Alcohol (e.g., MeOH, EtOH) | Reflux | High-yielding for simple alcohols, cost-effective. | Harsh acidic conditions, not suitable for acid-labile substrates or tertiary alcohols. | Methyl and Ethyl esters. |
| Steglich Esterification | DCC (or EDC), DMAP, Alcohol | Mild, Room Temp. | Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[4][5] | More expensive reagents, formation of urea byproduct that requires removal.[6] | Tert-butyl esters and other sensitive substrates. |
| Diazomethane-based | Trimethylsilyldiazomethane (TMSCHN₂) | Mild, Fast | Rapid and high-yielding for methyl esters. | Diazomethane and its precursors are toxic and potentially explosive. | Methyl esters. |
Reaction Mechanisms: A Deeper Dive
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Fischer-Type Esterification (via Acyl Chloride)
A common and robust method for preparing simple esters involves the in-situ formation of an acyl chloride using thionyl chloride (SOCl₂), which is then immediately reacted with the alcohol.
Figure 1: Fischer-Type Esterification via Acyl Chloride.
The carboxylic acid first reacts with thionyl chloride to form a highly electrophilic acyl chloride intermediate. The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Subsequent elimination of a chloride ion and a proton yields the final ester product.
Steglich Esterification
The Steglich esterification is a milder alternative that proceeds under neutral conditions, making it ideal for substrates with acid-sensitive functional groups and for the synthesis of sterically hindered esters like tert-butyl esters.[4][5]
In this reaction, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [4]4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, attacking the O-acylisourea to form an N-acylpyridinium intermediate, which is an even more potent acylating agent. [5][7]The alcohol then reacts with this intermediate to form the ester, regenerating the DMAP catalyst. A key side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol. [5]The catalytic amount of DMAP is crucial as it accelerates the desired esterification pathway, outcompeting this side reaction. [4]
Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for the synthesis of methyl, ethyl, and tert-butyl 5-chloropyrazine-2-carboxylate.
Protocol 1: Synthesis of Methyl 5-Chloropyrazine-2-carboxylate via Thionyl Chloride
This protocol is adapted from a common and reliable method for the synthesis of methyl esters from carboxylic acids.
Materials and Equipment:
-
5-Chloropyrazine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 5-chloropyrazine-2-carboxylic acid (e.g., 1.0 eq) in toluene (e.g., 5-10 mL per gram of acid).
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops). Slowly add thionyl chloride (e.g., 2.0-3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.
-
Ester Formation: To the crude acyl chloride residue, carefully add anhydrous methanol (e.g., 10-20 mL per gram of starting acid) at 0 °C (ice bath).
-
Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Protocol 2: Synthesis of Ethyl 5-Chloropyrazine-2-carboxylate (General Fischer-Type Method)
This protocol is a generalized procedure based on the principles of Fischer esterification.
Materials and Equipment:
-
5-Chloropyrazine-2-carboxylic acid
-
Ethanol (EtOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). Alternatively, use the thionyl chloride method as described in Protocol 1, substituting methanol with ethanol.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield ethyl 5-chloropyrazine-2-carboxylate.
-
Expected Yield: Moderate to good, typically lower than the acyl chloride method.
-
Protocol 3: Synthesis of tert-Butyl 5-Chloropyrazine-2-carboxylate via Steglich Esterification
This protocol is essential for the synthesis of the tert-butyl ester, as the tertiary alcohol is not stable under the harsh acidic conditions of Fischer esterification. [4][5]This procedure is adapted from the general method described by Neises and Steglich. [5] Materials and Equipment:
-
5-Chloropyrazine-2-carboxylic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Figure 3: Workflow for Steglich Esterification.
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-chloropyrazine-2-carboxylic acid (1.0 eq), tert-butanol (1.5-3.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq). Dissolve/suspend these in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
DCC/EDC Addition: Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
Workup:
-
If using DCC, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain tert-butyl 5-chloropyrazine-2-carboxylate.
-
Expected Yield: Good to excellent.
-
Troubleshooting and Expert Insights
-
Low Yield in Fischer-Type Esterification: This is often due to the reversible nature of the reaction. Ensure the use of anhydrous alcohol and consider using a Dean-Stark apparatus to remove water azeotropically, especially in larger-scale reactions. Using the alcohol as the solvent drives the equilibrium towards the product. The thionyl chloride method generally gives higher yields as the reaction is not reversible.
-
Formation of N-Acylurea in Steglich Esterification: This side product can become significant with sterically hindered substrates or if the reaction is slow. [5]Ensure an adequate amount of DMAP is used to catalyze the desired reaction pathway. Using EDC instead of DCC can be advantageous as the resulting urea byproduct is water-soluble, simplifying purification. [4]* Challenges with Electron-Deficient Substrates: The pyrazine ring is electron-deficient, which can slightly decrease the nucleophilicity of the carboxylate. However, for the methods described, this is generally not a significant impediment. The activation of the carboxylic acid (to an acyl chloride or O-acylisourea) sufficiently enhances its electrophilicity for the reaction to proceed efficiently.
-
Purification Difficulties: The dicyclohexylurea (DCU) byproduct from DCC-mediated reactions can sometimes be challenging to remove completely. Filtration followed by a second filtration after partial concentration of the filtrate can be effective. Alternatively, precipitation from a suitable solvent system (e.g., DCM/hexanes) can be employed.
Conclusion
The esterification of 5-chloropyrazine-2-carboxylic acid is a versatile transformation that opens the door to a wide array of complex molecular architectures for drug discovery. The choice between an acid-catalyzed approach and a milder, carbodiimide-mediated coupling depends on the specific ester desired and the overall synthetic strategy. By understanding the mechanisms, adhering to detailed protocols, and being aware of potential challenges, researchers can confidently and efficiently synthesize these valuable intermediates, paving the way for the next generation of pyrazine-based therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Wikipedia. (2023). Steglich esterification.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- ResearchGate. (2016). How to purify esterefication product?.
- Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?.
- Singh, R., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100877.
- JoVE. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol.
- ResearchGate. (2016). How to purify esterefication product?.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
- SynArchive. (n.d.). Steglich Esterification.
- Patai, S. (Ed.). (1974). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
- Jida, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 644-655.
- Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
- INDOFINE Chemical Company. (n.d.). 5-CHLOROPYRAZINE-2-CARBOXYLIC ACID.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Al-Masoudi, N. A., et al. (2018). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 10(6), 1-6.
- The Good Scents Company. (n.d.). 2-tert-butyl pyrazine.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407–4410.
- INDOFINE Chemical Company. (n.d.). 5-CHLOROPYRAZINE-2-CARBOXYLIC ACID.
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Application Notes & Protocols: Strategic Use of Thionyl Chloride in the Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Abstract
Methyl 5-chloropyrazine-2-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutically active agents.[1][2] This document provides a detailed technical guide for its synthesis from 5-hydroxypyrazine-2-carboxylic acid, with a specific focus on the strategic application of thionyl chloride (SOCl₂). We will elucidate the dual role of thionyl chloride in performing both the chlorination of the pyrazine ring and the activation of the carboxylic acid for subsequent esterification. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and process optimization insights for researchers and chemical development professionals.
Introduction and Synthetic Rationale
The synthesis of this compound from 5-hydroxypyrazine-2-carboxylic acid presents a dual challenge: the conversion of a heteroaromatic hydroxyl group to a chloride and the esterification of a carboxylic acid. Thionyl chloride is an exceptionally effective reagent for this transformation, capable of addressing both requirements in a single, streamlined reaction sequence.
The traditional approach involves two distinct chemical operations. However, by leveraging the reactivity of thionyl chloride, we can facilitate the formation of an intermediate acyl chloride from the carboxylic acid moiety.[3][4][5] This highly reactive intermediate is then readily converted to the desired methyl ester upon introduction of methanol. Concurrently, thionyl chloride acts as the chlorinating agent for the 5-hydroxy group. The efficiency of this process is often enhanced by a catalytic amount of N,N-dimethylformamide (DMF).[6]
This application note will detail a robust protocol that combines these steps, offering a practical and efficient route to the target molecule.
The Underlying Chemistry: Mechanism of Action
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The transformation involves three primary stages when starting with 5-hydroxypyrazine-2-carboxylic acid and using thionyl chloride with a DMF catalyst, followed by a methanol quench.
Catalytic Activation via Vilsmeier Reagent Formation
While thionyl chloride can directly react with the carboxylic acid, the process is significantly accelerated by DMF.[3] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic chlorinating agent.[7][8] This reagent is the primary active species that drives the conversion.
-
A Note on Safety: The reaction between DMF and thionyl chloride can produce dimethylcarbamoyl chloride (DMCC) as a byproduct, which is a potential human carcinogen.[7] Appropriate handling and containment measures are essential.
Formation of the Acyl Chloride
The Vilsmeier reagent or thionyl chloride itself activates the carboxylic acid. The hydroxyl group of the acid attacks the electrophilic center, leading to the formation of a highly reactive acyl chloride intermediate after a series of steps. This is a classic nucleophilic acyl substitution pathway where the poor leaving group (-OH) is converted into an excellent one.[9] The key advantage of this step is that the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the equilibrium towards the product.[3][10]
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)"]; Intermediate [label="Acyl Chlorosulfite\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; AcylChloride [label="Acyl Chloride\n(R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ (g) + HCl (g)", shape=ellipse, style=dashed];
// Edges RCOOH -> Intermediate [label="Nucleophilic Attack"]; SOCl2 -> Intermediate; Intermediate -> AcylChloride [label="Cl⁻ Attack &\nCollapse"]; Intermediate -> Byproducts [style=dashed]; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Chlorination and Esterification
Simultaneously, the 5-hydroxy group of the pyrazine ring is converted to the 5-chloro group by thionyl chloride. Following the formation of these chlorinated and activated intermediates, the reaction mixture is cooled and quenched with methanol. The methanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride to yield this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6] Researchers should first perform this reaction on a small scale to establish proficiency.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 3.6 mmol scale) | Notes |
| 5-Hydroxypyrazine-2-carboxylic acid | C₅H₄N₂O₃ | 140.10 | 500 mg (3.57 mmol) | Starting Material |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 1.7 g / 1.05 mL (14.3 mmol) | Corrosive, moisture-sensitive. Use fresh bottle. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3-5 drops (catalytic) | Anhydrous grade recommended. |
| Toluene | C₇H₈ | 92.14 | 20 mL | Anhydrous solvent. |
| Methanol (MeOH) | CH₄O | 32.04 | 4 mL | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | For extraction. |
| Hexane | C₆H₁₄ | 86.18 | ~50 mL | For work-up/crystallization. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~50 mL | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
Reaction Workflow
// Nodes Start [label="1. Setup & Inerting\nFlask under N₂ atmosphere"]; Reagents [label="2. Charge Reagents\nAdd starting acid, toluene, DMF"]; SOCl2_add [label="3. Add SOCl₂\nAdd thionyl chloride"]; Reflux [label="4. Heat to Reflux\nReaction for 2 hours"]; Cool [label="5. Cool Down\nCool to 0-5 °C"]; MeOH_add [label="6. Methanol Quench\nAdd methanol slowly"]; Age [label="7. Ageing\nStir overnight at RT"]; Workup [label="8. Work-up & Extraction\nDilute, filter, extract"]; Purify [label="9. Purification\nRemove solvent in vacuo"]; Product [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> SOCl2_add; SOCl2_add -> Reflux; Reflux -> Cool; Cool -> MeOH_add; MeOH_add -> Age; Age -> Workup; Workup -> Purify; Purify -> Product; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen. Attach a gas outlet from the condenser to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.
-
Charging Reagents: To the flask, add 5-hydroxypyrazine-2-carboxylic acid (500 mg, 3.57 mmol) and anhydrous toluene (20 mL). Begin stirring to create a suspension. Add 3-5 drops of anhydrous DMF to the suspension.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.05 mL, 14.3 mmol) to the stirred suspension at room temperature. Gas evolution will be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 2 hours. The reaction progress can be monitored by TLC or LCMS if desired.
-
Methanolysis: After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.
-
CAUTION: The following step is exothermic. Slowly and carefully add anhydrous methanol (4 mL) dropwise to the cooled reaction mixture. A vigorous reaction may occur as the methanol quenches unreacted thionyl chloride.
-
Ageing: Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 15 hours (or overnight) to ensure complete esterification.
-
Work-up: Dilute the reaction mixture with a 1:1 mixture of hexane and ethyl acetate (50 mL). A solid may precipitate. Filter the mixture and wash the collected solid with hexane.
-
Purification: Concentrate the filtrate under reduced pressure (in vacuo) to remove all volatile components. The resulting crude solid is the target compound, this compound. Further purification can be achieved by recrystallization from a suitable solvent like toluene or an ethyl acetate/hexane mixture if required.
Safety and Handling: A Self-Validating System
Ensuring safety is paramount when working with hazardous reagents like thionyl chloride. A self-validating protocol incorporates safety checks and handling procedures at every stage.
Reagent-Specific Hazards
| Reagent | Key Hazards | Handling Precautions |
| Thionyl Chloride | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water, releasing toxic SO₂ and HCl gas.[11][12][13] | Must be handled in a certified chemical fume hood. [11] Wear appropriate PPE: chemical splash goggles, face shield, neoprene or nitrile gloves, and a flame-resistant lab coat.[12][14] Keep away from water and moisture.[13][15] |
| Toluene | Flammable liquid and vapor, skin and eye irritant, potential reproductive toxin. | Use in a well-ventilated area, away from ignition sources. Ground all equipment. |
| Methanol | Flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs (optic nerve). | Avoid breathing vapors. Ensure adequate ventilation. |
| HCl and SO₂ Gas | Corrosive and toxic gases produced as byproducts.[3] | The reaction must be vented through a gas scrubber containing a base (e.g., 2M NaOH) to neutralize acidic gases before they are released into the fume hood exhaust. |
Emergency Procedures
-
Skin Contact: In case of contact with thionyl chloride, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[11][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
-
Spills: Absorb small spills with an inert, dry material like sand or vermiculite. Do not use water.[13][15] Evacuate the area and ensure adequate ventilation.
Conclusion
The use of thionyl chloride offers an elegant and efficient pathway for the synthesis of this compound from its 5-hydroxy-carboxylic acid precursor. By understanding the underlying mechanistic principles—catalytic activation, acyl chloride formation, and sequential methanolysis—researchers can effectively control the reaction. Adherence to the detailed protocol and stringent safety measures outlined in this guide will enable the safe and reliable production of this valuable pharmaceutical intermediate.
References
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- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov. [Link]
- Brainly. (2023). Does DMF react with thionyl chloride?. Brainly.com. [Link]
- Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]
- Bionium. (n.d.).
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
- OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]
- American Chemical Society. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions.
- National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH. [Link]
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- Dmf role in acid chloride formation. (n.d.). Source not formally identifiable. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. JOCPR. [Link]
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Application Note & Protocol: Methyl Esterification of 5-Chloropyrazine-2-Carboxylic Acid using Trimethylsilyldiazomethane
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and safe synthesis of methyl 5-chloropyrazine-2-carboxylate from 5-chloropyrazine-2-carboxylic acid using trimethylsilyldiazomethane (TMS-diazomethane). This esterification is a critical transformation, as pyrazine derivatives are foundational scaffolds in numerous pharmaceutical agents.[1][2][3][4]
Scientific Rationale & Background
5-Chloropyrazine-2-carboxylic acid is a key intermediate in medicinal chemistry, serving as a building block for a wide array of biologically active molecules, including antitubercular and anticancer agents.[4][5][6] The conversion of its carboxylic acid moiety to a methyl ester is often a necessary step to facilitate further synthetic modifications, improve solubility, or prepare compounds for biological screening.
Traditionally, diazomethane has been the reagent of choice for such transformations due to its high reactivity and clean conversion.[7][8] However, diazomethane is extremely toxic, explosive, and must be generated in-situ, posing significant safety risks.[9][10] Trimethylsilyldiazomethane has emerged as a superior alternative. It is a commercially available, stable liquid that is significantly less explosive than diazomethane, making it a safer and more convenient reagent for routine laboratory use.[9][10][11][12]
The reaction proceeds under very mild conditions, offering high to quantitative yields with excellent functional group tolerance.[7][12]
Reaction Mechanism
The esterification of a carboxylic acid with TMS-diazomethane in the presence of methanol proceeds through a well-established acid-catalyzed mechanism. Contrary to a direct reaction with the TMS-diazomethane molecule itself, studies have shown that the process involves the liberation of diazomethane in a controlled manner.[13][14]
-
Proton Transfer: The carboxylic acid protonates the TMS-diazomethane.
-
Protodesilylation: In the presence of methanol, a rapid protodesilylation occurs, generating diazomethane and methoxytrimethylsilane.
-
Esterification: The newly formed diazomethane then reacts with the carboxylic acid in the classic, highly efficient manner: the carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas to yield the final methyl ester.[7]
This pathway explains the necessity of an alcohol co-solvent for efficient reaction and highlights the reagent's ability to act as a safe, in-situ source of diazomethane.
Caption: Reaction mechanism for TMS-diazomethane esterification.
Safety Precautions: A Critical Overview
(Trimethylsilyl)diazomethane is EXTREMELY TOXIC and a suspected carcinogen. Inhalation can cause potentially fatal pulmonary edema, with symptoms possibly delayed for hours. [11][15][16] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All handling of TMS-diazomethane must be performed inside a certified chemical fume hood.[11][16] The sash should be kept as low as possible. A blast shield is recommended as a precaution against the unlikely but possible in-situ formation and explosion of diazomethane.[15]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat must be worn.[15]
-
Hands: Double-glove with nitrile gloves.[15][16] If any liquid residue is present on gloves, do not remove them from the fume hood. Remove contaminated gloves carefully within the hood to avoid skin contact.[15]
-
Eyes/Face: ANSI Z87.1-compliant safety goggles and a face shield are required.[15][16]
-
-
Handling & Storage:
-
Waste Disposal & Spills:
-
NEVER dispose of unreacted TMS-diazomethane.[15] All excess reagent must be quenched.
-
Quench excess TMS-diazomethane by slowly adding acetic acid dropwise until the yellow color disappears and gas evolution ceases.[15] The resulting mixture can then be disposed of through standard hazardous waste streams.
-
For spills inside the fume hood, use an appropriate spill kit. Contaminated materials must be double-bagged, sealed, labeled, and disposed of as hazardous waste.[11]
-
Experimental Protocol
This protocol details the esterification of 5-chloropyrazine-2-carboxylic acid on a 2.0 mmol scale.
Materials & Equipment
| Chemicals & Reagents | Equipment |
| 5-Chloropyrazine-2-carboxylic acid (CAS: 36070-80-1)[18] | 50 mL Round-bottom flask |
| Trimethylsilyldiazomethane (2.0 M in hexanes or diethyl ether) | Magnetic stirrer and stir bar |
| Methanol (anhydrous) | Ice bath |
| Diethyl ether or Toluene (anhydrous) | Syringes (1 mL, 2 mL) and needles |
| Acetic acid (glacial) | Septa |
| TLC plates (silica gel 60 F254) | Rotary evaporator |
| Ethyl acetate/Hexane (for TLC) | Chemical Fume Hood |
| Standard laboratory glassware |
Step-by-Step Procedure
Caption: Experimental workflow for the esterification reaction.
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloropyrazine-2-carboxylic acid (317 mg, 2.0 mmol).
-
Dissolution: Add a solvent mixture of Toluene/Methanol (10 mL, 4:1 v/v) or Diethyl ether/Methanol (10 mL, 7:2 v/v) to the flask.[12][19] Stir the mixture until the acid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add 2.0 M trimethylsilyldiazomethane solution (1.1 mL, 2.2 mmol, 1.1 equivalents) dropwise via syringe over 5 minutes. Caution: Vigorous evolution of nitrogen gas will be observed.[19] A persistent pale yellow color indicates a slight excess of the reagent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 ethyl acetate/hexane eluent system, checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully add glacial acetic acid dropwise until the yellow color of the excess TMS-diazomethane is discharged and gas evolution ceases.
-
Isolation: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product, this compound, is often obtained in high purity (>95%) and can be used directly for subsequent steps.[12] If higher purity is required, the residue can be purified by silica gel column chromatography.
Expected Results & Characterization
| Parameter | Value |
| Product Name | This compound[20] |
| CAS Number | 33332-25-1[20] |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol [20] |
| Appearance | Off-white to yellow solid or oil |
| Typical Yield | >95%[12][19] |
| Reaction Time | 2-4 hours |
| Monitoring (TLC) | Rf (starting acid) << Rf (product ester) in EtOAc/Hexane |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient TMS-diazomethane added. 2. Reagent degraded due to improper storage. 3. Reaction time too short. | 1. Add additional TMS-diazomethane (0.1-0.2 eq.) until a faint yellow color persists. 2. Use a fresh bottle of the reagent. 3. Extend the reaction time and allow it to stir at room temperature. |
| Low Yield | 1. Volatility of the product causing loss during evaporation. 2. Incomplete reaction. | 1. Use care during solvent removal; avoid high vacuum or excessive heating. 2. See "Incomplete Reaction" above. |
| Persistent Dark Color | Formation of minor byproducts. | For most applications, the crude product is suitable. If necessary, purify by column chromatography or recrystallization. |
Conclusion
The methylation of 5-chloropyrazine-2-carboxylic acid using trimethylsilyldiazomethane is a mild, efficient, and high-yielding procedure. It serves as a significantly safer alternative to the use of diazomethane, making it an ideal method for both small-scale and large-scale synthesis in drug discovery and development settings. The resulting product, this compound, is a versatile intermediate ready for further elaboration into novel therapeutic candidates. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this valuable chemical transformation.
References
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The Strategic Role of Methyl 5-chloropyrazine-2-carboxylate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Methyl 5-chloropyrazine-2-carboxylate has emerged as a highly versatile and valuable intermediate, prized for its reactive sites that allow for the facile introduction of molecular complexity. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers and drug development professionals in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential
This compound (CAS No: 33332-25-1) is a substituted pyrazine derivative featuring two key functional handles: a reactive chloro group at the 5-position and a methyl ester at the 2-position.[1][2] This unique arrangement makes it a powerful synthon for the construction of a diverse array of pharmaceutical agents. The electron-deficient nature of the pyrazine ring, further activated by the chloro and carboxylate substituents, renders the 5-position susceptible to nucleophilic aromatic substitution, while the ester group provides a convenient site for amidation or hydrolysis.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | Yellow to off-white solid |
| Melting Point | 89-90 °C |
| Boiling Point | 242.8 °C (Predicted) |
| Density | 1.372 g/cm³ (Predicted) |
Core Applications in Pharmaceutical Intermediate Synthesis
The utility of this compound spans several therapeutic areas, primarily driven by its role as a precursor to complex heterocyclic scaffolds. Its applications are particularly notable in the synthesis of antiviral, antidiabetic, and lipid-lowering agents.
Keystone Intermediate in Antiviral Drug Synthesis: The Case of Favipiravir
This compound is a crucial precursor in the synthesis of Favipiravir, a broad-spectrum antiviral agent.[5][6] The synthesis leverages the reactivity of the chloro-substituent for the introduction of a fluoro group, a critical pharmacophore for the drug's biological activity.
Experimental Workflow: Synthesis of a Favipiravir Precursor
Caption: Synthetic pathway from this compound to Favipiravir.
A Gateway to Antidiabetic and Lipid-Lowering Agents: Precursor to Glipizide and Acipimox
While not a direct component, this compound serves as a valuable starting material for the synthesis of 5-methylpyrazine-2-carboxylic acid, a key intermediate for the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox.[7][8][9] The chloro group at the 5-position can be replaced by a methyl group through various cross-coupling reactions, demonstrating the strategic conversion of this intermediate.
Key Synthetic Transformations and Protocols
The versatility of this compound is best illustrated through the key chemical transformations it readily undergoes. The following protocols provide a foundation for its application in pharmaceutical synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
The electron-deficient pyrazine ring facilitates the displacement of the chloride at the 5-position by various nucleophiles, particularly amines. This reaction is fundamental for introducing nitrogen-containing substituents, which are prevalent in many APIs.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq.) to the solution. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), may be required to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and any inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Relationship: Factors Influencing SNAr Reactions
Caption: Key parameters influencing the outcome of nucleophilic aromatic substitution.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[10][11] this compound can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse aromatic substituents at the 5-position.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃.
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent like toluene, 1,4-dioxane, or DME and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 5-aryl-pyrazine-2-carboxylate.
Protocol 3: Hydrolysis of the Methyl Ester
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent amide bond formations or other transformations.[12]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., methanol, ethanol, or THF) and water.
-
Addition of Base: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a variety of pharmaceuticals. Its dual reactivity allows for sequential and regioselective functionalization, providing an efficient route to complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical industry, enabling the continued development of novel and life-saving medicines.
References
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- He, H.-Q., et al. (2014). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Google Patents. (n.d.). Process for preparation of glipizide.
- Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Home Sunshine Pharma. (n.d.). This compound CAS 33332-25-1 Drug Intermediates.
- Quick Company. (n.d.). A Process For The Preparation Of Glipizide.
- Madni, A., et al. (2019). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. Scientific Reports, 9(1), 1939.
- Titova, Y. A., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Google Patents. (n.d.). A kind of preparation method of Glipizide intermediate.
- Google Patents. (n.d.). Novel synthesis route of glipizide.
- Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.
- Google Patents. (n.d.). Preparation method of acipimox.
- Google Patents. (n.d.). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- Fu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
- Google Patents. (n.d.). Method for preparing 5-methylprazine-2-carboxylic acid.
- ResearchGate. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid.
- PubMed. (1981). Pharmacological profile of a new anti-lipolytic agent: 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox) (1) I - Mechanism of action.
- Dalton Transactions. (2021). Mechanistic insights into the dearomative diborylation of pyrazines: a radical or non-radical process?. Dalton Transactions, 50(34), 11699-11707.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
- PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. J Med Chem, 63(21), 12491-12526.
- PubMed. (1981). Pharmacological profile of a new antilipolytic agent: 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox) (1) II - Antilipolytic and blood lipid lowering activity.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- Organic & Biomolecular Chemistry. (2010). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry, 8(21), 4945-4950.
- Organic & Biomolecular Chemistry. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 12(41), 8233-8239.
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-8.
- ResearchGate. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- PubMed. (1985). Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa.
- PubMed Central. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angew Chem Int Ed Engl, 49(12), 2219-2222.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- Synlett. (2010). First Efficient Palladium-Catalyzed Aminations of Pyrimidines, 1,2,4-Triazines and Tetrazines by Original Methyl Sulfur Release. Synlett, 2010(16), 2455-2458.
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Application Notes & Protocols: Leveraging Methyl 5-chloropyrazine-2-carboxylate in Modern Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 5-chloropyrazine-2-carboxylate (CAS No. 33332-25-1) is a versatile heterocyclic building block that has garnered significant interest in the synthesis of novel agrochemicals.[1] Its pyrazine core, substituted with a reactive chlorine atom and an ester group, provides two distinct points for chemical modification, making it an ideal scaffold for creating diverse libraries of candidate molecules. The chlorine at the C5 position acts as a competent leaving group for nucleophilic aromatic substitution, while the methyl ester at C2 can be readily hydrolyzed or converted into an amide. This guide provides an in-depth exploration of the application of this compound in agrochemical research, detailing its synthesis, key reactions, and protocols for developing potential herbicidal and fungicidal agents. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their discovery and development workflows.
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties is critical for experimental design and safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 33332-25-1 | [2][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][4] |
| Molecular Weight | 172.57 g/mol | [1][5] |
| Melting Point | 89-90°C | [1][2] |
| Boiling Point | 242.8 ± 35.0°C (Predicted) | [2][6] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Appearance | Tan solid | [1] |
| IUPAC Name | This compound | [5] |
Safety & Handling: this compound is considered hazardous.[7] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1] Store the compound in a cool, dry place away from oxidants and strong alkaline reagents.[1]
The Pyrazine Scaffold in Agrochemical Design
The pyrazine ring is a "bioisostere" of pyridine and pyrimidine rings, which are prevalent in numerous commercial agrochemicals. This structural similarity allows pyrazine-based molecules to interact with biological targets originally evolved for other heterocycles. The specific utility of this compound stems from its dual functionality:
-
The C5-Chlorine: This site is amenable to nucleophilic aromatic substitution (SNAr) reactions. It can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental for introducing diverse side chains that can modulate a compound's lipophilicity, steric profile, and binding affinity to a target enzyme.
-
The C2-Ester: The methyl ester provides a handle for constructing amides, which are a cornerstone of many biologically active molecules. Amidation with different amines introduces another layer of structural diversity. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is itself a key intermediate for further derivatization or for interacting with biological targets that recognize a carboxylate group.[8][9]
This dual reactivity allows for a combinatorial approach to synthesis, enabling the rapid generation of a large number of analogues for structure-activity relationship (SAR) studies.
Synthesis of Key Intermediates
Protocol 1: Synthesis of this compound (1)
The most common laboratory synthesis involves the chlorination of the corresponding hydroxyl precursor. This protocol is adapted from established procedures.[1][2]
Rationale: The conversion of a hydroxyl group to a chlorine atom is a critical transformation. Phosphorus oxychloride (POCl₃) is an effective and widely used reagent for this purpose on heteroaromatic rings. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Caption: Synthesis of the target intermediate (1).
Materials:
-
Methyl 5-hydroxypyrazine-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Diethyl ether or Chloroform
-
Toluene
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a fume hood, combine Methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and POCl₃ (10 equivalents, serving as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 105°C) and maintain for 1.5 to 2 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Caution: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice in a beaker. This is a highly exothermic reaction.
-
Extract the resulting aqueous mixture with diethyl ether or chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase in vacuo using a rotary evaporator.
-
Purify the crude residue by recrystallization from toluene to yield this compound (1) as a solid.[1] Typical yields are in the 50-60% range.[1]
-
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The ¹H NMR spectrum in CDCl₃ should show three singlets: δ ~9.09 (1H), ~8.70 (1H), and ~4.04 (3H).[1]
Protocol 2: Hydrolysis to 5-Chloropyrazine-2-carboxylic Acid (2)
The carboxylic acid is a crucial intermediate for many coupling reactions used to build more complex agrochemicals.[9]
Rationale: Saponification (base-mediated ester hydrolysis) is a standard method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in laboratory settings for its high reactivity and the ease of workup.[9]
Materials:
-
This compound (1)
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve lithium hydroxide (1.01 equivalents) in water in a beaker.[9]
-
Add this compound (1) (1 equivalent) to the LiOH solution with stirring at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC until the starting ester is fully consumed.
-
Once the reaction is complete, carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-Chloropyrazine-2-carboxylic acid (2).
-
Validation: Confirm product identity by melting point and spectroscopic analysis.
Application in Herbicide Development: A Case Study
Many commercial herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of branched-chain amino acids in plants but absent in animals.[10][11] Heterocyclic compounds, particularly those containing the sulfonylurea or related motifs, are well-known ALS inhibitors.[10] We can design a potential herbicide by coupling our pyrazine scaffold to a sulfonamide-containing aniline.
Caption: Workflow for synthesis and screening of a pyrazine-based herbicide.
Protocol 3: Synthesis of a Hypothetical ALS-Inhibiting Herbicide (3)
This protocol outlines the direct amidation of the ester with a suitable amine. This is a common strategy in medicinal and agrochemical synthesis.[12]
Rationale: The direct thermal amidation of an unactivated methyl ester with an aniline can be challenging. However, using a high-boiling point, polar aprotic solvent like DMF can facilitate the reaction by allowing for higher temperatures. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.
Materials:
-
This compound (1)
-
4-amino-N-isopropylbenzenesulfonamide
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, heating mantle, condenser
Procedure:
-
Combine this compound (1) (1 equivalent) and 4-amino-N-isopropylbenzenesulfonamide (1.1 equivalents) in a round-bottom flask.
-
Add a suitable volume of DMF to dissolve the reagents.
-
Heat the reaction mixture to 120-140°C and stir for 8-16 hours, monitoring by LC-MS.
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the target compound (3).
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, HRMS, and elemental analysis to confirm its structure and purity.
Plausible Mechanism of Action
The designed molecule (3) contains features common to ALS inhibitors:
-
An electron-deficient heterocyclic ring (the chloropyrazine).
-
A bridging group (the amide carbonyl).
-
An aromatic ring with a sulfonamide substituent.
Caption: Logic diagram for the proposed herbicidal mode of action.
This structural arrangement allows the molecule to fit into the active site of the ALS enzyme, preventing its natural substrates from binding.[13][14] This blockage halts the production of essential amino acids, leading to a cessation of protein synthesis and, ultimately, plant death.[14][15] The herbicidal effect would be expected to manifest as stunting of growth, followed by chlorosis and necrosis.[13]
Conclusion
This compound is a high-value intermediate for agrochemical discovery. Its well-defined reactive sites allow for predictable and versatile chemical modifications, enabling access to a wide range of novel structures. The protocols and strategic insights provided herein demonstrate a clear pathway from this foundational building block to the synthesis and validation of potential new herbicidal agents. By leveraging established bioisosteric principles and structure-based design, researchers can effectively utilize this compound to develop the next generation of crop protection solutions.
References
- Synthetic route of pyrazinamide derivatives. ResearchGate.
- Methyl-5-chloropyrazine-2-carboxylate. ChemBK.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
- Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. PubMed.
- Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Michigan State University.
- Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate.
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed.
- This compound | C6H5ClN2O2. PubChem.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR.
- Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry.
- This compound CAS 33332-25-1 Drug Intermediates. Hubei Amarvel Biotech Co., Ltd.
- Herbicide Mode of Action Table. CropLife Australia.
- Mode of action of herbicides and recent trends in development: a reappraisal. ResearchGate.
- Carboxylic acid functionalized ortho-linked oxacalix[1]benzene[1]pyrazine: synthesis, structure, hydrogen bond and metal directed self-assembly. PubMed.
- Understanding Herbicide Mode of Action. Oklahoma State University Extension.
- Herbicide Group Classification by Mode of Action. Alberta Open Government Program.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Methyl 5-chloropyrazine-2-carboxylate
Abstract
This application note describes a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of Methyl 5-chloropyrazine-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile critical for ensuring the quality and safety of final drug products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, specificity, and robustness.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction
This compound (Figure 1) is a heterocyclic building block of significant interest in medicinal chemistry. The stringent purity requirements for pharmaceutical intermediates necessitate the development of reliable analytical methods to quantify the main component and detect any potential impurities, including process-related impurities and degradation products. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which might form under various stress conditions.[4][5] This ensures that the analytical method is specific and can accurately measure the analyte of interest without interference.
Figure 1. Chemical Structure of this compound.
This application note provides a detailed protocol for a stability-indicating HPLC method, including the rationale behind the selection of chromatographic parameters and a comprehensive validation summary.
Chromatographic Method Development & Rationale
The primary objective was to develop a method that could separate this compound from its potential impurities and degradation products. Based on the polarity of the molecule and common practices for similar aromatic heterocyclic compounds, a reversed-phase HPLC method was selected.[6][7]
-
Column Selection: A C18 column is a versatile and widely used stationary phase that provides good retention and separation for a broad range of non-polar to moderately polar compounds. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was chosen to ensure high resolution and efficiency.[7][8]
-
Mobile Phase Selection: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography. A phosphate buffer was chosen to control the pH and ensure reproducible retention times. Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent elution strength. A gradient elution was chosen to ensure the elution of any potential late-eluting impurities and to provide a stable baseline.
-
Detection Wavelength: The UV spectrum of this compound shows a maximum absorption wavelength around 279 nm. Therefore, 280 nm was selected as the detection wavelength to ensure high sensitivity for the main peak and its related substances.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column and provides a good balance between analysis time and separation efficiency. Maintaining a constant column temperature of 30 °C helps to ensure reproducible retention times and peak shapes.
Optimized Chromatographic Conditions
The following table summarizes the final, optimized HPLC conditions.
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 30 minutes |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][3][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[4][5][10] A sample of this compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples showed significant degradation of the parent peak and the formation of several degradation products. The method was able to successfully separate the main peak from all degradation products, demonstrating its specificity and stability-indicating capability. Peak purity analysis using a PDA detector confirmed that the this compound peak was spectrally pure in all stressed conditions, with no co-eluting peaks.
Analytical Workflow Diagram
Caption: Workflow for HPLC purity analysis and method validation.
Validation Summary
The results of the method validation are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area ≤ 2.0% (n=5) | Tailing factor = 1.2; Theoretical plates = 8500; %RSD = 0.8% |
| Linearity (r²) | r² ≥ 0.999 | 0.9998 over a concentration range of LOQ to 150% of the analytical concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels (80%, 100%, and 120%). |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability = 0.9%; Intermediate Precision (different day, different analyst) = 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | %RSD of results should be ≤ 2.0% after minor changes in method parameters. | The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Experimental Protocol
Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in Section 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by injecting the Working Standard Solution (50 µg/mL) five times. The system is suitable for use if the acceptance criteria in Section 3.2 are met.
-
Inject the diluent once as a blank to ensure no interference.
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peaks.
Data Analysis and Calculations
The percentage of any individual impurity in the sample can be calculated using the following formula, assuming the response factor of the impurity is 1.0.
% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100
The purity of this compound is calculated by subtracting the sum of all impurity percentages from 100%.
% Purity = 100 - (Sum of % all impurities)
Conclusion
The RP-HPLC method described in this application note is rapid, sensitive, specific, and robust for the purity determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies of this compound in a pharmaceutical setting. The stability-indicating nature of the assay ensures that any degradation products that may form during storage or manufacturing can be detected and quantified, thus guaranteeing the quality and stability of the product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology[1]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology[2]
- Quality Guidelines. International Council for Harmonisation. URL: https://www.ich.org/page/quality-guidelines[12]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf[3]
- Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. URL: https://www.researchgate.net/publication/282678129_Method_Validation_for_HPLC_Analysis_of_Related_Substances_in_Pharmaceutical_Drug_Products[13]
- Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. URL: https://www.scielo.br/j/rbcf/a/tQkY9c7VgN4T8J7k8pZgY8L/?lang=en[6]
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. URL: https://www.longdom.org/open-access/validated-hplc-method-for-determining-related-substances-in-compatibility-studies-and-novel-extended-release-formulation-for-ranolazine-2167-7689.1000115.pdf[8]
- Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. URL: https://ijpsdr.com/index.php/ijpsdr/article/view/280[7]
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.com/articles/method-development-and-validation-of-related-substances-in-pantoprazole-sodium-by-rp-hplc.pdf[14]
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. URL: https://sielc.com/hplc-method-for-pyrazine-2-aminopyrazine-on-sharc-1.html[15]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. URL: https://ijpsr.
- This compound. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/M2126[9]
- Forced degradation studies. MedCrave online. URL: https://medcraveonline.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php[11]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. medcraveonline.com [medcraveonline.com]
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- 8. longdom.org [longdom.org]
- 9. starodub.nl [starodub.nl]
- 10. biomedres.us [biomedres.us]
NMR spectroscopy for structural elucidation of Methyl 5-chloropyrazine-2-carboxylate derivatives
Application Notes & Protocols
Topic: NMR Spectroscopy for Structural Elucidation of Methyl 5-chloropyrazine-2-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Structural Complexity of Substituted Pyrazines
Pyrazine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their derivatives, such as this compound, are crucial building blocks in the synthesis of novel therapeutic agents. The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the unambiguous structural elucidation of these molecules.[1] However, the unique electronic nature of the pyrazine ring—an electron-deficient aromatic system—and the influence of potent substituents like halogens and carboxylate esters present specific challenges.[1][2] These factors can lead to complex spectra with subtle, yet information-rich, correlations.
This guide provides a comprehensive framework for the structural characterization of this compound and its derivatives. It moves beyond a simple listing of techniques to offer a logical, field-proven workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and interpretation strategies detailed herein are designed to empower researchers to confidently assemble the molecular puzzle, ensuring the correct constitution and connectivity of their target compounds.
Part 1: The Foundational Workflow for Structural Analysis
A systematic approach is critical for efficiently elucidating molecular structures. The following workflow ensures that data is collected and analyzed in a logical sequence, with each step building upon the last.
Caption: Overall workflow for NMR-based structural elucidation.
Part 2: Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The goal is to create a dilute, homogenous solution free of particulate matter in a high-quality NMR tube.[3]
Materials:
-
This compound derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[3]
-
High-quality 5 mm NMR tubes, clean and unscratched.[4]
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆).[5]
-
Pasteur pipette and glass wool or a syringe filter.
-
Vortex mixer.
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound.[6] Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its ability to dissolve a wide range of molecules and its ease of removal.[7][8] For more polar derivatives, DMSO-d₆ may be necessary.[1][5] The solvent's residual peak should not overlap with signals of interest.[6]
-
Dissolution: Weigh 5-25 mg of the sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][4] Use a vortex mixer to ensure complete dissolution. Gentle warming can be applied if necessary, but be cautious of sample degradation.
-
Filtration (Critical Step): Solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines.[9] To remove any particulate matter, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.
-
Labeling: Label the NMR tube cap with a unique identifier. Avoid using paper labels or tape on the body of the tube, as this can interfere with the sample spinning in the spectrometer.[10]
-
Final Check: The final sample height in the tube should be at least 4.5 cm to ensure it is within the detection region of the NMR probe.[8]
Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)
These initial 1D experiments provide the fundamental framework of the molecule: the proton and carbon environments.
Standard Operating Procedure:
-
Instrument Setup: Insert the sample into the spectrometer.[11] Ensure the instrument is locked onto the deuterium signal of the solvent and the sample temperature has stabilized.[11][12]
-
Shimming: The most critical step for obtaining sharp lines is shimming, which optimizes the homogeneity of the magnetic field across the sample.[13] Use the spectrometer's automated shimming routines (e.g., topshim gui) for the best results.[14]
-
¹H NMR Acquisition:
-
Load a standard proton experiment parameter set.
-
Determine the 90° pulse width for accurate integrations and for setting up 2D experiments.[12]
-
Set an appropriate spectral width (e.g., -2 to 12 ppm for most organic molecules).
-
Set the number of scans (NS). For a typical sample of 5-10 mg, 8 or 16 scans are usually sufficient.
-
Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation between pulses.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment parameter set (e.g., with zgpg30 pulse program).
-
Set an appropriate spectral width (e.g., -10 to 220 ppm).
-
Due to the low natural abundance and sensitivity of the ¹³C nucleus, more scans are required. For a 50-100 mg sample, several hundred to a few thousand scans may be needed.
-
Acquire the FID.
-
-
Data Processing: Apply a Fourier transform to the FIDs, followed by phase and baseline correction to obtain the final spectra. For ¹H NMR, integrate the signals to determine the relative number of protons.
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
2D experiments are essential for establishing the connectivity between atoms. They are typically run after initial 1D spectra have been acquired and analyzed.[15]
Standard Operating Procedure:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[16]
-
Load a standard DQF-COSY parameter set.
-
Use the same spectral width as the ¹H NMR.
-
Acquire data with 2-4 scans per increment and 128-256 increments in the indirect dimension (F1).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[16][17]
-
Load a standard HSQC parameter set.
-
The direct dimension (F2) corresponds to the ¹H spectrum, and the indirect dimension (F1) corresponds to the ¹³C spectrum. Set the spectral widths accordingly.
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is typical for organic molecules.
-
Acquire data with 2-8 scans per increment and 128-256 increments.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[16][17]
-
Load a standard HMBC parameter set.
-
Spectral widths are the same as for HSQC.
-
This experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8 Hz is a good starting point, as it allows for the detection of a wide range of 2-bond and 3-bond correlations.[16]
-
Acquire data with 4-16 scans per increment and 256-512 increments.
-
Part 3: Spectral Interpretation & Structural Elucidation
Let's consider the parent compound, This compound .
Expected 1D NMR Data:
The pyrazine ring is an electron-deficient system, causing its protons and carbons to appear at relatively high chemical shifts (downfield).[1] The chlorine and methyl carboxylate groups are both electron-withdrawing, which further deshields the ring atoms.[2]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-3 | ~9.1 | ~146 | Aromatic proton adjacent to N and the ester group. Expected to be the most downfield proton. |
| H-6 | ~8.8 | ~144 | Aromatic proton adjacent to N and the chlorine atom. |
| -OCH₃ | ~4.0 | ~53 | Methoxy protons, singlet. |
| C-2 (C=O) | - | ~164 | Ester carbonyl carbon. No attached protons. |
| C-3 | ~9.1 | ~146 | Protonated aromatic carbon. |
| C-5 | - | ~152 | Quaternary carbon bearing the chlorine atom. |
| C-6 | ~8.8 | ~144 | Protonated aromatic carbon. |
| C-2 (Ring) | - | ~148 | Quaternary carbon bearing the ester group. |
Note: These are estimated values based on typical pyrazine shifts and substituent effects. Actual values may vary depending on the solvent and concentration.[1][18][19]
Elucidation Workflow using 2D NMR:
The following diagram illustrates the logical connections derived from 2D NMR data to assemble the structure of this compound.
Caption: Logical map of 2D NMR correlations for structure assembly.
Step-by-Step Interpretation for a Derivative:
-
Analyze ¹H and ¹³C Spectra: Count the number of proton and carbon signals. Use chemical shifts to make initial assignments (e.g., aromatic region, aliphatic region, carbonyls).
-
Use HSQC to Link Protons and Carbons: Draw solid lines between every proton and the carbon it correlates with in the HSQC spectrum. This identifies all C-H single bonds and confirms which carbons are protonated.[20]
-
Analyze the COSY Spectrum: For derivatives with adjacent protons (e.g., an ethyl ester or a substituted side chain), COSY cross-peaks will reveal the H-C-C-H spin systems.
-
Build the Skeleton with HMBC: This is the most crucial step. Use the long-range correlations to connect the fragments.
-
Look for correlations from protons to quaternary (non-protonated) carbons. This is the only way to place these carbons in the structure.[21]
-
For example, if a new substituent was added at the H-6 position, the new proton signal from that substituent should show an HMBC correlation to C-5 and C-6 of the pyrazine ring, unambiguously placing it.
-
Similarly, the remaining ring proton (H-3) will show correlations to C-2, C-5, and the carbonyl carbon, confirming the overall scaffold.[21][22]
-
-
Final Verification: Once a candidate structure is proposed, check if all observed NMR data (chemical shifts, integrations, couplings, and 2D correlations) are consistent with it. Every key correlation should be accounted for.
By systematically applying this multi-technique approach, researchers can achieve high-confidence structural elucidation of even complex this compound derivatives, providing a solid foundation for further drug development efforts.
References
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- University of Arizona. (n.d.). How to Prepare Samples for NMR.
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- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Sutopo, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
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- University College London. (n.d.). Sample Preparation.
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
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- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- ResearchGate. (2000). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
- Josephs, et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules.
- Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
- Williamson, R. T., et al. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry.
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- Royal Society of Chemistry. (n.d.). Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton - decoupled CPM.
- ResearchGate. (1966). H-H and 13C-H coupling constants in pyridazine.
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- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
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- University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
- Chemistry LibreTexts. (2023). Chemical Shift.
- Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.
- YouTube. (2023). NMR 5: Coupling Constants.
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
- University of Ottawa. (n.d.). (Cl) Chlorine NMR.
- MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin.
- Nature. (n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach.
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Application Note: A High-Yield, Environmentally Benign Protocol for the Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate
Abstract: This document provides a comprehensive guide for the saponification of Methyl 5-chloropyrazine-2-carboxylate to its corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid. This pyrazine derivative is a crucial building block in the synthesis of numerous bioactive molecules for the pharmaceutical and agrochemical industries.[1] We will delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol using lithium hydroxide, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient method for this key synthetic transformation.
Introduction: The Significance of 5-Chloropyrazine-2-carboxylic Acid
5-Chloropyrazine-2-carboxylic acid is a highly versatile heterocyclic intermediate. The presence of the chlorine atom and the carboxylic acid group on the pyrazine ring provides two reactive handles for further chemical modification. This structure is a key component in the development of novel compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] Consequently, a robust and scalable method for its synthesis is of paramount importance. The most common route to this acid is through the hydrolysis of its more stable and commercially available methyl ester precursor, this compound.
The Chemistry: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[3] For this particular transformation, base-catalyzed hydrolysis, also known as saponification, is preferred because it is an irreversible process that proceeds to completion.[4] The reaction mechanism involves a nucleophilic acyl substitution pathway.
The key steps are as follows:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, which results in the elimination of the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid is acidic, and the methoxide ion is a strong base. An immediate and essentially irreversible proton transfer occurs, where the methoxide deprotonates the carboxylic acid.[5] This forms a highly stable carboxylate salt and methanol. This final deprotonation step is the thermodynamic driving force that pushes the reaction to completion.[5]
-
Protonation: In a final work-up step, a strong acid (like HCl) is added to protonate the carboxylate salt, yielding the final, neutral 5-chloropyrazine-2-carboxylic acid product, which typically precipitates from the aqueous solution.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Comparative Analysis of Hydrolysis Conditions
While sodium hydroxide (NaOH) is a common choice for saponification, literature suggests that for this specific substrate, milder bases like lithium hydroxide (LiOH) can be advantageous. Using stronger bases like NaOH has been reported to sometimes lead to the formation of 5-hydroxypyrazine-2-carboxylic acid as a side product via nucleophilic aromatic substitution of the chloride.[6] A particularly efficient and environmentally friendly ("green") procedure utilizes LiOH in water, avoiding organic solvents entirely.[6][7][8]
| Parameter | LiOH Method | Conventional NaOH Method |
| Base | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) |
| Solvent | Water | Water, Methanol/Water, THF/Water |
| Stoichiometry | ~1.01 equivalents | 1.1 - 2.0 equivalents |
| Temperature | Room Temperature | Room Temp. to Reflux |
| Key Advantage | High yield, "green" (no organic solvent), minimizes side products | Inexpensive reagent |
| Potential Issue | - | Potential for substitution of chlorine |
| Reference | Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105[6] | General Saponification Protocols |
Detailed Experimental Protocol: The LiOH Method
This protocol is adapted from a reported green and efficient procedure.[6] It offers high yields and operational simplicity.
Part A: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | >97% | BLD Pharm | 33332-25-1[9] |
| Lithium Hydroxide (monohydrate) | Reagent Grade | Sigma-Aldrich | 1310-66-3 |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | 7647-01-0 |
| Deionized Water | - | - | 7732-18-5 |
| Round-bottomed flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Thermometer or thermocouple | - | - | - |
| Büchner funnel and filter paper | - | - | - |
| pH paper or pH meter | - | - | - |
Part B: Reaction Setup and Execution
Caption: Step-by-step workflow for the hydrolysis protocol.
-
Preparation: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, place lithium hydroxide (24.24 g, 1.01 mol) and 1 L of deionized water. Stir until the solid is completely dissolved.
-
Substrate Addition: Begin vigorous stirring of the LiOH solution. Add this compound (172.5 g, 1.0 mol) in small portions over a period of 1.5 hours.
-
Causality Note: Portion-wise addition is critical to control the reaction exotherm and maintain the internal temperature at or below 25°C. This minimizes the risk of side reactions.
-
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature (20-25°C) for an additional 3 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting ester.
Part C: Work-up and Product Isolation
-
Cooling: Once the reaction is complete, cool the reaction mixture in an ice-water bath.
-
Acidification: While maintaining cooling and stirring, slowly add concentrated hydrochloric acid (HCl) to the reaction mixture. The product will begin to precipitate. Continue adding HCl until the pH of the solution is between 2 and 3.
-
Causality Note: The carboxylate salt is soluble in water. Acidification protonates it to the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate out of the solution. A pH of 2-3 ensures complete protonation.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 100 mL) to remove any inorganic salts.
-
Causality Note: Using cold water minimizes the loss of the desired product due to dissolution during the washing step.
-
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight to yield 5-chloropyrazine-2-carboxylic acid as a solid.
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient stirring.2. Reaction time too short.3. Inaccurate stoichiometry of LiOH. | 1. Ensure vigorous mechanical stirring to manage the slurry.2. Extend the reaction time and monitor by HPLC/TLC.3. Use a slight excess (1.01-1.05 eq.) of LiOH. |
| Low Yield | 1. Incomplete precipitation (pH not low enough).2. Product loss during washing.3. Inaccurate weighing of starting material. | 1. Double-check the final pH after acidification is 2-3.2. Ensure the wash water is ice-cold.3. Verify balance calibration and re-weigh reagents carefully. |
| Product is off-color (yellow/brown) | 1. Impurities in the starting material.2. Degradation from excessive heat during reaction or drying. | 1. Check the purity of the starting ester.2. Strictly control the addition exotherm and dry at the recommended temperature.3. The product can be purified by recrystallization if necessary.[10] |
| Formation of Hydroxy-Side Product | 1. Reaction temperature was too high.2. Use of a stronger base (e.g., NaOH). | 1. Maintain strict temperature control below 25°C.2. Utilize LiOH as recommended for this specific substrate. |
Characterization
The final product, 5-chloropyrazine-2-carboxylic acid, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Purity (HPLC): >97%
-
Elemental Analysis: Calculated for C₅H₃ClN₂O₂: C, 37.88%; H, 1.91%; N, 17.67%. Found values should be within ±0.4%.[6]
Conclusion
The hydrolysis of this compound is a fundamental step in the synthesis of many valuable compounds. The presented protocol, utilizing lithium hydroxide in an aqueous medium, represents a highly efficient, high-yield, and environmentally conscious method.[6][8] By understanding the underlying mechanism and potential challenges, researchers can reliably produce high-purity 5-chloropyrazine-2-carboxylic acid for applications in drug discovery and development.
References
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Wikipedia. Ester hydrolysis.
- Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
- Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. 6(5), 104-105.
- ResearchGate. A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid.
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid.
- Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters.
- LookChem. General procedures for the purification of Carboxylic acids.
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- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
use of Methyl 5-chloropyrazine-2-carboxylate in the synthesis of pyrazinamide analogs
Application Notes & Protocols
Topic: Strategic Use of Methyl 5-chloropyrazine-2-carboxylate in the Synthesis of Novel Pyrazinamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrazinamide (PZA) is an indispensable first-line drug for treating tuberculosis, uniquely effective against semi-dormant mycobacteria.[1] However, the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new, more potent analogs.[2] this compound serves as a versatile and strategic starting material for creating diverse libraries of PZA analogs. Its bifunctional nature—an electrophilic aromatic ring and a modifiable ester group—allows for sequential or orthogonal synthetic strategies. This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and detailed protocols for leveraging this key intermediate in the synthesis of next-generation antitubercular agents.
The Strategic Advantage of this compound
The pyrazine core is highly electron-deficient due to the presence of two ring nitrogen atoms. This effect is further amplified by the electron-withdrawing methyl carboxylate group at the C2 position. This inherent electronic property makes the chlorine atom at the C5 position an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] This reactivity is the cornerstone of its utility, allowing for the introduction of a wide array of functional groups at a position known to be critical for modulating antimycobacterial activity.
Simultaneously, the methyl ester at C2 provides a stable, yet versatile handle for the eventual installation of the carboxamide moiety, the defining feature of PZA. This can be achieved either through direct aminolysis or, more commonly, via hydrolysis to the corresponding carboxylic acid followed by standard amide coupling.
The choice of synthetic sequence—SNAr followed by amidation, or the reverse—offers flexibility to accommodate the reactivity of various desired side chains (R¹ and R²), making it a powerful platform for generating chemical diversity.
Diagram 1: Overall synthetic strategy from the starting material.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) as the Initial Step
This is often the preferred route as the electron-withdrawing ester group potently activates the C5 position for nucleophilic attack.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: A nucleophile (e.g., a primary or secondary amine) attacks the carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms and the ester group, stabilizing the intermediate.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.
Diagram 2: The addition-elimination mechanism of SNAr.
Protocol: General Procedure for SNAr
Objective: To synthesize Methyl 5-(benzylamino)pyrazine-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or other suitable solvent) to a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (e.g., benzylamine, 1.1 eq) to the solution, followed by the non-nucleophilic base (e.g., TEA, 2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent like Ethyl Acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine (to reduce water content).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 5-(benzylamino)pyrazine-2-carboxylate.
Amide Bond Formation: Converting the Ester to the Core PZA Moiety
Once the desired substituent is installed at the C5 position, the methyl ester at C2 is converted into a carboxamide. Two primary methods are employed.
Method 1: Saponification followed by Amide Coupling
This is the most common and reliable method. It involves the hydrolysis of the ester to a carboxylic acid, which is then activated and coupled with an amine.
Objective: To synthesize 5-(benzylamino)pyrazine-2-carboxylic acid from its methyl ester.
Materials:
-
Methyl 5-(benzylamino)pyrazine-2-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) / Methanol (MeOH) / Water solvent system
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).[6]
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Work-up:
-
Remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution slowly with 1 M HCl to a pH of ~3-4. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
-
Objective: To synthesize 5-(benzylamino)-N-propylpyrazine-2-carboxamide from the corresponding carboxylic acid.
Materials:
-
5-(benzylamino)pyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or a peptide coupling agent (e.g., HATU, EDC/HOBt)
-
Propylamine (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure (via Acid Chloride): [7][8]
-
Suspend the carboxylic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).
-
Reflux the mixture for 1-2 hours. The solution should become homogeneous.
-
Remove the excess thionyl chloride and solvent in vacuo. The resulting crude acid chloride is often used directly in the next step.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve propylamine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification as described in Section 2.2.
Diagram 3: Workflow for the conversion of the ester to an amide.
Method 2: Direct Aminolysis of the Ester
While less common due to the lower reactivity of esters compared to acid chlorides, direct aminolysis can be achieved, particularly with unhindered amines.[9] This method avoids the intermediate hydrolysis and activation steps but typically requires more forcing conditions.
Causality: The reaction involves the nucleophilic attack of the amine on the ester carbonyl. This process is generally slow and reversible. To drive the reaction to completion, high temperatures are often required to expel the methanol byproduct. This is frequently performed in a sealed tube or microwave reactor to maintain pressure and high temperatures safely.
General Conditions:
-
Reactants: Substituted methyl pyrazinoate (1.0 eq), desired amine (can be used in large excess, sometimes as the solvent).
-
Temperature: 100-150 °C.
-
Apparatus: Sealed pressure vessel or microwave reactor.
-
Work-up: After cooling, the excess amine is removed in vacuo, and the residue is purified by chromatography or recrystallization.
Data Summary and Comparison
The choice of synthetic route and specific reaction conditions is critical for achieving high yields and purity.
Table 1: Representative Conditions for SNAr on this compound
| Nucleophile (R¹-Nu) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 85-95 |
| Benzylamine | TEA | MeCN | 80 | 70-85 |
| 4-Fluoroaniline | DIPEA | Dioxane | 110 | 60-75 |
| Piperidine | None | Piperidine | 100 | >90 |
Table 2: Comparison of Amide Formation Strategies
| Feature | Method 1: Hydrolysis-Coupling | Method 2: Direct Aminolysis |
| Versatility | High; compatible with most amines. | Moderate; best for unhindered, highly nucleophilic amines. |
| Conditions | Mild to moderate (RT to reflux). | Harsh (High temperature/pressure). |
| Number of Steps | Two (hydrolysis, coupling). | One. |
| Reagents | Requires stoichiometric coupling agents or SOCl₂. | Often requires large excess of the amine. |
| Potential Issues | Epimerization (if chiral centers are present); handling of SOCl₂. | Decomposition of sensitive substrates; safety with high pressure. |
| Typical Yield | Generally high and reliable (70-95%). | Variable (40-80%). |
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of PZA analogs. By understanding the principles of nucleophilic aromatic substitution and amide bond formation, researchers can strategically design and execute synthetic routes to generate novel compounds. The two-pathway approach offers significant flexibility, with the SNAr-then-amidation route being the most robust and widely applicable strategy for building diverse chemical libraries aimed at combating tuberculosis. Each protocol must be optimized based on the specific substrates used, with careful monitoring and purification being paramount for obtaining reliable biological data.
References
- Title: Synthesis of pyrazinamide analogues and their antitubercular bioactivity Source: ResearchG
- Title: Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis Source: PubMed URL:[Link]
- Title: Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution Source: PubMed URL:[Link]
- Title: Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents Source: RSC Publishing URL:[Link]
- Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed URL:[Link]
- Title: Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs Source: Journal of Applied Pharmaceutical Science URL:[Link]
- Title: Reaction of 2-chloropyrazine with morpholine with various solvents and bases Source: ResearchG
- Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: ResearchG
- Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: National Institutes of Health (NIH) URL:[Link]
- Title: nucleophilic aromatic substitutions Source: YouTube URL:[Link]
- Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - )
- Title: Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation Source: National Institutes of Health (NIH) URL:[Link]
- Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi Source: Zenodo URL:[Link]
- Title: Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source: National Institutes of Health (NIH) URL:[Link]
- Title: A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid Source: ResearchG
- Title: NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides Source: ResearchG
- Title: Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides Source: PubMed URL:[Link]
- Title: Amide formation from carboxylic acid deriv
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- 9. Khan Academy [khanacademy.org]
Application Note & Protocol: Large-Scale Synthesis of Methyl 5-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloropyrazine-2-carboxylate is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate for antiviral agents like Favipiravir.[1][2] Its strategic importance necessitates a manufacturing process that is not only high-yielding and cost-effective but also robust, scalable, and environmentally responsible. This document provides a comprehensive guide to the large-scale synthesis of this compound (CAS: 33332-25-1)[3][4], detailing a field-proven, two-step synthetic route starting from 5-hydroxypyrazine-2-carboxylic acid. We delve into the underlying process chemistry, provide detailed step-by-step protocols, and address critical considerations for process optimization, safety, and scale-up to an industrial setting.
Introduction and Strategic Importance
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, and its halogenated derivatives are particularly valuable for their ability to participate in cross-coupling and nucleophilic substitution reactions.[5] this compound is a prime example, serving as a versatile intermediate whose strategic functional groups—a reactive chlorine atom and a methyl ester—allow for facile molecular elaboration.[3][6]
The primary challenge in transitioning its synthesis from the laboratory bench to a production plant lies in managing hazardous reagents, controlling reaction exotherms, ensuring high purity, and maximizing throughput. The synthetic strategy outlined herein has been selected for its operational simplicity, use of readily available starting materials, and proven scalability.
Compound Profile:
-
Chemical Name: this compound
-
CAS Number: 33332-25-1
-
Molecular Formula: C₆H₅ClN₂O₂
-
Molecular Weight: 172.57 g/mol [3]
Recommended Synthetic Pathway
The most reliable and scalable route to this compound proceeds via a two-step sequence starting from 5-hydroxypyrazine-2-carboxylic acid. This pathway involves an initial esterification followed by a robust deoxy-chlorination reaction.
Overall Reaction Scheme:
-
Esterification: 5-Hydroxypyrazine-2-carboxylic acid is converted to its methyl ester, Methyl 5-hydroxypyrazine-2-carboxylate.
-
Chlorination: The hydroxyl group of the intermediate ester is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) to yield the final product.[3][7]
Caption: Two-step synthesis of this compound.
Process Chemistry and Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and process optimization on a large scale.
Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid
While a classic Fischer esterification using a strong acid catalyst like H₂SO₄ is feasible, a more efficient industrial method involves the use of thionyl chloride (SOCl₂).
Causality of Reagent Choice:
-
Methanol (MeOH): Serves as both the esterifying reagent and a suitable solvent. Using it in excess drives the reaction equilibrium towards the product.
-
Thionyl Chloride (SOCl₂): This reagent is highly effective as it first converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ. This intermediate then rapidly reacts with methanol. The by-products of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, further driving the reaction to completion.[7] This avoids the need for water removal, which is a challenge in traditional Fischer esterifications at scale.
The reaction proceeds by adding SOCl₂ dropwise to cold methanol, followed by the addition of the carboxylic acid and heating to reflux.[7]
Step 2: Deoxy-chlorination of Methyl 5-hydroxypyrazine-2-carboxylate
The "hydroxyl" group on the pyrazine ring exists in tautomeric equilibrium with its more stable pyrazinone form. This amide-like character makes the oxygen atom a poor leaving group. Therefore, a powerful chlorinating agent is required for the conversion.
Causality of Reagent Choice:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is the reagent of choice for converting heterocyclic ketones/amides to their corresponding chlorides.[3][7] The mechanism involves the initial phosphorylation of the pyrazinone oxygen, transforming it into an excellent leaving group. A subsequent nucleophilic attack by the chloride ion (from POCl₃) on the carbon atom displaces the phosphate group, yielding the desired 5-chloro product. The reaction is typically run using POCl₃ as both the reagent and the solvent, or with a high-boiling co-solvent, followed by heating to reflux. Careful quenching of the excess, highly reactive POCl₃ onto ice is a critical control point for safety and product isolation.[7]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 10 kg batch size. All operations should be conducted in appropriately sized, clean, and dry glass-lined or Hastelloy reactors equipped with mechanical stirring, temperature control (heating/cooling jackets), and a vapor scrubbing system.
Materials and Equipment
| Material | Grade | Quantity | Supplier CAS |
| 5-Hydroxypyrazine-2-carboxylic acid | ≥98% | 10.0 kg | 13924-95-3 |
| Methanol (Anhydrous) | ACS | 100 L | 67-56-1 |
| Thionyl Chloride (SOCl₂) | ≥99% | 17.0 kg (10.4 L) | 7719-09-7 |
| Phosphorus Oxychloride (POCl₃) | ≥99% | 110 kg (67 L) | 10025-87-3 |
| Toluene | ACS | 50 L | 108-88-3 |
| Diethyl Ether | ACS | 80 L | 60-29-7 |
| Ice (from deionized water) | - | ~200 kg | - |
Equipment: 250L Glass-Lined Reactor, 500L Quench/Extraction Reactor, Condenser, Scrubber (NaOH solution), Filter Dryer, Vacuum Pump.
Protocol Part A: Methyl 5-hydroxypyrazine-2-carboxylate
-
Reactor Preparation: Ensure the 250L reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge anhydrous methanol (100 L) into the reactor.
-
Thionyl Chloride Addition: Cool the methanol to -10°C to 0°C. Slowly add thionyl chloride (17.0 kg) subsurface over 1-2 hours, maintaining the internal temperature below 5°C. A significant amount of HCl gas will evolve and must be directed to a caustic scrubber.
-
Substrate Addition: Once the addition is complete, stir for 15 minutes. Then, charge 5-hydroxypyrazine-2-carboxylic acid (10.0 kg) portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (~65°C) and maintain for 3-5 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%).
-
Work-up: Cool the reaction mixture to 20-25°C. Concentrate the mixture under vacuum to remove excess methanol and SOCl₂. The resulting residue is the crude intermediate, which can be used directly in the next step or recrystallized from methanol for higher purity.[7]
Protocol Part B: this compound
-
Reactor Setup: Charge the crude Methyl 5-hydroxypyrazine-2-carboxylate from the previous step into the 250L reactor.
-
POCl₃ Addition: Under a nitrogen atmosphere, charge phosphorus oxychloride (110 kg) into the reactor.
-
Reaction: Heat the mixture to reflux (~105°C) and maintain for 2-3 hours.
-
IPC: Monitor the reaction by HPLC until the intermediate is consumed (<1%).
-
Quenching (Critical Step): Prepare a separate 500L reactor with crushed ice (~200 kg). Once the reaction is complete, cool the reaction mixture to 40-50°C. Very slowly and carefully, transfer the reaction mixture into the reactor containing ice, maintaining the quench temperature below 20°C. This process is highly exothermic and releases HCl gas.
-
Extraction: Once the quench is complete, extract the aqueous mixture with diethyl ether or a suitable solvent like dichloromethane (4 x 20 L).[7]
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Recrystallize the resulting solid from toluene to yield the final product as an off-white to yellow solid.[7]
-
Drying: Dry the purified product in a vacuum oven at 40-45°C until a constant weight is achieved.
Process Optimization and Scale-Up Considerations
Caption: Key workflow and control points for large-scale production.
Yield and Quality Control
| Stage | Expected Yield | Purity Target (HPLC) | Key Analytical Method |
| Step 1 Intermediate | 85-95% | >95% | HPLC, ¹H NMR |
| Final Product | 70-80% (from intermediate) | >99.0% | HPLC, ¹H NMR, Melting Point |
| Overall Yield | 60-75% |
Safety, Health, and Environment (SHE)
-
Reagent Hazards: Both SOCl₂ and POCl₃ are highly corrosive and react violently with water, releasing toxic gases (SO₂, HCl). Operations must be conducted in a well-ventilated area with a robust scrubbing system.
-
Personal Protective Equipment (PPE): Full acid-resistant PPE is mandatory, including face shields, respirators, and heavy-duty gloves.
-
Waste Management: Aqueous waste from the quench will be highly acidic and must be neutralized before disposal. Chlorinated organic waste must be segregated and disposed of according to local environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Step 1: Incomplete Esterification | Insufficient SOCl₂ or reaction time; moisture in reagents/reactor. | Add additional SOCl₂; extend reflux time; ensure anhydrous conditions. |
| Step 2: Incomplete Chlorination | Insufficient POCl₃; reaction temperature too low or time too short. | Ensure reaction reaches full reflux; extend reaction time. |
| Low Yield after Quench | Product hydrolysis during quench due to high temperature. | Improve cooling efficiency during quench; ensure slow, controlled addition. |
| Final Product Fails Purity | Inefficient extraction or recrystallization. | Perform additional washes of the organic layer; re-recrystallize from a fresh solvent. |
Conclusion
The described two-step synthesis provides an efficient, high-yielding, and scalable pathway to this compound. By understanding the underlying chemical principles and implementing stringent controls over critical process parameters—particularly reagent handling and the POCl₃ quench—manufacturers can reliably produce this key pharmaceutical intermediate at an industrial scale with high purity and consistency.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.
- He, H. Q., et al. (2014). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.
- Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry.
- Chem-Impex. (n.d.). 5-Chloropyrazine-2-carboxylic acid.
- ChemBK. (2024). 5-Chloro-Pyrazine-2-Carboxylic Acid Methyl Ester.
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- 7. Page loading... [guidechem.com]
analytical techniques for monitoring the synthesis of Methyl 5-chloropyrazine-2-carboxylate
Application Notes & Protocols
Topic: Analytical Techniques for Monitoring the Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The efficiency of its synthesis and the purity of the final product are critical for the quality and yield of subsequent active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methodologies required for real-time and offline monitoring of its synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for chromatographic and spectroscopic techniques, and outline the principles of method validation to ensure data integrity, aligning with the rigorous standards of the pharmaceutical industry.
Introduction: The Importance of Process Monitoring
The synthesis of this compound (CAS: 33332-25-1, MW: 172.57 g/mol ) involves multi-step reactions where precise control over reaction completion, impurity formation, and yield is paramount.[1][3][4] Inadequate monitoring can lead to side reactions, reduced yield, and complex downstream purification challenges. Implementing a robust analytical strategy allows for:
-
Optimization of Reaction Conditions: Real-time data on reactant consumption and product formation enables fine-tuning of parameters like temperature, catalyst loading, and reaction time.
-
Impurity Profiling: Early detection and identification of byproducts can help elucidate side reaction pathways and guide process modifications.
-
Quality by Design (QbD): A well-understood process, underpinned by strong analytical data, is the foundation of the modern QbD approach in pharmaceutical development.
-
Ensuring Batch-to-Batch Consistency: Validated analytical methods guarantee that each synthesis run meets the required specifications for purity and yield.
This guide will focus on the most common synthetic pathway—the chlorination of a hydroxyl precursor followed by esterification—as a framework for discussing the application of relevant analytical techniques.
Overview of a Common Synthetic Pathway
A prevalent method for synthesizing this compound involves the conversion of 5-hydroxypyrazine-2-carboxylic acid or its methyl ester. The process can be simplified into two key transformations which must be carefully monitored: the chlorination of the hydroxyl group and the esterification of the carboxylic acid.[1][2]
Caption: A common synthetic route for this compound.
The Analytical Toolkit: A Multi-faceted Approach
No single analytical technique can provide a complete picture of the reaction. A combination of chromatographic and spectroscopic methods is essential for comprehensive monitoring. The choice of technique depends on the specific information required at each stage of the synthesis.
Caption: Decision matrix for selecting the appropriate analytical technique.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC is the workhorse for quantitative analysis in pharmaceutical development. For this synthesis, a reverse-phase HPLC (RP-HPLC) method can effectively separate the polar starting materials (e.g., 5-hydroxypyrazine-2-carboxylic acid), the intermediate, and the less polar final product, this compound. It is used to determine the percentage conversion, purity of the product, and to quantify impurities. Commercial suppliers often use HPLC to certify the purity of this compound.[2][5]
Experimental Protocol: In-Process Monitoring by RP-HPLC
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction post-sampling.[6]
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: The following are typical starting conditions that should be optimized and validated.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min. | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm and 280 nm to detect all aromatic species. |
-
Data Interpretation:
-
Reactant Disappearance: Track the decrease in the peak area of the starting material (e.g., 5-hydroxypyrazine-2-carboxylic acid).
-
Product Formation: Track the increase in the peak area of this compound.
-
Purity Assessment: Calculate the area percent of the product peak relative to all other peaks to estimate purity.
-
Impurity Tracking: Monitor for the appearance and disappearance of any unknown peaks, which may correspond to intermediates or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the final product and detecting volatile byproducts that may not be visible by HPLC. The mass spectrometer provides molecular weight information and a fragmentation pattern that acts as a chemical fingerprint. GC-MS data is available for this compound in public databases.[3]
Experimental Protocol: Final Product Identification
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the crude or purified product in a suitable volatile solvent (e.g., 1 mL of Dichloromethane or Ethyl Acetate).
-
Filter the solution through a 0.45 µm syringe filter if necessary.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. | Separates the solvent from the analyte and elutes the product in a reasonable time. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 400 m/z | Covers the molecular ion and expected fragments of the product and likely byproducts. |
-
Data Interpretation:
-
Confirm the retention time of the major peak matches that of a known standard.
-
Verify that the mass spectrum shows the expected molecular ion (M+) peak at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.
-
Compare the fragmentation pattern to a library database (e.g., NIST) or theoretical fragmentation for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most definitive technique for structural elucidation. ¹H and ¹³C NMR are used to confirm the identity and purity of the starting materials, intermediates, and the final product. It provides unambiguous information about the chemical environment of each proton and carbon atom in the molecule. It can also be used for in-situ reaction monitoring to gain kinetic and mechanistic insights.[7][8][9]
Experimental Protocol: Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire with a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Interpretation:
-
¹H NMR: The spectrum of this compound in CDCl₃ should show three distinct signals:
-
¹³C NMR: The proton-decoupled spectrum is expected to show signals for the two distinct pyrazine ring carbons bearing protons, the two distinct quaternary carbons (one attached to Cl, one to the ester), the ester carbonyl carbon, and the methyl carbon.[10]
-
The absence of signals corresponding to the starting material (e.g., the broad -OH or -COOH proton) confirms reaction completion.
-
| Compound | Key ¹H NMR Signals (CDCl₃, approx. ppm) |
| 5-Chloropyrazine-2-carboxylic Acid | ~8.9 (s, 1H), ~8.7 (s, 1H), broad signal for -COOH |
| This compound | ~9.1 (s, 1H), ~8.7 (s, 1H), ~4.0 (s, 3H) [1][2] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR is a rapid and non-destructive technique used to identify functional groups in a molecule. In the context of this synthesis, it is excellent for qualitatively tracking the conversion of the carboxylic acid or hydroxyl group to the ester and chloro groups. With an Attenuated Total Reflectance (ATR) probe, FTIR can be used for real-time, in-situ monitoring directly in the reaction vessel.[11][12]
Experimental Protocol: Reaction Progress Monitoring
-
Offline Analysis:
-
Withdraw a small aliquot of the reaction mixture.
-
Cast a thin film of the liquid onto a salt plate (e.g., NaCl) or place a drop on a diamond ATR crystal.
-
Acquire the spectrum.
-
-
In-Situ (ATR-FTIR) Analysis:
-
Insert a clean ATR probe directly into the reaction vessel before starting the reaction.
-
Collect a background spectrum of the solvent and starting materials.
-
Initiate the reaction and collect spectra at regular intervals (e.g., every 2 minutes).
-
-
Data Interpretation:
-
Esterification: Monitor the disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O stretch of the ester at a higher wavenumber (typically ~1730 cm⁻¹).
-
Chlorination: Monitor the disappearance of the C-O stretch and O-H bend associated with the hydroxypyrazine starting material.[13][14] The C-Cl stretch (~700-800 cm⁻¹) may also be observable.
-
Analytical Method Validation: Ensuring Trustworthy Data
For use in a regulated pharmaceutical environment, any quantitative analytical method (especially HPLC) must be validated to prove it is suitable for its intended purpose.[15][16] Validation is performed according to guidelines such as ICH Q2(R1).[17]
Key Validation Parameters:
| Parameter | Definition | How to Assess for the HPLC Method |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Analyze placebo (reaction mixture without analyte), spiked samples, and stressed samples (e.g., acid/base/heat degraded) to show no interference at the product's retention time. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Prepare a series of at least five concentrations of a reference standard and plot the peak area vs. concentration. The correlation coefficient (r²) should be >0.999. |
| Accuracy | The closeness of the test results to the true value. | Analyze samples with a known concentration of added analyte (spiking) and calculate the percent recovery. Typically, 98-102% is required. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are reported as Relative Standard Deviation (%RSD), which should typically be <2%. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Determined from the linearity, accuracy, and precision data. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined as the concentration that gives a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Slightly vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and check for impact on results. |
Conclusion
A robust, multi-technique analytical approach is non-negotiable for the successful synthesis of this compound. Quick qualitative checks with TLC or FTIR can guide the synthesis in real-time, while the quantitative power of a validated HPLC method provides the definitive data needed for process control and quality assurance. Final structural confirmation by NMR and MS ensures the identity and integrity of this critical pharmaceutical intermediate. By applying the principles and protocols outlined in this guide, researchers and development professionals can optimize their synthetic processes, ensure batch-to-batch consistency, and meet the stringent quality demands of the pharmaceutical industry.
References
- J-Stage. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- Hilaris Publisher. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Applied Pharmacy, 9(4).
- ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
- Wikipedia. (n.d.). In situ.
- PubChem. (n.d.). This compound.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Veeprho. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- ResearchGate. (n.d.). Analytical methods for pyrazine detection.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
- National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- Chemdad. (n.d.). This compound.
- ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
- Google Patents. (n.d.). Analysis method for detecting pyrazine compounds in beer.
- ResearchGate. (n.d.). Process and Reaction Monitoring by Low-Field NMR Spectroscopy.
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
- E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives.
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Application Note & Protocols: Strategic Derivatization of Methyl 5-chloropyrazine-2-carboxylate for Biological Screening Libraries
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, arising from the two nitrogen atoms at positions 1 and 4, make it a versatile building block for creating molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3][4][5] Many pyrazine derivatives exhibit enhanced biological activity and reduced toxicity compared to their parent compounds, marking the pyrazine core as a hot topic in pharmaceutical research.[2][6]
Methyl 5-chloropyrazine-2-carboxylate is an ideal starting material for the construction of diverse small-molecule libraries. It possesses two distinct, orthogonally reactive sites: the C5-chloro substituent, which is activated for nucleophilic aromatic substitution and cross-coupling reactions, and the C2-methyl ester, which can be readily converted into a variety of functional groups, most notably amides. This dual reactivity allows for a combinatorial approach to library synthesis, enabling the rapid generation of thousands of unique analogs for high-throughput screening (HTS).
This guide provides a comprehensive overview of the key derivatization strategies for this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for building a high-quality screening library.
Physicochemical Properties & Reactivity Profile
This compound is a solid at room temperature with a melting point of 89-90°C.[7][8] Its molecular structure features an electron-deficient aromatic ring, a consequence of the two electronegative nitrogen atoms. This electron deficiency is crucial as it significantly influences the molecule's reactivity.
-
C5-Position (Chloro-substituent): The pyrazine ring's electron-withdrawing nature activates the C-Cl bond, making the C5 carbon atom highly electrophilic and susceptible to attack by nucleophiles. This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions.[9][10] The C-Cl bond also serves as a handle for various palladium-catalyzed cross-coupling reactions.
-
C2-Position (Methyl Ester): The ester group is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form stable amide bonds.[11][12] This two-step process dramatically expands the accessible chemical space.
The strategic exploitation of these two reactive sites is the cornerstone of library development from this scaffold.
Caption: Core derivatization strategy for this compound.
Key Derivatization Strategies & Mechanistic Insights
Pathway A: C5 Position Modification
The SNAr reaction is a robust and cost-effective method for introducing a wide variety of nucleophiles at the C5 position. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electrophilic C5 carbon to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group. The electron-withdrawing nature of the pyrazine ring and the C2-ester group stabilizes the negatively charged intermediate, facilitating the reaction.[9][13]
Common nucleophiles include:
-
Amines (Primary & Secondary): Generates 5-amino-pyrazine derivatives.
-
Thiols: Yields 5-thioether-pyrazine derivatives.
-
Alcohols/Phenols (as alkoxides/phenoxides): Forms 5-ether-pyrazine derivatives.
Caption: Generalized SNAr mechanism on the pyrazine core.
For nucleophiles that are less reactive or to create C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the pyrazine ring and a boronic acid or ester. It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[14][15] Modern catalyst systems have made the coupling of even less reactive aryl chlorides highly efficient.[14]
-
Sonogashira Coupling: This reaction couples the pyrazine with a terminal alkyne, creating an arylalkyne structure.[16][17] It requires both a palladium catalyst and a copper(I) co-catalyst under basic conditions.[18] This method is excellent for introducing linear, rigid linkers into the final molecule.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the pyrazine with primary or secondary amines.[19][20] It is often used for amines that are poor nucleophiles for SNAr or when milder conditions are required. The choice of phosphine ligand is critical for reaction success.[21][22]
Pathway B: C2 Position Modification
The first step in modifying the C2 position is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) in an aqueous solvent system.[11][12] The resulting carboxylate salt is then acidified during workup to yield the free carboxylic acid.
The resulting 5-chloropyrazine-2-carboxylic acid is a versatile intermediate for creating large amide libraries. The coupling of the carboxylic acid with a diverse set of primary or secondary amines is achieved using a coupling reagent to activate the carboxylic acid. Common coupling agents include HBTU, HATU, or EDC/HOBt. For electron-deficient amines, activating the acid with methanesulfonyl chloride and N-methylimidazole has been shown to be effective.[23]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is irritating to the eyes, respiratory system, and skin.[24][25]
Protocol 1: General Procedure for SNAr with an Amine
-
To a reaction vial, add this compound (1.0 eq).
-
Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane (approx. 0.2 M concentration).
-
Add the desired amine nucleophile (1.2 - 2.0 eq).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq).
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 5-amino-pyrazine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a suitable solvent system (e.g., Dioxane/Water 4:1, approx. 0.1 M).
-
Purge the vial with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes. Alternatively, heat conventionally at 80-100 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with Ethyl Acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 5-aryl-pyrazine derivative.
Protocol 3: Two-Step C2 Amidation
Step 3A: Ester Hydrolysis to 5-chloropyrazine-2-carboxylic acid [11][12]
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add Lithium Hydroxide (LiOH·H₂O) (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like Dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-chloropyrazine-2-carboxylic acid.
Step 3B: Amide Coupling
-
Suspend 5-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or Dichloromethane (approx. 0.2 M).
-
Add the desired amine (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Add the coupling reagent, for example, HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the target amide.
| Reaction Type | C-Position | Key Reagents | Bond Formed | Typical Yield Range |
| SNAr | C5 | Amine, Base (e.g., K₂CO₃) | C-N | 60-95% |
| Suzuki Coupling | C5 | Boronic Acid, Pd Catalyst, Base | C-C | 50-90% |
| Sonogashira Coupling | C5 | Alkyne, Pd/Cu Catalyst, Base | C-C (alkynyl) | 45-85% |
| Buchwald-Hartwig | C5 | Amine, Pd Catalyst, Ligand, Base | C-N | 55-95% |
| Amide Coupling | C2 | Carboxylic Acid, Amine, Coupling Agent | C(O)-N | 65-98% |
Table 1: Summary of key derivatization reactions and typical yield ranges.
Biological Screening Considerations
Once a library of pyrazine derivatives has been synthesized, the next phase is to evaluate their biological activity using High-Throughput Screening (HTS). HTS enables the rapid testing of thousands of compounds against a specific biological target or pathway.[26]
The HTS process is a multi-step endeavor:[27][28]
-
Assay Development: A robust and reproducible assay is designed and optimized for a multi-well plate format (typically 384- or 1536-well plates).[27] The assay must have a clear, measurable endpoint (e.g., fluorescence, luminescence, absorbance).
-
Pilot Screen: A small subset of the library (e.g., ~2,000 compounds) is screened to validate the assay's performance.[27] Key statistical parameters like the Z'-factor are calculated to ensure the assay is robust enough for a full-scale screen. A Z'-factor between 0.5 and 1.0 is considered excellent.[28]
-
Primary Screen: The entire compound library is screened at a single concentration (e.g., 10 µM) to identify initial "hits".[26]
-
Hit Confirmation: Hits from the primary screen are re-tested to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary Assays & SAR: Active compounds are further evaluated in secondary, often more complex, assays (e.g., cell-based assays) to understand their mechanism of action and establish a preliminary Structure-Activity Relationship (SAR).[27]
Caption: A typical workflow for a high-throughput screening campaign.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of diverse chemical libraries aimed at drug discovery. By strategically employing a combination of nucleophilic aromatic substitution, modern cross-coupling reactions at the C5 position, and amide bond formation at the C2 position, researchers can efficiently generate a vast number of novel compounds. The protocols and strategies outlined in this guide provide a solid foundation for constructing high-quality pyrazine-based libraries, paving the way for the identification of new and potent biological modulators.
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Pyrazines in Modern Drug Discovery
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide range of biological targets. Methyl 5-chloropyrazine-2-carboxylate is a key building block that allows for the introduction of molecular diversity at the 5-position through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a particularly effective method for the arylation of this substrate.[2][3] This reaction enables the synthesis of a vast array of 5-aryl-pyrazine-2-carboxylate derivatives, which are crucial intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted agents.
This document provides a comprehensive guide to performing Suzuki coupling reactions with this compound, offering in-depth mechanistic insights, detailed experimental protocols, and guidance on reaction optimization.
Mechanistic Rationale: Overcoming the Challenges of Coupling with an Electron-Deficient Heterocycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] However, the successful coupling of electron-deficient heteroaryl chlorides like this compound presents specific challenges that necessitate a careful selection of reaction parameters. The electron-withdrawing nature of the pyrazine ring and the carboxylate group deactivates the C-Cl bond towards oxidative addition, the rate-determining step of the catalytic cycle.
To overcome this hurdle, the use of electron-rich and sterically bulky phosphine ligands is crucial. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition to the C-Cl bond. Furthermore, the choice of base and solvent system is critical for an efficient transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.03 eq) and SPhos (0.06 eq) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Optimization Parameters
The yield of the Suzuki coupling reaction with this compound is highly dependent on the electronic and steric properties of the arylboronic acid, as well as the specific catalyst system employed. The following table provides a representative, albeit illustrative, summary of expected yields based on data from analogous systems. [5]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75-85 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 16 | 80-90 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 60-75 |
| 5 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 20 | 70-80 |
Note: This data is for illustrative purposes. Actual yields may vary.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-purity palladium catalysts and ligands. The reaction should be performed under a strict inert atmosphere to prevent catalyst decomposition.
-
Insufficient Base: The choice and amount of base are critical. For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.
-
Low Reaction Temperature: For less reactive aryl chlorides, higher temperatures may be required.
-
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring a thoroughly inert atmosphere.
-
Homocoupling of Boronic Acid: This can be suppressed by using the appropriate stoichiometry of reagents and a suitable catalyst/ligand system.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a powerful and versatile tool for the synthesis of a diverse range of 5-aryl-pyrazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct these valuable building blocks for drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in the laboratory.
References
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Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of Methyl 5-chloropyrazine-2-carboxylate
Introduction: Navigating the Synthesis of Privileged Heterocyclic Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where arylamines are prevalent structural motifs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology, offering a broad substrate scope and functional group tolerance that often surpasses traditional methods like nucleophilic aromatic substitution (SNAr).[2][3]
This guide focuses on a particularly relevant and challenging substrate class: electron-deficient heteroaryl chlorides. Specifically, we address the Buchwald-Hartwig amination of Methyl 5-chloropyrazine-2-carboxylate. The pyrazine core is a key pharmacophore, and its electron-deficient nature, compounded by the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, makes this transformation non-trivial.[4][5] This protocol is designed for researchers, scientists, and drug development professionals, providing not just a procedural blueprint but also the underlying strategic rationale for catalyst, ligand, and base selection to ensure robust and reproducible outcomes.
The Catalytic Heart: Unveiling the Buchwald-Hartwig Mechanism
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. A deep understanding of this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyrazine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a coordinatively unsaturated, electron-rich palladium center necessary for this step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The strength and solubility of the base are key parameters that dictate the efficiency of this step.[7][8]
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst. The steric and electronic properties of the ligand also heavily influence the rate of reductive elimination.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Parameter Selection: A Scientist's Decision Matrix
Success in coupling this compound is not accidental; it is the result of deliberate and informed choices regarding each reaction component. The electron-withdrawing nature of the pyrazine ring and the ester group necessitates a carefully selected catalytic system.
Data Presentation: Key Reaction Parameter Guide
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] |
| Ligand | Bulky Biarylphosphines: - XPhos- RuPhos- BippyPhos[11] | Essential for activating the inert C-Cl bond. The steric bulk promotes reductive elimination, while high electron density facilitates oxidative addition. These ligands have demonstrated broad utility for heteroaryl chlorides.[2][11][12] |
| Base | Strong, non-nucleophilic: - Sodium tert-butoxide (NaOtBu)- Lithium bis(trimethylsilyl)amide (LiHMDS)Weaker (for sensitive amines): - Cesium Carbonate (Cs₂CO₃)- Potassium Phosphate (K₃PO₄) | A strong base is typically required to deprotonate the amine upon coordination to palladium.[13] However, the ester in the substrate is base-sensitive. NaOtBu is often a good starting point, but if ester hydrolysis is observed, switching to a weaker base like Cs₂CO₃ or K₃PO₄ at a slightly higher temperature is a viable strategy.[13] |
| Solvent | Toluene, 1,4-Dioxane, THF | These aprotic solvents are standard. Toluene and dioxane are favored for their higher boiling points, allowing for a wider temperature range.[10] Ensuring the solvent is anhydrous and degassed is critical to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Aryl chlorides generally require higher temperatures than the corresponding bromides or iodides to facilitate the oxidative addition step.[6] The optimal temperature will be a balance between reaction rate and potential substrate/product degradation. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Ethyl Acetate (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 172.6 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Add anhydrous Toluene (5 mL) via syringe. Stir the mixture for 5 minutes. Then, add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1 or dissolved in a small amount of anhydrous toluene and added as a solution.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive, and heteroaromatic substrates introduce unique complexities.[14]
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Poor solubility of reagents. | 1. Ensure rigorous inert atmosphere techniques.2. Increase temperature in 10 °C increments.3. Add a co-solvent like THF or switch to Dioxane. |
| Side Product: Hydrodehalogenation | The C-Cl bond is reduced to a C-H bond. This can be promoted by moisture or an unsuitable ligand/base combination. | 1. Use rigorously dried solvents and reagents.2. Screen alternative ligands (e.g., RuPhos). |
| Side Product: Ester Hydrolysis | The base (NaOtBu) is too strong, leading to saponification of the methyl ester. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[13] You may need to increase the reaction temperature to compensate for the slower rate. |
| Dark, Intractable Mixture | Catalyst decomposition at high temperatures or reaction with functional groups on the substrate/amine. | 1. Lower the reaction temperature and increase the reaction time.2. Ensure the amine coupling partner does not have functional groups incompatible with the reaction conditions (e.g., unprotected acidic protons).[10] |
References
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Li, G., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7753–7758. [Link]
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
- Reddit. (2018).
- ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- Fors, B. P., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 11(16), 3505–3508. [Link]
- Dolhem, E., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3749-3762. [Link]
- ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination.
- Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
- Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO)
- MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
- Bruneau, A., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(52), 14061-14065. [Link]
- OUCI. (2014).
- Kashani, S. K., et al. (2022).
- Nolan, S. P., & Organ, M. G. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6557–6611. [Link]
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, with the goal of improving your reaction yield and product purity.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting materials are 5-hydroxypyrazine-2-carboxylic acid, 2-hydroxy-5-pyrazinecarboxylic acid, and 5-chloropyrazine-2-carboxylic acid. The choice of starting material will dictate the necessary reagents and reaction conditions.
Q2: I am seeing a low yield in my esterification of 5-chloropyrazine-2-carboxylic acid. What are the likely causes?
A2: Low yields in the esterification of 5-chloropyrazine-2-carboxylic acid are often due to incomplete reaction or side reactions. Key factors to consider are the purity of your starting material, the choice of esterification agent, and the reaction conditions. For instance, using thionyl chloride in methanol for esterification is effective, but moisture contamination can significantly reduce the yield by consuming the thionyl chloride.[1][2]
Q3: My final product is impure. What are the common byproducts and how can I remove them?
A3: Common impurities can include unreacted starting materials, hydrolyzed ester (5-chloropyrazine-2-carboxylic acid), or byproducts from side reactions. Purification can typically be achieved through recrystallization or flash chromatography.[3] For example, a common purification method involves flash chromatography on silica gel using a mixture of ethyl acetate and cyclohexane.[3]
Q4: What is the role of N,N-Dimethylformamide (DMF) when used as a catalyst with thionyl chloride or phosphorus oxychloride?
A4: DMF acts as a catalyst by forming a Vilsmeier reagent in situ with thionyl chloride or phosphorus oxychloride.[4][5] This intermediate is a more reactive electrophile than the chlorinating agent itself, thus facilitating the conversion of hydroxyl groups to chlorides or carboxylic acids to acid chlorides under milder conditions.[4][5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes to this compound.
Guide 1: Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid
This two-step synthesis involves an initial esterification followed by chlorination.
Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid
-
Reaction: 5-Hydroxypyrazine-2-carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., generated in situ from thionyl chloride) to yield Methyl 5-hydroxypyrazine-2-carboxylate.
Step 2: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate
-
Reaction: The hydroxyl group of Methyl 5-hydroxypyrazine-2-carboxylate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give the final product.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Step 1 (Esterification) | Incomplete reaction: The reaction may not have reached completion. | - Increase reaction time or temperature: Monitor the reaction by TLC to ensure all the starting material is consumed. - Use a more efficient esterification method: Consider using trimethylsilyldiazomethane for a rapid and high-yielding esterification.[6] |
| Moisture contamination: Water in the methanol or on the glassware will react with thionyl chloride, reducing its effectiveness.[1][2] | - Use anhydrous methanol: Ensure all solvents are properly dried before use. - Dry all glassware: Oven-dry all glassware before setting up the reaction. | |
| Low yield in Step 2 (Chlorination) | Inefficient chlorination: The conversion of the hydroxyl group to the chloride may be incomplete. | - Increase excess of POCl₃: A larger excess of the chlorinating agent can drive the reaction to completion. - Add a catalytic amount of DMF: As mentioned in the FAQs, DMF can accelerate the reaction.[7] |
| Product degradation: The product may be unstable under the reaction conditions. | - Control the reaction temperature: Avoid excessive heating, which can lead to decomposition. - Minimize reaction time: Once the reaction is complete (as determined by TLC), proceed with the work-up promptly. | |
| Formation of dark-colored impurities | Side reactions or decomposition: High temperatures or prolonged reaction times can lead to the formation of polymeric or tar-like substances. | - Optimize reaction conditions: Use the lowest effective temperature and shortest possible reaction time. - Purify the intermediate: Ensure the Methyl 5-hydroxypyrazine-2-carboxylate from Step 1 is pure before proceeding to the chlorination step. |
Experimental Protocol: Synthesis from 2-hydroxy-5-pyrazinecarboxylic acid
-
Chlorination and Esterification in one pot:
-
Suspend 2-hydroxy-5-pyrazinecarboxylic acid in toluene.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and add methanol.
-
Age the reaction for 15 hours.
-
Dilute with a 1:1 mixture of hexane and ethyl acetate, filter the solid, and remove volatiles in vacuo to obtain the product.[3]
-
Guide 2: Synthesis from 5-Chloropyrazine-2-carboxylic Acid
This is a direct, one-step esterification.
Reaction: 5-Chloropyrazine-2-carboxylic acid is converted to its methyl ester using an appropriate methylating agent.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Esterification | Insufficiently reactive esterification agent: Some methods may not be effective for this substrate. | - Thionyl chloride in methanol: This is a common and effective method. The in-situ generation of HCl catalyzes the esterification.[8] - Trimethylsilyldiazomethane (TMS-diazomethane): This reagent reacts rapidly and cleanly with carboxylic acids to form methyl esters and is a good alternative if other methods fail.[6][9] However, it is toxic and should be handled with care. |
| Equilibrium limitations (Fischer Esterification): If using a classic Fischer esterification (acid catalyst, methanol), the reaction is reversible. | - Use a large excess of methanol: This will shift the equilibrium towards the product side. - Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus, although this is less common for small-scale reactions. | |
| Hydrolysis of the product | Presence of water during work-up or storage: The ester can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions.[10] | - Ensure anhydrous conditions during work-up: Use dry solvents for extraction and a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. - Store the final product in a dry environment: Keep the product in a desiccator to prevent hydrolysis. |
Experimental Protocol: Esterification using Trimethylsilyldiazomethane
-
Dissolve 5-chloropyrazine-2-carboxylic acid in a mixture of diethyl ether and methanol.
-
Add a solution of trimethylsilyldiazomethane in diethyl ether dropwise until the yellow color persists.
-
Monitor the reaction by LCMS; it is typically complete within 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to obtain the product.[3]
III. Reaction Mechanisms and Pathways
Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting.
Mechanism of Esterification using Thionyl Chloride and Methanol
The reaction of a carboxylic acid with thionyl chloride in methanol proceeds through the formation of an acyl chloride intermediate.
Caption: Esterification via an acyl chloride intermediate.
The thionyl chloride first reacts with the carboxylic acid to form an acyl chloride, with the release of sulfur dioxide and hydrogen chloride gas.[11][12] The highly reactive acyl chloride then readily reacts with methanol to form the methyl ester.
Mechanism of Chlorination of a Hydroxypyrazine with POCl₃
The chlorination of a hydroxypyrazine (which exists in tautomeric equilibrium with the pyrazinone form) with phosphorus oxychloride is a common method for introducing a chlorine atom onto the pyrazine ring.
Caption: Chlorination of a hydroxypyrazine using POCl₃.
The hydroxyl group of the pyrazine attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate.[13] This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion results in the formation of the chloropyrazine.[13]
IV. References
-
James. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-8. [Link]
-
Wikipedia contributors. (2023, November 29). Thionyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
-
Gholamiman, M., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(45), 27053-27059. [Link]
-
Kühnel, E., Laffan, D. D. R., & Lloyd-Jones, G. C. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
-
University of Edinburgh Research Explorer. (n.d.). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the methylation of a carboxylic acid R-COOH with.... [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
Chemiday com. (2018, February 16). What happens if you pour thionyl chloride into the water? | SOCl2 + H2O → 2HCl + SO2 [Video]. YouTube. [Link]
-
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Molecules. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]
-
ResearchGate. (2016, September 8). Can anyone explain the residues in our thionyl chloride reaction?. [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF) - Mechanism. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. [Link]
-
RSC Advances. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
Sources
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- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 13. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via two primary routes, each with its own set of advantages and potential pitfalls. Understanding these pathways is the first step in troubleshooting by-product formation.
-
Route A: Chlorination of a Hydroxypyrazine Precursor. This is a common and cost-effective method that starts with either 5-hydroxypyrazine-2-carboxylic acid or its methyl ester. The hydroxyl group is converted to a chloro group using a suitable chlorinating agent.
-
Route B: Esterification of 5-chloropyrazine-2-carboxylic acid. In this approach, the commercially available 5-chloropyrazine-2-carboxylic acid is directly esterified to the desired product.
Below, we will delve into the specific by-products associated with each route and provide actionable guidance for their identification and mitigation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Route A: Synthesis from 5-Hydroxypyrazine Precursors
This route often employs potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). While effective, these reagents can lead to several by-products if not handled with care.
Question 1: My final product is contaminated with a compound that has a similar retention time in HPLC but a different mass. What could it be?
Answer: A likely culprit is the unreacted starting material, Methyl 5-hydroxypyrazine-2-carboxylate . This occurs due to incomplete chlorination.
-
Causality: Insufficient chlorinating agent, low reaction temperature, or short reaction times can lead to the incomplete conversion of the starting material.
-
Identification:
-
LC-MS: Look for a mass corresponding to Methyl 5-hydroxypyrazine-2-carboxylate (C₆H₆N₂O₃, M.W. 154.12 g/mol ).
-
¹H NMR: The presence of a broad peak corresponding to the hydroxyl proton and characteristic shifts for the pyrazine ring protons of the starting material will be observed.
-
-
Mitigation & Protocol:
-
Ensure Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of POCl₃ or SOCl₂).
-
Optimize Temperature: For POCl₃ reactions, ensure the temperature is maintained at reflux (around 105-110 °C) for a sufficient duration (typically 2-4 hours).
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material before quenching the reaction.
-
Purification: If the by-product is present, it can often be removed by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Question 2: I'm observing a by-product with a mass that suggests the addition of two chlorine atoms. What is this and how can I avoid it?
Answer: You are likely forming a dichloropyrazine derivative . While the primary reaction targets the hydroxyl group, over-chlorination at other positions on the pyrazine ring can occur under harsh conditions.
-
Causality: Excessive amounts of chlorinating agent, prolonged reaction times, or very high temperatures can promote this side reaction. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, and the reaction conditions can facilitate further chlorination.
-
Identification:
-
GC-MS or LC-MS: Search for masses corresponding to dichlorinated pyrazine carboxylate esters. The exact mass will depend on the specific isomer formed. For example, Methyl 2,5-dichloropyrazine-X-carboxylate would have a distinct mass. The NIST WebBook provides mass spectra for various dichloropyrazine isomers that can be used as a reference[1][2][3].
-
-
Mitigation & Protocol:
-
Control Reagent Stoichiometry: Avoid large excesses of the chlorinating agent.
-
Strict Temperature and Time Control: Do not exceed the recommended reaction temperature or time. Monitor the reaction closely.
-
Alternative Chlorinating Agents: In some cases, using a milder chlorinating agent might be beneficial, though this could lead to incomplete conversion of the starting material.
-
Question 3: My reaction mixture turns dark, and I get a significant amount of an insoluble, tar-like substance. What is happening?
Answer: This is likely due to polymerization or decomposition of the starting material or product under the strongly acidic and high-temperature conditions of the chlorination reaction.
-
Causality: Pyrazine derivatives can be sensitive to strong acids and heat. The use of reagents like POCl₃ and SOCl₂ generates acidic by-products which can catalyze polymerization.
-
Mitigation & Protocol:
-
Temperature Control: Gradual heating and maintaining a stable reaction temperature are crucial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.
-
Solvent Choice: Using a high-boiling point inert solvent can help to better control the reaction temperature and prevent localized overheating.
-
Quenching: A carefully controlled quenching procedure, such as slowly adding the reaction mixture to ice, is critical to dissipate heat and prevent runaway reactions that can lead to decomposition.
-
Route B: Synthesis from 5-chloropyrazine-2-carboxylic acid
This route involves the esterification of the corresponding carboxylic acid. While generally cleaner than the chlorination route, it is not without its potential for by-product formation.
Question 4: My final product contains a significant amount of the starting material, 5-chloropyrazine-2-carboxylic acid. How can I improve the conversion?
Answer: Incomplete esterification is a common issue. The presence of 5-chloropyrazine-2-carboxylic acid as a by-product is due to an equilibrium that has not been driven to completion.
-
Causality: Esterification is a reversible reaction. Insufficient acid catalyst, inadequate removal of water (a by-product of Fischer esterification), or insufficient reaction time can all lead to incomplete conversion.
-
Identification:
-
TLC: The carboxylic acid will have a different Rf value than the ester, typically being more polar.
-
¹H NMR: The carboxylic acid proton will be visible as a broad singlet, usually downfield. You can find reference NMR data for 5-chloropyrazine-2-carboxylic acid from suppliers like BLD Pharm[4].
-
Aqueous Wash: The carboxylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The disappearance of the impurity after the wash can confirm its identity.
-
-
Mitigation & Protocol:
-
Fischer Esterification:
-
Use Excess Alcohol: Use methanol as the solvent to drive the equilibrium towards the product.
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used.
-
Water Removal: If practical for the scale, use a Dean-Stark apparatus to remove water as it is formed.
-
-
Alternative Esterification Methods:
-
With Thionyl Chloride: A highly effective method is to first convert the carboxylic acid to the acid chloride with thionyl chloride, followed by the addition of methanol. This is often a high-yielding, one-pot procedure[5].
-
With Trimethylsilyldiazomethane: This is a very mild and efficient method for esterification, though the reagent is toxic and potentially explosive, requiring careful handling[5].
-
-
Question 5: After my reaction, I've isolated a high molecular weight species. What could this be?
Answer: It's possible you have formed a dimeric or oligomeric species . This can occur through intermolecular reactions, especially if the reaction is heated for extended periods in the presence of activating agents.
-
Causality: If an acid chloride intermediate is formed (e.g., using SOCl₂), it can potentially react with another molecule of 5-chloropyrazine-2-carboxylic acid to form an anhydride, which can then lead to further reactions.
-
Identification:
-
LC-MS: Look for masses that are multiples of the starting material or product, minus the elements of water or HCl.
-
-
Mitigation & Protocol:
-
Controlled Addition of Reagents: When preparing an acid chloride in situ, add the activating agent (e.g., SOCl₂) slowly at a low temperature before heating.
-
Prompt Conversion: Once the acid chloride is formed, add the alcohol (methanol) promptly to favor the desired esterification over intermolecular side reactions.
-
III. Visualization of Reaction Pathways and By-Products
To further clarify the chemical transformations, the following diagrams illustrate the main synthetic routes and the formation of common by-products.
Caption: Synthetic Route B and potential by-products.
IV. Summary Table of By-products
| By-product | Synthetic Route | Reason for Formation | Identification Method | Mitigation Strategy |
| Methyl 5-hydroxypyrazine-2-carboxylate | A | Incomplete chlorination | LC-MS, ¹H NMR | Use slight excess of chlorinating agent, ensure adequate temperature and time. |
| Dichloropyrazine Derivative | A | Over-chlorination | GC-MS, LC-MS | Control stoichiometry of chlorinating agent, avoid excessive heat/time. |
| Polymeric By-products | A | Decomposition at high temperature/acidity | Visual (tar-like), Insolubility | Strict temperature control, inert atmosphere. |
| 5-chloropyrazine-2-carboxylic acid | B | Incomplete esterification | TLC, ¹H NMR, basic wash | Use excess alcohol, acid catalyst, or use a more reactive esterification method. |
| Dimeric/Oligomeric Species | B | Intermolecular side reactions | LC-MS | Controlled addition of reagents, prompt conversion of intermediates. |
V. Experimental Protocols
The following are generalized protocols that have been shown to be effective. As with any chemical synthesis, these should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Chlorination using POCl₃ (Route A)
-
To Methyl 5-hydroxypyrazine-2-carboxylate (1.0 eq), add phosphorus oxychloride (3.0-5.0 eq) slowly at 0 °C.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Slowly warm the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) to a pH of ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification using SOCl₂/Methanol (Route B)
-
Suspend 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent like toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours until the formation of the acid chloride is complete (can be monitored by IR).
-
Cool the mixture to 0 °C and slowly add methanol (2.0-3.0 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
VI. References
-
NIST. 2,6-Dichloropyrazine. In NIST Chemistry WebBook. [Link]
-
NIST. Pyrazine, 2,3-dichloro-. In NIST Chemistry WebBook. [Link]
-
NIST. Pyrazine, 2,5-dichloro-. In NIST Chemistry WebBook. [Link]
Sources
Technical Support Center: Purification of Methyl 5-chloropyrazine-2-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the recrystallization process. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.
I. Understanding the Compound: Physicochemical Properties
Before delving into the purification process, a foundational understanding of this compound's properties is crucial. These characteristics directly influence the selection of an appropriate recrystallization solvent and the overall success of the purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 172.57 g/mol | [2] |
| Appearance | White to light yellow solid/crystalline powder | [1][3] |
| Melting Point | 89-90 °C | [4][1][2][3] |
| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [4][2][3] |
| Solubility | Soluble in some organic solvents like ethanol and dichloromethane.[3] Recrystallization from methanol and toluene has been reported.[2] | [2][3] |
II. Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses the most common issues encountered during the recrystallization of this compound, providing systematic solutions grounded in chemical principles.
Problem 1: Low or No Crystal Yield
This is one of the most frequent challenges in recrystallization.[5] The underlying cause is often related to using an excessive amount of solvent.[5][6]
Root Cause Analysis and Solutions:
-
Excessive Solvent: If too much solvent is used, the solution may not become supersaturated upon cooling, thus preventing crystallization.
-
Incomplete Dissolution: If the initial compound was not fully dissolved in the hot solvent, the yield will be lower than expected.
-
Solution: Ensure the compound is completely dissolved in the minimum amount of boiling solvent before cooling.
-
-
Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is necessary, the desired compound may crystallize prematurely on the filter paper or in the funnel.[8]
-
Solution: To prevent this, use a pre-heated funnel and filter flask.[8] Additionally, keep the solution at or near its boiling point during filtration. If crystals do form, they can be redissolved by washing the filter with a small amount of hot solvent.
-
Problem 2: Oily Product Formation ("Oiling Out")
Instead of forming crystals, the compound separates from the solution as an oil. This often occurs when the solute is highly impure or when the solution is cooled too rapidly.[5]
Root Cause Analysis and Solutions:
-
Rapid Cooling: Fast cooling can cause the compound to come out of solution at a temperature above its melting point, leading to the formation of an oil.
-
High Impurity Level: A significant presence of impurities can lower the melting point of the mixture, promoting oiling out.
-
Solution: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures.
-
Solution: Add a small amount of a "poor" or "anti-solvent" (a solvent in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.[9]
-
Problem 3: Poor Crystal Purity (Colored Crystals)
The presence of colored impurities can be a common issue, resulting in off-white or yellow crystals instead of the desired white crystalline powder.
Root Cause Analysis and Solutions:
-
Colored Impurities: The crude material may contain colored byproducts from the synthesis.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
Q1: What is the best solvent for the recrystallization of this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9][10] For this compound, several solvents have been reported to be effective. Methanol and toluene have been successfully used for its recrystallization.[2] A good starting point is to test the solubility of a small amount of your crude product in various solvents like ethanol, methanol, ethyl acetate, and toluene to determine the best option.
Q2: How can I induce crystallization if no crystals form upon cooling?
If the solution becomes supersaturated but crystals do not form, you can try the following techniques to induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[5] The microscopic scratches on the glass can provide a surface for crystal growth to begin.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[5] This provides a template for further crystal growth.
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
Q3: What is the expected appearance and melting point of the purified product?
Pure this compound should be a white to light yellow crystalline solid.[1][3] The melting point of the purified compound should be sharp and within the range of 89-90 °C.[4][1][2][3] A broad melting point range or a melting point lower than the literature value indicates the presence of impurities.
IV. Standard Operating Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the scale of your experiment and the purity of your starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Workflow Diagram:
Caption: General workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate while stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
V. References
-
ChemBK. (2024). Methyl-5-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 33332-25-1. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. This compound CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 33332-25-1 [chemicalbook.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. edu.rsc.org [edu.rsc.org]
Technical Support Center: Flash Chromatography Purification of Methyl 5-chloropyrazine-2-carboxylate
Welcome to the Technical Support Center for the purification of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, we provide in-depth technical guidance and troubleshooting solutions in a practical question-and-answer format to address the specific challenges you may encounter during flash chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting condition for flash chromatography purification of this compound?
A proven starting point for the purification of this compound is normal-phase flash chromatography on silica gel. A common mobile phase is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexanes. A specific condition that has been successfully used is 20% ethyl acetate in cyclohexane[1].
It is crucial to first develop a separation method using Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf (retention factor) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.
Q2: My pyrazine compound is streaking on the TLC plate and I'm getting poor separation on the column. What is causing this and how can I fix it?
Streaking is a frequent issue when purifying nitrogen-containing heterocyclic compounds like pyrazines on standard silica gel[2]. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface via hydrogen bonding. This strong interaction can lead to peak tailing and poor separation.
To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved resolution[2]. Alternatively, using a different stationary phase like neutral or basic alumina can be a good option[2].
Q3: How do I choose between liquid loading and solid loading for my crude sample?
The choice between liquid and solid loading depends on the solubility of your crude sample in the mobile phase and the desired resolution.
-
Liquid Loading: This is a straightforward method where you dissolve your crude sample in a minimal amount of a solvent and inject it onto the column. It's important to use a solvent in which your compound is highly soluble but which is also a weak eluent for the chromatography (e.g., dichloromethane or a small amount of ethyl acetate in hexanes). This ensures the sample is applied to the column in a tight band.
-
Solid Loading (Dry Loading): This technique is preferred when your compound has poor solubility in the initial mobile phase or when you want to achieve the highest possible resolution. To do this, dissolve your crude sample in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting free-flowing powder is then loaded onto the top of the column. This method prevents issues with solvent effects and often leads to sharper bands and better separation.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the flash chromatography purification of this compound.
1. TLC Method Development:
- Prepare several TLC chambers with different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%).
- Spot your crude reaction mixture on a silica gel TLC plate.
- Develop the plates and visualize the spots under UV light.
- Select the solvent system that gives your target compound an Rf value between 0.2 and 0.3 and provides good separation from impurities.
2. Column Preparation:
- Select an appropriately sized silica gel flash column based on your sample size (a general rule is a 40:1 to 100:1 ratio of silica to crude sample by weight).
- Wet pack the column with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
- Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase until the baseline is stable.
3. Sample Preparation and Loading:
- For Liquid Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
- For Solid Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude material), and concentrate in vacuo until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the initial low-polarity mobile phase.
- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate in hexanes over 10-15 column volumes.
- Collect fractions throughout the run.
5. Fraction Analysis:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Table 1: Example Flash Chromatography Parameters
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes/Cyclohexane | Allows for the elution of compounds with a range of polarities. |
| Example Gradient | 5% to 40% Ethyl Acetate | Starts with a low polarity to elute non-polar impurities, then increases to elute the target compound. |
| Loading Technique | Solid Loading | Recommended for optimal resolution and to avoid solvent effects. |
| Detection | UV (254 nm) | Pyrazine rings are typically UV active, allowing for easy detection. |
Troubleshooting Guide
Problem: Poor separation of the target compound from a closely eluting impurity.
-
Possible Cause: The selectivity of the solvent system is not optimal.
-
Solution: Try a different solvent system. For example, replace ethyl acetate with a different polar solvent like dichloromethane or a mixture of solvents (e.g., hexanes/dichloromethane/ethyl acetate). This can alter the interactions between the compounds, stationary phase, and mobile phase, potentially improving separation.
Problem: The compound is not eluting from the column, even with a high percentage of polar solvent.
-
Possible Cause: The compound may be too polar for the chosen normal-phase system, or it could be irreversibly adsorbing to the silica gel.
-
Solution: If the compound is very polar, consider switching to reversed-phase flash chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase[3]. To check for irreversible adsorption, perform a small-scale stability test by stirring a small amount of your compound with silica gel in your eluent and analyzing the solution over time by TLC[4].
Problem: Low recovery of the purified compound.
-
Possible Cause: The compound may be partially degrading on the acidic silica gel.
-
Solution: As mentioned for peak tailing, adding a small amount of a basic modifier like triethylamine to the mobile phase can prevent degradation of acid-sensitive compounds[2]. Alternatively, using a less acidic stationary phase like deactivated silica or alumina can be beneficial.
Problem: The compound precipitates on the column during the run.
-
Possible Cause: The compound has low solubility in the mobile phase.
-
Solution: This can happen during a gradient when the solvent composition changes. Try using a solvent system where the compound has better solubility throughout the entire gradient. You may need to use a stronger co-solvent in your mobile phase mixture.
Purification Workflow Diagram
Sources
troubleshooting incomplete conversion in the esterification of 5-chloropyrazine-2-carboxylic acid
Welcome to the technical support center for the esterification of 5-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer esterification of 5-chloropyrazine-2-carboxylic acid is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Incomplete conversion in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction and the specific properties of the starting material.[1][2] 5-Chloropyrazine-2-carboxylic acid is an electron-deficient heteroaromatic carboxylic acid, which can influence its reactivity.[3]
Core Issue: Reaction Equilibrium
The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water, catalyzed by a strong acid.[4] The accumulation of water can drive the reaction backward, hydrolyzing the newly formed ester back to the starting materials.[1]
Troubleshooting Workflow for Incomplete Fischer Esterification
Caption: Troubleshooting logic for incomplete Fischer esterification.
Detailed Solutions:
-
Water Removal: The most critical factor is the removal of water to shift the equilibrium towards the product.[5]
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, hexane), a Dean-Stark trap is highly effective.[4]
-
Excess Alcohol: Using the alcohol reactant in large excess can serve as both a reactant and a water scavenger, pushing the equilibrium forward.[2] This is a common and practical approach, especially with simple alcohols like methanol or ethanol.[1]
-
Drying Agents: The addition of molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.
-
-
Catalyst Choice and Concentration:
-
Standard Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.[1] Insufficient catalyst loading can lead to slow reaction rates.
-
The electron-withdrawing nature of the pyrazine ring and the chloro substituent can decrease the nucleophilicity of the carbonyl oxygen, making protonation less favorable.[3] A slightly higher catalyst loading might be necessary compared to more electron-rich carboxylic acids.
-
-
Reaction Temperature and Time:
-
Esterifications are generally conducted at reflux temperatures to increase the reaction rate.[6] Ensure the temperature is appropriate for the alcohol and solvent being used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to side reactions or decomposition.
-
-
Purity of Reagents:
-
Ensure that the alcohol and any solvents used are anhydrous. The presence of water in the starting materials will inhibit the reaction.
-
Verify the purity of the 5-chloropyrazine-2-carboxylic acid, as impurities may interfere with the reaction.
-
Experimental Protocol: Fischer Esterification of 5-Chloropyrazine-2-carboxylic Acid
| Reagent | Molar Eq. | Amount |
| 5-Chloropyrazine-2-carboxylic acid | 1.0 | (as per your scale) |
| Methanol (anhydrous) | 20-50 | (serves as reactant and solvent) |
| Concentrated H₂SO₄ | 0.1-0.2 | (catalytic) |
Procedure:
-
To a round-bottom flask, add 5-chloropyrazine-2-carboxylic acid and anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography.[7]
Q2: I am working with an acid-sensitive substrate. Are there milder alternatives to Fischer esterification for synthesizing the ester of 5-chloropyrazine-2-carboxylic acid?
A2: Yes, several milder methods are available that avoid the use of strong acids and high temperatures. These are particularly useful if your molecule contains acid-labile functional groups.
Alternative Esterification Methods:
| Method | Reagents | Key Advantages | Potential Issues |
| Thionyl Chloride (SOCl₂) | SOCl₂, Alcohol | High reactivity, byproducts are gases (SO₂ and HCl). | Generates HCl, which can be harsh for some substrates. |
| DCC/DMAP (Steglich) | DCC, DMAP, Alcohol | Mild, room temperature conditions, good for sterically hindered substrates.[8][9] | Dicyclohexylurea (DCU) byproduct can be difficult to remove.[8] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | Very mild, occurs with inversion of stereochemistry at the alcohol center.[10][11] | Byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can complicate purification.[12] |
Troubleshooting Workflow for Alternative Esterification Methods
Caption: Troubleshooting guide for common milder esterification methods.
Detailed Protocols for Alternative Methods:
1. Thionyl Chloride (SOCl₂) Method
This method proceeds via the formation of a highly reactive acyl chloride intermediate.[13]
Procedure:
-
Suspend 5-chloropyrazine-2-carboxylic acid in the desired alcohol (e.g., methanol).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise.[14]
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess alcohol and SOCl₂ under reduced pressure.
-
Work up the reaction as described for the Fischer esterification.
2. DCC/DMAP (Steglich) Esterification
This is a very mild and effective method for substrates that are sensitive to acid.[8][15]
Procedure:
-
Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).[8]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise.[8]
-
Stir the reaction at 0°C for 30 minutes and then at room temperature until completion (monitored by TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.[8]
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.
3. Mitsunobu Reaction
This reaction is ideal for temperature-sensitive substrates and proceeds with inversion of configuration if a chiral alcohol is used.[10][16]
Procedure:
-
Dissolve 5-chloropyrazine-2-carboxylic acid (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).[17]
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[17]
-
Stir the reaction at 0°C for 30 minutes and then at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The purification can be challenging due to the triphenylphosphine oxide and hydrazinedicarboxylate byproducts. Column chromatography is typically required.
Q3: I am observing a significant amount of an apolar byproduct in my reaction mixture. What could it be and how can I prevent it?
A3: In esterifications involving heteroaromatic systems, decarboxylation can be a potential side reaction, especially at elevated temperatures. For 5-chloropyrazine-2-carboxylic acid, this would lead to the formation of 2-chloropyrazine, which is more apolar than the starting material and the desired ester.
Preventing Decarboxylation:
-
Lower Reaction Temperature: If you suspect decarboxylation, try running the reaction at a lower temperature for a longer period.
-
Use Milder Methods: Methods like DCC/DMAP or the Mitsunobu reaction are performed at or below room temperature and are less likely to induce decarboxylation.[8][17]
Another possibility, particularly with the thionyl chloride method, is the formation of the corresponding acyl chloride if it does not fully react with the alcohol. This can be addressed by ensuring a slight excess of the alcohol and allowing sufficient reaction time.
Q4: How should I best purify the final ester product, methyl 5-chloropyrazine-2-carboxylate?
A4: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization is an excellent method for obtaining highly pure material.[7] A common solvent system for this could be a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For smaller scales or if the crude product is an oil or contains impurities with similar polarity to the product, silica gel column chromatography is the method of choice.[7] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Liquid-Liquid Extraction: A thorough aqueous workup as described in the protocols is crucial to remove any unreacted acid, catalyst, and water-soluble byproducts.
References
- He, H.-Q., et al. (2014). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- He, H.-Q., et al. (2014). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid. JOCPR.
- Organic Syntheses. (n.d.). Procedure.
- He, H.-Q., et al. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
- Harnying, W., et al. (2021). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Angewandte Chemie International Edition, 60(36), 19631-19636.
- Neises, B., & Steglich, W. (1980). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 93.
- Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4977.
- ResearchGate. (2025). Esterification of pyrazole-3- and 4-carboxylic acids.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Jönsson, E., et al. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Batteries & Supercaps, 4(6), 1017-1028.
- The Synthetic Inspector. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Hussain, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351.
- Organic Chemistry Portal. (n.d.). Ester synthesis by redox esterification.
- Kiener, A., et al. (1992). Regiospecific Enzymatic Hydroxylations of Pyrazinecarboxylic Acid and a Practical Synthesis of 5-Chloropyrazine-2-Carboxylic Acid. Synlett, 1992(1), 49-50.
- Harnying, W., et al. (2021). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. ResearchGate.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Professor Dave Explains. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) [Video]. YouTube.
- Lenzing. (2022). Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole.
- QSAR ANALYTICS. (2022). Esterification and its impact on the pharmaceutical industry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification [organic-chemistry.org]
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- 17. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Minimizing Side Reactions During the Chlorination of Hydroxypyrazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of converting hydroxypyrazines to their corresponding chloropyrazines—a critical transformation in the synthesis of many pharmaceutical intermediates and active compounds.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience, to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the chlorination of hydroxypyrazines in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of dichlorinated byproduct. How can I improve selectivity for monochlorination?
A: The formation of dichlorinated species is a classic example of over-chlorination, typically arising from conditions that are too harsh or an excess of the chlorinating agent. Hydroxypyrazines with multiple reactive sites are particularly susceptible.
Causality & Expert Analysis: The pyrazine ring is electron-deficient, but the hydroxyl group makes it behave like a pyridone, activating the ring for reaction with electrophilic chlorinating agents like phosphorus oxychloride (POCl₃). Once the primary hydroxyl group is converted to a chloropyrazine, the product is generally less reactive. However, under forcing conditions (high temperature, long reaction times, or large excess of reagent), a second chlorination can occur, especially if other positions on the ring are activated.
Recommended Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your chlorinating agent. Start with 1.05–1.2 equivalents of POCl₃. A large excess is often the primary cause of over-chlorination.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many substrates, refluxing in POCl₃ (b.p. 106 °C) is too aggressive. Consider heating the reaction at 80–90 °C and monitoring closely by TLC or LCMS.
-
Use of a Milder Reagent: If POCl₃ proves too reactive, consider alternative reagents. Sulfuryl chloride (SO₂Cl₂) in the presence of a base or N-chlorosuccinimide (NCS) can offer higher selectivity for certain substrates.[3]
-
Solvent Dilution: Running the reaction in a high-boiling, inert solvent (e.g., toluene, dioxane) with a controlled amount of POCl₃ can help moderate its activity and provide better temperature control compared to using POCl₃ as both reagent and solvent.
Q2: I'm observing significant decomposition and tar formation, leading to a low yield of dark, impure product. What are the likely causes and solutions?
A: Tar formation indicates product or starting material decomposition, a common issue when chlorinating electron-rich or sensitive heterocyclic systems at high temperatures.[4]
Causality & Expert Analysis: Pyrazine rings, especially those with electron-donating substituents, can be sensitive to the highly acidic and dehydrating conditions generated by reagents like POCl₃ at elevated temperatures.[4] The reaction of POCl₃ with the hydroxypyrazine generates phosphoric acid byproducts, which can catalyze polymerization and degradation pathways if the temperature is too high or the reaction time is excessively long.
Recommended Solutions:
-
Strict Temperature Control: This is the most critical parameter. Do not exceed the optimal temperature for your substrate. A reaction that proceeds cleanly at 90 °C may decompose rapidly at 110 °C.
-
Inert Atmosphere: Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). POCl₃ reacts violently with water, and moisture can introduce unwanted side reactions.
-
Reduced Reaction Time: Monitor the reaction progress diligently. As soon as the starting material is consumed, proceed with the workup. Prolonged heating dramatically increases the likelihood of decomposition.
-
Solvent-Free Conditions: For some robust substrates, a solvent-free reaction using a slight excess of POCl₃ can be efficient.[5] However, for sensitive molecules, using an inert solvent provides better thermal regulation and can prevent localized overheating.[6]
Troubleshooting Flowchart for Low Yield / High Impurity
Caption: Troubleshooting flowchart for chlorination reactions.
Q3: The chlorination of my alkyl-substituted hydroxypyrazine is leading to side-chain chlorination. How can I prevent this?
A: Side-chain chlorination occurs via a radical mechanism, which can be initiated under certain conditions, particularly at high temperatures or with specific reagent combinations.
Causality & Expert Analysis: While the primary reaction on the pyrazine ring is an electrophilic substitution-type mechanism, reagents like phosphorus pentachloride (PCl₅), often used in conjunction with POCl₃, can promote radical pathways at high temperatures. This is especially true for alkyl groups with activated C-H bonds (e.g., benzylic or allylic positions). The use of PCl₅ is intended to facilitate the conversion of the hydroxyl group, but it can also be a source of chlorine radicals.[7]
Recommended Solutions:
-
Avoid PCl₅: If side-chain chlorination is observed, the first step is to omit PCl₅ from the reaction mixture. POCl₃ alone is often sufficient, although the reaction may require slightly longer times or higher temperatures.
-
Lower Reaction Temperature: Radical reactions typically have a higher activation energy. Lowering the reaction temperature can significantly disfavor the radical pathway relative to the desired ring substitution.
-
Alternative Reagents: Reagents like oxalyl chloride or thionyl chloride in DMF (Vilsmeier-Haack conditions) are less prone to initiating radical side reactions.[8][9]
-
Radical Inhibitors: In challenging cases, the addition of a radical inhibitor like hydroquinone could be explored, although this may interfere with the primary reaction and requires careful optimization.
Q4: My reaction is sluggish or incomplete. How can I drive it to completion without increasing side products?
A: Incomplete conversion is often due to insufficient activation of the hydroxyl group or steric hindrance.
Causality & Expert Analysis: The conversion of the hydroxyl group into a better leaving group (a phosphate ester intermediate) is the key step.[10] If the substrate is sterically hindered around the hydroxyl group or electronically deactivated, this step can be slow. For example, alkyl and aryl groups in the 5- and 6-positions can hinder the replacement of a 2-hydroxyl group, especially when an alkyl group is also present in the 3-position.
Recommended Solutions:
-
Addition of a Catalyst: A catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the highly electrophilic Vilsmeier reagent in situ, which then reacts with the hydroxypyrazine.[6][11]
-
Use of PCl₅ (with caution): While PCl₅ can cause side-chain chlorination, a small amount (0.1-0.3 equivalents) can significantly accelerate the reaction by ensuring complete conversion of the hydroxyl group to a reactive intermediate. Use this method judiciously and at the lowest possible temperature.
-
Increase Reaction Time: If the reaction is clean but slow, simply extending the reaction time at a moderate temperature is the safest approach to increase conversion.
-
Sealed Tube Reactions: For highly unreactive or sterically hindered substrates, heating in a sealed tube to temperatures of 140-200 °C may be necessary to achieve conversion. This should be a last resort due to the increased risk of decomposition.
Q5: Post-reaction workup and purification are proving difficult. What are the best practices for isolating the target chloropyrazine?
A: The workup for POCl₃ reactions is notoriously challenging due to the need to quench the excess reagent safely and manage the resulting acidic, viscous mixture.
Expert Recommendations:
-
Quenching: The most critical step is the slow, controlled quenching of the reaction mixture. Cool the mixture to 0 °C and add it dropwise to a vigorously stirred slurry of ice and water, or a saturated sodium bicarbonate solution. Never add water to the reaction flask. This is a highly exothermic process.
-
pH Adjustment: After quenching, the solution will be strongly acidic. Carefully neutralize it with a solid base like sodium carbonate or by adding aqueous NaOH or KOH, keeping the temperature low. The desired product may precipitate upon neutralization.
-
Extraction: Extract the product with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.[12][13] Multiple extractions are often necessary.
-
Purification:
-
Column Chromatography: This is the most common method for removing polar impurities and side products. Silica gel with a hexane/ethyl acetate gradient is a typical starting point.[12][13]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) can be a highly effective purification method.[12]
-
Distillation: For liquid products with sufficient thermal stability, distillation can be effective for separating the product from non-volatile tars and isomers with different boiling points.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the chlorination of hydroxypyrazines using POCl₃ (Vilsmeier-Haack type)?
A: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. When DMF is used as a catalyst, the mechanism involves the Vilsmeier reagent.[9][10]
Mechanism Overview:
-
Activation of POCl₃ (with DMF): DMF attacks POCl₃ to form a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[8][11]
-
Attack by Hydroxypyrazine: The oxygen of the hydroxypyrazine (in its pyridone tautomeric form) attacks the Vilsmeier reagent (or POCl₃ directly).
-
Intermediate Formation: This forms a complex intermediate.
-
Chloride Displacement: A chloride ion (from POCl₃ or the reaction medium) attacks the carbon atom bearing the oxygen, leading to an SɴAr-type (addition-elimination) or Sɴ2-type displacement.
-
Product Formation: The C-O bond is cleaved, eliminating a phosphate-based leaving group and forming the C-Cl bond, yielding the chloropyrazine product.
Simplified Vilsmeier-Haack Chlorination Mechanism
Caption: Simplified Vilsmeier-Haack chlorination pathway.
Q2: How do I choose the right chlorinating agent for my specific hydroxypyrazine substrate?
A: The choice depends on the substrate's reactivity, steric hindrance, and the presence of other sensitive functional groups.
Decision Framework:
-
For standard, robust substrates: POCl₃ is the workhorse reagent. It is inexpensive and effective, used either as a solvent or with a high-boiling co-solvent.
-
For sluggish or hindered substrates: A mixture of POCl₃ and PCl₅ provides higher reactivity and can drive difficult reactions to completion, but carries a higher risk of side-chain chlorination.[3]
-
For substrates sensitive to highly acidic conditions or high temperatures: The Vilsmeier reagent (generated from oxalyl chloride or SOCl₂ and DMF) can be effective at lower temperatures.
-
For substrates with acid-sensitive groups: N-Chlorosuccinimide (NCS) or 1,3,5-trichloroisocyanuric acid (TCCA) can be used under milder, often non-acidic conditions, though they may require activation (e.g., with PPh₃) or have different selectivity profiles.[14][15][16]
Comparison of Common Chlorinating Agents
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | 80–110 °C, neat or in solvent | Inexpensive, widely used, effective | Harsh, can cause decomposition, difficult workup |
| POCl₃ / PCl₅ | 80–110 °C | More reactive, for hindered substrates | Increased risk of over-chlorination and side-chain reactions |
| SOCl₂ / DMF | 0–80 °C | Milder conditions, good for some sensitive substrates | Can be sluggish, Vilsmeier reagent formation required |
| NCS / PPh₃ | 25–80 °C | Neutral conditions, good functional group tolerance | More expensive, reagent stoichiometry is critical |
| SO₂Cl₂ | 25-60 °C | Can offer high selectivity for specific positions[3] | Can proceed via radical pathways, requires careful control |
Q3: What role do solvents and temperature play in controlling selectivity?
A: Solvents and temperature are the primary tools for controlling reaction rate and selectivity.
-
Temperature: As discussed, temperature is the most critical factor. Higher temperatures increase the rate of all reactions but may disproportionately accelerate side reactions like decomposition and over-chlorination, which often have higher activation energies. The lowest temperature that provides a reasonable rate is always optimal.
-
Solvents:
-
Non-participating, high-boiling solvents (e.g., toluene, xylene, dioxane) act as a heat bath, allowing for precise temperature control and preventing localized overheating that can occur when using POCl₃ as the solvent.[6]
-
Using POCl₃ as the solvent is convenient but fixes the reaction temperature to its boiling point (106 °C) unless run under vacuum. This is often too hot for sensitive substrates.
-
DMF can act as both a solvent and a catalyst, promoting the reaction via the Vilsmeier reagent.[11] This can enable reactions to proceed at lower temperatures.
-
Section 3: Key Experimental Protocols
Safety Note: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.
Protocol 1: General Procedure for Selective Monochlorination using POCl₃
This protocol is a starting point for the chlorination of a standard, unsubstituted or alkyl-substituted 2-hydroxypyrazine.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the 2-hydroxypyrazine (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add phosphorus oxychloride (POCl₃) (3.0–5.0 eq, if used as solvent) or an inert solvent like toluene (5-10 mL per gram of substrate) followed by POCl₃ (1.2 eq). For sluggish reactions, catalytic DMF (0.1 eq) can be added at this stage.
-
Heating: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc) or LCMS every 30-60 minutes.
-
Workup - Quenching: Once the starting material is consumed (typically 2–6 hours), cool the reaction to room temperature, then further to 0 °C in an ice bath. In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise to the ice slurry.
-
Workup - Neutralization: After the addition is complete, slowly add solid sodium carbonate or saturated NaHCO₃ solution until the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[12]
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂) in DMF
This method can offer higher selectivity for certain monoalkylpyrazines.[3]
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet, add the alkylpyrazine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram). Cool the solution to 0 °C.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS indicates completion.
-
Workup: Quench the reaction by pouring it into ice water. Neutralize with a solid base (e.g., NaHCO₃) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by chromatography or distillation.
References
- Vilsmeier-Haack Reaction. NROChemistry. Available online
- Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products. Benchchem. Available online
- Vilsmeier–Haack reaction. Wikipedia. Available online
- Vilsmeier-Haack Reaction. YouTube. Available online
- Sayward, J. M. (1945). Chlorination of pyrazine. U.S. Patent No. 2,391,745. Washington, DC: U.S. Patent and Trademark Office. Available online
- Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584. Available online
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available online
- Vilsmeier-Haack reaction. Name-Reaction.com. Available online
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available online
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Available online
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4498-4506. Available online
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5792. Available online
- Chlorination of Some Alkylpyrazines. The Journal of Organic Chemistry. Available online
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 103(2), 461-468. Available online
- Chlorination [Synthetic Reagents]. TCI AMERICA. Available online
- The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society. Available online
- Chloropyrazine (Standard). MedchemExpress.com. Available online
- Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry. Available online
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(9), 1533. Available online
- Chlorination reaction promoted by NCS.
- Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available online
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5792. Available online
- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 5(29), 22961-22965. Available online
- Synthesis of (A) 2-hydroxypyrazines by a condensation of a 1,2-diketone with a 1,2-diamine by Jones and (B) pyrazines by a self-cyclization of two α-aminoketones by Gutknecht.
- Chlorination of Alkylpyrazines. The Journal of Organic Chemistry. Available online
- Nuclear chlorination of alkylpyrazines. Journal of the Chemical Society, Perkin Transactions 1, 1370-1373. Available online
- On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 1853-1863. Available online
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Journal of Food Science, 59(6), 1233-1236. Available online
- Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Microbial Cell Factories, 23(1), 115. Available online
- Reaction of monoterpene hydroxy thiols with chlorine dioxide.
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optimization of reaction conditions for the synthesis of Methyl 5-chloropyrazine-2-carboxylate
Technical Support Center: Optimization of Methyl 5-chloropyrazine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Section 1: Reaction Overview and Core Principles
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of various pharmaceuticals.[1][2][3][4] The most common synthetic routes involve the chlorination of a pyrazine precursor. One prevalent method is a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate formed from an aminopyrazine.[5][6] Another common approach is the direct chlorination of a hydroxypyrazine derivative.[1][7]
Understanding the underlying mechanisms of these reactions is critical for effective troubleshooting and optimization. The Sandmeyer reaction, for instance, involves two key stages:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[8][9][10]
-
Copper(I)-catalyzed Nucleophilic Substitution: The diazonium salt is then decomposed in the presence of a copper(I) salt (like CuCl) and a nucleophile (in this case, chloride) to yield the final chlorinated product.[5][6][11]
The direct chlorination of a hydroxypyrazine often employs reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
A1: The choice of starting material depends on the chosen synthetic route. For a Sandmeyer-type reaction, Methyl 5-aminopyrazine-2-carboxylate is the ideal precursor. For direct chlorination, 5-hydroxypyrazine-2-carboxylic acid or its methyl ester, Methyl 5-hydroxypyrazine-2-carboxylate, are commonly used.[1][7]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting material and the formation of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion.[12]
Q3: What is the expected yield for this synthesis?
A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. Literature reports yields ranging from 55% to over 80% for direct chlorination methods.[1][7] Sandmeyer reactions can also provide good to excellent yields, often in the range of 60-80%, with proper control of temperature and reagent addition.
Q4: What are the key safety precautions I should take?
A4: Diazonium salts can be explosive when isolated and dry, so it is crucial to keep them in solution and at low temperatures (typically 0-5 °C).[8] Reagents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water, so they must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Diazotization (Sandmeyer Route) | The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can decompose prematurely. Solution: Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management. Also, ensure the nitrous acid is generated in situ by slowly adding the sodium nitrite solution to the acidic solution of the amine.[8] |
| Inefficient Chlorination (Direct Route) | The chlorinating agent (e.g., POCl₃) may be old or have degraded due to exposure to moisture. Solution: Use a fresh bottle of the chlorinating agent. Ensure all glassware is thoroughly dried before use to prevent quenching of the reagent. |
| Poor Quality Starting Material | Impurities in the starting material can interfere with the reaction. Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization before proceeding. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Solution: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. If the reaction is sluggish, a modest increase in temperature (for the chlorination step) or extended reaction time may be necessary. For direct chlorination with POCl₃, refluxing for 1.5-2 hours is often required.[1][7] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Explanation & Recommended Solution |
| Phenol Formation (Sandmeyer Route) | If the diazonium salt reacts with water before the addition of the copper(I) chloride, it can lead to the formation of the corresponding hydroxypyrazine as a major byproduct.[8] Solution: Add the diazonium salt solution to the copper(I) chloride solution, rather than the other way around. This ensures that the diazonium salt encounters the catalyst and chloride source immediately, minimizing reaction with water. |
| Dimerization or Polymerization | Uncontrolled reaction conditions can lead to the formation of biaryl byproducts or polymeric tars, which are characteristic of some radical-mediated reactions.[6] Solution: Ensure slow and controlled addition of reagents. Maintain the recommended temperature and ensure efficient stirring to prevent localized high concentrations of reactive intermediates. |
| Incomplete Esterification | If starting from 5-chloropyrazine-2-carboxylic acid, the esterification might be incomplete. Solution: Use an excess of methanol and a suitable catalyst (like thionyl chloride or an acid catalyst). Ensure the reaction goes to completion by monitoring via TLC.[7] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Explanation & Recommended Solution |
| Persistent Impurities | Some side products may have similar polarity to the desired product, making separation by column chromatography challenging. Solution: Recrystallization is an effective purification method for this compound, which is a solid at room temperature (melting point 89-90 °C).[1][7][13] Toluene or methanol/water mixtures are often suitable recrystallization solvents.[7] |
| Oily Product Instead of Solid | The presence of residual solvent or impurities can prevent the product from solidifying. Solution: Ensure all solvent is removed under reduced pressure. If the product remains oily, attempt purification by flash chromatography on silica gel. A gradient elution with ethyl acetate in hexanes is a good starting point. |
Visualized Workflow and Troubleshooting
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis via a Sandmeyer-type reaction.
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: A decision tree to navigate common troubleshooting scenarios.
References
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.
- Guidechem. (n.d.). How to prepare and apply this compound? - FAQ.
- ChemicalBook. (2023). This compound.
- Kar, I. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES, 104(7).
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloropyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Journal of Medicinal Chemistry. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry, 68(4).
- Wikipedia. (n.d.). Sandmeyer reaction.
- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- askIITians. (2023). Diazotization is a chemical reaction that involves the conversion of.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Journal of the Chemical Society B. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.
- PubMed. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
- PubMed. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.
- ResearchGate. (2023). (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
- ResearchGate. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates.
- PubMed. (n.d.). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Chemdad Co., Ltd. (n.d.). This compound.
- ChemShuttle. (n.d.). This compound;CAS No.:33332-25-1.
- Sigma-Aldrich. (n.d.). Methyl 5-chloro-2-pyrazinecarboxylate.
- BLD Pharm. (n.d.). 33332-25-1|this compound.
- Journal of Chemical and Pharmaceutical Research. (n.d.). A green and efficient hydrolysis of this compound to 5-chloro.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). 33332-25-1(this compound) Product Description.
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Green Chemistry Technical Support Center: Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Welcome to the technical support center for the green synthesis of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to adopt more sustainable and environmentally friendly methods in their synthetic workflows. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful implementation of greener alternatives to traditional synthetic routes.
Introduction: The Imperative for Greener Synthesis
This compound is a crucial building block in the pharmaceutical industry, notably in the synthesis of various active pharmaceutical ingredients.[1] Traditional synthetic methods often rely on hazardous reagents such as thionyl chloride and phosphorus oxychloride, generating significant chemical waste and posing environmental and safety risks.[1] The principles of green chemistry offer a pathway to mitigate these issues through the use of safer solvents, catalytic processes, and atom-economical reactions. This guide will explore practical green chemistry approaches to the synthesis of this important intermediate, focusing on troubleshooting and optimization.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the green synthesis of this compound, providing a logical framework for identifying and resolving these challenges.
Issue 1: Low Yield in the Pyrazine Ring Formation Step
The formation of the pyrazine core is the foundational step in the synthesis. Green approaches often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines in environmentally benign solvents like water or ethanol, sometimes with the aid of a catalyst.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]
-
Solution: Conduct small-scale trial reactions to determine the optimal conditions for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product degradation from prolonged reaction times.[2]
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to reduced reaction rates and lower yields.[2]
-
Solution: Ensure the stirring rate is adequate for the reaction scale and viscosity. For solid-supported catalysts, ensure proper suspension to maximize surface area contact.
-
-
Catalyst Deactivation: Catalysts, especially metal-based or enzymatic ones, can lose activity over time.
-
Solution: If using a reusable catalyst, perform a test reaction with fresh catalyst to confirm its activity. For enzymatic reactions, ensure the pH and temperature are within the optimal range for the enzyme.
-
Troubleshooting Workflow for Low Yield in Pyrazine Ring Formation:
Caption: Troubleshooting workflow for low yield in pyrazine ring formation.
Issue 2: Poor Selectivity in the Chlorination Step
Introducing a chlorine atom at the 5-position of the pyrazine ring is a key transformation. Green chlorination methods aim to replace harsh reagents like chlorine gas and phosphorus oxychloride with safer alternatives.
Potential Causes and Solutions:
-
Over-chlorination: The formation of dichlorinated or other polychlorinated byproducts can occur if the reaction is not carefully controlled.
-
Solution: Precisely control the stoichiometry of the chlorinating agent. Using a mild and selective chlorinating agent like N-chlorosuccinimide (NCS) can improve selectivity. Photocatalytic methods can also offer higher selectivity through controlled radical generation.[3]
-
-
Incorrect Reaction Conditions for Biocatalysis: When using halogenating enzymes, factors like pH, temperature, and cofactor concentration are critical for both activity and selectivity.
Table 1: Comparison of Chlorination Methods
| Method | Chlorinating Agent | Typical Solvents | Advantages | Disadvantages |
| Traditional | POCl₃/PCl₅ | Dichloromethane, Chloroform | High reactivity | Highly toxic, corrosive, produces hazardous waste |
| Green Alternative 1 | N-Chlorosuccinimide (NCS) | Acetonitrile, Acetic Acid | Milder, easier to handle | Can require a catalyst, potential for radical side reactions |
| Green Alternative 2 | Photocatalysis with a chloride source | Green solvents (e.g., ethyl acetate) | High selectivity, mild conditions | Requires specialized equipment (photoreactor) |
| Green Alternative 3 | Biocatalysis (Halogenase) | Aqueous buffer | High regioselectivity, environmentally benign | Enzyme stability and substrate scope can be limiting |
Issue 3: Difficulties in Product Purification
The purification of pyrazine derivatives can be challenging due to their polarity and potential for interaction with silica gel.[6]
Potential Causes and Solutions:
-
Product Instability on Silica Gel: The basic nitrogen atoms in the pyrazine ring can lead to streaking and decomposition on acidic silica gel.[7]
-
Solution: Use neutralized silica gel or an alternative stationary phase like alumina. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can also prevent these issues.[7]
-
-
Co-elution of Structurally Similar Impurities: Byproducts from the reaction, such as isomers or over-chlorinated products, may have similar polarities to the desired product, making separation by column chromatography difficult.[8]
-
Solution: Optimize the solvent system for flash chromatography to maximize the resolution between the product and impurities. Recrystallization can be a highly effective method for obtaining very pure crystalline products.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are some green solvent alternatives for the synthesis of this compound?
A1: Traditional syntheses often use chlorinated solvents like dichloromethane and chloroform. Greener alternatives include:
-
Bio-derived solvents: Ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are excellent replacements with better environmental profiles.
-
Water: For certain steps, such as the initial pyrazine ring formation or enzymatic reactions, water is an ideal green solvent.
-
Solvent-free conditions: Whenever possible, running reactions neat or under solvent-free microwave irradiation can significantly reduce waste.[9][10]
Q2: Can biocatalysis be realistically applied to the synthesis of this compound?
A2: Yes, biocatalysis offers a promising green route. Specific enzymes can be employed for different steps:
-
Esterification: Lipases can be used for the esterification of 5-chloropyrazine-2-carboxylic acid with methanol. This often proceeds under mild conditions with high selectivity.
-
Chlorination: Flavin-dependent halogenases are capable of regioselective chlorination of aromatic compounds.[4][5] While the specific application to pyrazine-2-carboxylate needs to be optimized, this approach avoids the use of toxic chlorinating agents.
Q3: How can I assess the "greenness" of my synthetic route?
A3: Several metrics can be used to quantify the environmental impact of a chemical process:
-
Atom Economy: This measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
-
E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.
Q4: My photocatalytic chlorination reaction is not proceeding. What should I check?
A4: For photocatalytic reactions, consider the following:
-
Light Source: Ensure your light source has the correct wavelength to excite the photocatalyst.
-
Photocatalyst Loading: The concentration of the photocatalyst is crucial; too little may result in a slow reaction, while too much can lead to light scattering and reduced efficiency.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, so ensure the reaction mixture is properly degassed.
-
Quantum Yield: The efficiency of a photochemical reaction can be influenced by the solvent and the presence of quenching species.
Experimental Protocols: A Greener Synthetic Approach
Below is a proposed greener synthetic workflow for this compound, incorporating some of the principles discussed.
Step 1: One-Pot Synthesis of Pyrazine-2-carboxylic Acid
This protocol is adapted from greener methods for pyrazine synthesis, which often involve a one-pot reaction to improve efficiency and reduce waste.[11]
-
In a round-bottom flask, dissolve glyoxylic acid (1.2 eq.) and 1,2-diaminoethane (1.0 eq.) in ethanol.
-
Add a catalytic amount of a mild acid, such as acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, the dihydropyrazine intermediate will have formed.
-
Introduce a mild oxidizing agent, such as manganese dioxide (MnO₂), and continue stirring at room temperature until the oxidation to pyrazine-2-carboxylic acid is complete.
-
Filter off the catalyst and evaporate the solvent under reduced pressure. The crude product can often be used in the next step without further purification.
Step 2: Biocatalytic Chlorination of Pyrazine-2-carboxylic Acid
This step utilizes a halogenase enzyme for selective chlorination.
-
Prepare a buffered aqueous solution (pH ~7) containing pyrazine-2-carboxylic acid.
-
Add the halogenase enzyme, a chloride salt (e.g., NaCl) as the chlorine source, and the necessary cofactors (FAD, NADH) and flavin reductase.[12]
-
Gently agitate the mixture at the optimal temperature for the enzyme (typically 25-37 °C).
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with a green solvent like ethyl acetate.
Step 3: Esterification to this compound
This final step can be achieved using a traditional method with greener modifications or through biocatalysis.
-
Modified Fischer Esterification:
-
Dissolve 5-chloropyrazine-2-carboxylic acid in methanol.
-
Add a catalytic amount of a solid acid catalyst, such as Amberlyst-15 resin.[13]
-
Reflux the mixture until the reaction is complete.
-
Filter off the resin (which can be regenerated and reused) and remove the excess methanol under reduced pressure.
-
Recrystallize the crude product from a minimal amount of a suitable green solvent.
-
Workflow Diagram for the Proposed Green Synthesis:
Caption: A proposed greener synthetic workflow for this compound.
Conclusion
Adopting green chemistry principles in the synthesis of this compound is not only an environmentally responsible choice but also an opportunity to improve process efficiency and safety. By understanding the potential challenges and having a systematic approach to troubleshooting, researchers can successfully implement these greener methods. This guide serves as a starting point, and further optimization will likely be necessary for specific laboratory conditions and scales.
References
- Improving Flash Purification of Chemically Related Pyrazines. Biotage.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. JOCPR.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.
- Purification of pyrazine. Google Patents.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. ResearchGate.
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.
- PREPARATION OF SUBSTITUTED PYRIDINES VIA REGIOCONTROLLED [4 + 2] CYCLOADDITIONS OF OXIMINOSULFONATES: METHYL 5-METHYLPYRIDINE-2-CARBOXYLATE. Organic Syntheses Procedure.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.
- THE PYRAZINES. download.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate.
- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.
- Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. NIH.
- Synthesis and reactions of Pyrazine. Slideshare.
- Biocatalytic coupling reactions toward regioselectively enriched substituted pyrazines. Google Patents.
- Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. ChemRxiv.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH.
- Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing).
- Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries.
- Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry (RSC Publishing).
- Pyrazine. Wikipedia.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
- This compound. PubChem.
- Factors affecting the formation of pyrazine compounds in sugar-amine reactions. ACS Publications.
- Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH.
- Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. MDPI.
- Mixing with Microwaves: Solvent-Free and Catalyst-Free Synthesis of Pyrazoles and Diazepines. ResearchGate.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH.
- Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink.
- Chemical Transformation of Pyrazine Derivatives.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
- Chlorination of pyrazine. Google Patents.
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removal of unreacted starting materials from Methyl 5-chloropyrazine-2-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to efficiently remove unreacted starting materials and obtain a high-purity final product.
Troubleshooting Guide: Removal of Unreacted Starting Materials
This section addresses common issues encountered during the purification of this compound.
Question 1: My final product is a yellow solid, but the literature reports it as a white or light brown to gray solid. What could be the cause?
A yellow coloration often indicates the presence of impurities. Depending on the synthetic route, residual starting materials or byproducts could be the source. For instance, if you started from 5-hydroxypyrazine-2-carboxylic acid and used a chlorinating agent like phosphorus oxychloride (POCl3), incomplete reaction or side reactions could lead to colored impurities.[1]
Recommended Actions:
-
Purity Analysis: First, confirm the presence of impurities using analytical techniques like HPLC, LC-MS, or ¹H NMR.[1][2][3]
-
Purification Strategy: Based on the identified impurity, select an appropriate purification method. Recrystallization is often effective for removing minor colored impurities.[1]
Question 2: After my reaction work-up, I have a low yield of my desired product. What are the potential reasons?
Low yield can stem from several factors throughout the synthesis and purification process. Incomplete reaction is a primary suspect. Additionally, product loss can occur during extraction and purification steps.
Recommended Actions:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[1]
-
Extraction Efficiency: During liquid-liquid extraction, ensure you are using the appropriate solvent and performing multiple extractions to maximize the recovery of your product from the aqueous layer.[4][5][6] Diethyl ether and chloroform have been reported as effective extraction solvents for this compound.[1][7]
-
Purification Optimization: If using column chromatography, ensure the solvent system provides good separation between your product and impurities to avoid collecting mixed fractions.[8]
Question 3: My ¹H NMR spectrum shows peaks that correspond to my starting material. How can I remove it?
The presence of starting material indicates an incomplete reaction or inefficient purification. The best removal strategy depends on the specific starting material used.
Scenario A: Unreacted 5-chloropyrazine-2-carboxylic acid
If you have unreacted 5-chloropyrazine-2-carboxylic acid, its acidic nature can be exploited for removal.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[7][9] The acidic starting material will be deprotonated and move into the aqueous layer, while your neutral ester product remains in the organic layer.[9] Afterwards, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.[7]
Scenario B: Unreacted 5-hydroxypyrazine-2-carboxylic acid methyl ester
This impurity is more polar than your desired product due to the hydroxyl group.
-
Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating compounds with different polarities.[4][8] A solvent system of ethyl acetate and a non-polar solvent like hexane or cyclohexane can be used.[1][4] The less polar product, this compound, will elute before the more polar starting material.
Logical Flow for Troubleshooting Purification Issues
The following diagram outlines a systematic approach to diagnosing and resolving purification challenges.
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound and its common starting materials?
Understanding the physical properties is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | C₆H₅ClN₂O₂ | 172.57 | 89-90 | 242.8 (predicted) | White to light brown/gray solid |
| 5-chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | ~155 (decomposes) | - | Solid |
| 5-hydroxypyrazine-2-carboxylic acid | C₅H₄N₂O₃ | 140.09 | >300 | - | Solid |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | Liquid |
| Thionyl chloride (SOCl₂) | Cl₂OS | 118.97 | -104.5 | 76 | Liquid |
| Phosphorus oxychloride (POCl₃) | Cl₃OP | 153.33 | 1.25 | 105.8 | Liquid |
[Sources:[1][7][10][11][12][13][14]]
Q2: What is the best solvent for recrystallizing this compound?
Methanol and toluene have been successfully used for the recrystallization of this compound.[1] The choice of solvent will depend on the impurities you are trying to remove. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Q3: How should I store purified this compound?
The compound should be stored in a cool, dry, and dark place in a tightly sealed container.[15] It is recommended to store it at room temperature.[13][15] It is also advised to store it away from strong oxidizing agents and alkalis.[1]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 5-chloropyrazine-2-carboxylic acid
This protocol is designed to remove the acidic starting material from the neutral ester product.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.[9]
-
Phase Separation: Allow the layers to separate completely. The top layer will typically be the organic phase (confirm miscibility if unsure). Drain the lower aqueous layer.
-
Repeat Wash (Optional): For highly impure samples, repeat the wash with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography for Removal of Polar Impurities
This protocol is effective for separating this compound from more polar starting materials like 5-hydroxypyrazine-2-carboxylic acid methyl ester.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system (e.g., 20% ethyl acetate in cyclohexane).[1]
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Purification Method Selection
Caption: A guide for selecting the appropriate purification method.
References
- ChemBK. (2024, April 9). Methyl-5-chloropyrazine-2-carboxylate.
- Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. [Link]
- Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. [Link]
- Drugfuture. (n.d.). This compound CAS 33332-25-1 Drug Intermediates.
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. 6(5), 104-105. [Link]
- Google Patents. (n.d.). US3033864A - Purification of pyrazine.
- ResearchGate. (2023, August 6). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents.
- JoVE. (2020, March 26). Extraction - Concept.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Chemdad. (n.d.). This compound.
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- 15. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Overcoming Scale-Up Challenges in Methyl 5-chloropyrazine-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or production scale. As a key intermediate in the pharmaceutical and agrochemical industries, robust and reproducible production of this compound is paramount.[1][2] This document provides field-proven insights in a direct question-and-answer format to address the common challenges encountered during scale-up, ensuring scientific integrity and operational success.
Section 1: Troubleshooting Guide
This section addresses specific, common problems that arise during the scale-up process. The answers provide not just solutions, but also the underlying chemical and engineering principles to empower you to make informed decisions.
Q1: My final yield dropped significantly after scaling the chlorination of Methyl 5-hydroxypyrazine-2-carboxylate. What are the likely causes and how can I rectify this?
A significant drop in yield during scale-up is a classic challenge, often stemming from issues that are negligible at the bench scale but become critical in larger reactors.[3] The primary culprits are typically related to thermal management, mixing efficiency, and reagent stoichiometry.
Probable Causes & Solutions:
-
Localized Overheating (Hot Spots): The chlorination reaction, often using phosphorus oxychloride (POCl₃) or similar reagents, can be exothermic.[2] In a large vessel, inefficient heat dissipation can create localized hot spots.[3] These hot spots can lead to the decomposition of the starting material, the product, or the formation of tarry, colored by-products, directly impacting yield and purity.
-
Solution:
-
Controlled Reagent Addition: Instead of adding the chlorinating agent all at once, add it portion-wise or via a dosing pump over a longer period. This allows the reactor's cooling system to manage the heat generated.
-
Improved Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture and temperature throughout the vessel. Baffles within the reactor can also improve mixing and prevent vortexing.
-
Accurate Temperature Monitoring: Use multiple temperature probes at different depths in the reactor to get a true picture of the internal temperature profile.
-
-
-
Incomplete Reaction: What appeared to be a complete reaction at the lab scale may be incomplete at a larger volume due to inadequate mixing or insufficient reaction time.
-
Solution:
-
In-Process Control (IPC): Do not rely solely on time. Implement regular sampling and analysis (e.g., via HPLC or TLC) to monitor the disappearance of the starting material (Methyl 5-hydroxypyrazine-2-carboxylate). Continue the reaction until the IPC confirms completion.
-
Reagent Molar Ratio: Re-evaluate the molar ratio of your chlorinating agent. While a certain excess may have worked at a small scale, greater excess might be needed to drive the reaction to completion at a larger scale, or losses due to factors like moisture ingress could be more pronounced.
-
-
-
Workup and Isolation Losses: Quenching a large volume of POCl₃ on ice is highly exothermic and can be hazardous. Product can also be lost during extraction if emulsions form or if the product has some solubility in the aqueous phase.
-
Solution:
-
Reverse Quench: Consider a "reverse quench" where the reaction mixture is slowly added to a large volume of ice water with vigorous stirring. This helps control the exotherm.
-
Extraction Optimization: Use a brine wash (saturated NaCl solution) after the initial aqueous washes to break emulsions and "salt out" the product from the aqueous layer, driving it into the organic phase. Ensure the pH is appropriately adjusted to keep your product neutral and un-ionized.
-
-
Q2: The isolated this compound is dark brown and shows several new impurities on HPLC that were minor at the lab scale. How do I improve the purity?
This phenomenon is known as impurity amplification, where minor side reactions become significant at scale.[3] The cause is often linked to the extended reaction times and thermal stresses discussed in the previous question.
Probable Causes & Solutions:
-
Thermal Degradation: As mentioned, localized overheating can generate complex, often colored, degradation products.
-
Solution: The primary solution is stricter temperature control as detailed in Q1. Running the reaction at the lowest effective temperature for the minimum time required (confirmed by IPC) is crucial.
-
-
Atmospheric Moisture: Reagents like POCl₃ and thionyl chloride react violently with water. On a larger scale, with longer transfer times and larger equipment surfaces, the chance of moisture ingress increases. This can consume the reagent and generate acidic by-products that may catalyze side reactions.
-
Solution: Ensure all reactors and transfer lines are thoroughly dried before use. Operate under a dry, inert atmosphere (e.g., Nitrogen or Argon) throughout the process.
-
Purification Strategy:
While chromatography is effective in the lab, it is often economically unviable for large-scale production.[4] Recrystallization is the preferred industrial method.
-
Solvent Screening: Toluene and methanol have been reported as effective recrystallization solvents.[1] You should perform a small-scale solvent screen to find the optimal solvent or solvent mixture that provides high recovery and excellent impurity rejection.
-
Protocol: See Section 3 for a detailed recrystallization protocol. The key is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling (crashing out) can trap impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling reagents like POCl₃ and thionyl chloride during scale-up?
Handling these highly reactive and corrosive reagents is a major safety concern.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat or chemical-resistant apron.[5]
-
Engineering Controls: All transfers and reactions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a closed-system reactor with appropriate vapor scrubbing.[5] Emergency eyewash stations and safety showers must be immediately accessible.[5]
-
Handling Procedures: These reagents are extremely sensitive to moisture. Use dry equipment and operate under an inert atmosphere. Add them to the reaction vessel via a closed-system transfer line or a pressure-equalizing dropping funnel to minimize exposure to air. Have an appropriate quenching agent (e.g., dry sand, sodium bicarbonate for small spills) readily available.
Q2: How can I effectively monitor the reaction progress during scale-up?
Visual inspection is unreliable in large, stainless-steel reactors. A robust in-process control (IPC) strategy is essential.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring. Develop a TLC system that gives good separation between your starting material, product, and any major impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It provides precise information on the percentage of starting material remaining and the formation of impurities.[6] An HPLC method should be developed and validated during the lab phase. Samples can be taken periodically from the reactor (using a safe sampling valve), quenched, and analyzed.
Q3: What are the recommended storage conditions for the final this compound product?
To ensure long-term stability, the product should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Storing it away from heat, sparks, and open flames is also critical.
Q4: Are there "greener" or more efficient synthesis routes available?
The chemical literature shows that the hydrolysis of the methyl ester to 5-chloropyrazine-2-carboxylic acid can be performed efficiently under environmentally benign conditions using lithium hydroxide (LiOH) in water, avoiding organic solvents.[6][7][8] While this applies to the subsequent step for many applications, the principle of exploring aqueous or base-mediated reactions is a key aspect of green chemistry. For the chlorination step itself, moving away from reagents like POCl₃ is challenging due to their effectiveness. However, research into alternative chlorinating agents or catalytic cycles is an ongoing area of process chemistry aimed at reducing hazardous waste.
Section 3: Protocols & Visualizations
Experimental Protocol 1: Scale-Up Synthesis via Chlorination
This protocol is a generalized procedure based on common literature methods and should be adapted and optimized for your specific equipment and scale.[1][2]
Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic acid
-
Charge a dry, inerted reactor with methanol (approx. 50 L per kg of starting acid).
-
Cool the methanol to -20°C with vigorous stirring.
-
Slowly add thionyl chloride (SOCl₂) (approx. 2.9 molar equivalents) subsurface, maintaining the temperature below -10°C.
-
Once the addition is complete, stir for an additional 30 minutes.
-
Slowly add 5-Hydroxypyrazine-2-carboxylic acid (1 equivalent) portion-wise, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete, slowly warm the mixture to reflux and hold for 2-4 hours.
-
Monitor the reaction by HPLC/TLC until the starting acid is consumed.
-
Cool the mixture and concentrate under reduced pressure to obtain the crude Methyl 5-hydroxypyrazine-2-carboxylate.
Step 2: Chlorination to this compound
-
Charge a new dry, inerted reactor with phosphorus oxychloride (POCl₃) (approx. 10 L per kg of intermediate).
-
Add the crude Methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) from Step 1.
-
Heat the mixture to reflux (approx. 105-110°C) and hold for 1.5-3 hours.
-
Monitor the reaction by HPLC/TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a large volume of ice/water (approx. 20 L per L of reaction mixture).
-
With vigorous stirring, slowly add the reaction mixture to the ice water, ensuring the quench temperature is controlled.
-
Extract the aqueous mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) multiple times (e.g., 4 x 10 L per kg of starting material).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean reactor.
-
Add a minimum amount of a suitable solvent (e.g., toluene) to the crude solid.
-
Heat the mixture with stirring until the solid is completely dissolved. If it doesn't dissolve, add small additional portions of the solvent until it does.
-
Once dissolved, stop heating and allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Reagent Hazard and Handling Summary
| Reagent | CAS No. | Key Hazards | Recommended PPE | Handling Notes |
| Thionyl Chloride | 7719-09-7 | Corrosive, reacts violently with water, toxic by inhalation | Gloves, goggles, face shield, chemical apron | Use in a fume hood under an inert atmosphere. Extremely moisture sensitive. |
| Phosphorus Oxychloride | 10025-87-3 | Corrosive, reacts violently with water, toxic by inhalation | Gloves, goggles, face shield, chemical apron | Use in a fume hood under an inert atmosphere. Extremely moisture sensitive. |
| This compound | 33332-25-1 | Skin, eye, and respiratory irritant[9] | Gloves, goggles | Avoid inhaling dust. Wash hands thoroughly after handling.[5] |
Visualizations
Caption: Process Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield and Purity Issues.
References
- An In-depth Technical Guide to the Safety and Handling of 2,5-Dichloropyrazine. Benchchem.
- How to prepare and apply this compound? - FAQ. Guidechem.
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications.
- This compound | 33332-25-1. BLD Pharm.
- This compound | 33332-25-1. ChemicalBook.
- Methyl-5-chloropyrazine-2-carboxylate. ChemBK.
- SAFETY DATA SHEET. Fisher Scientific.
- A green and efficient hydrolysis of this compound to 5-chloro. Journal of Chemical and Pharmaceutical Research.
- Methyl 5-chloro-2-pyrazinecarboxylate. Sigma-Aldrich.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- This compound. PubChem.
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.
- A green and efficient hydrolysis of this compound to 5-chloro. Journal of Chemical and Pharmaceutical Research.
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.
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- 9. This compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Colored Impurities in Pyrazine Synthesis
Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of colored impurities during the synthesis of pyrazines. Here, we delve into the causative mechanisms of color formation and provide field-proven, step-by-step protocols to ensure the synthesis of high-purity pyrazine derivatives.
Introduction: The Challenge of Color in Pyrazine Synthesis
Pyrazines are a critical class of N-heterocyclic compounds with wide applications in the flavor, fragrance, and pharmaceutical industries.[1] A common challenge encountered during their synthesis is the emergence of colored impurities, ranging from yellow tints to dark, oily residues.[2] These impurities not only compromise the final product's quality and appearance but can also indicate the presence of difficult-to-remove byproducts, posing significant purification challenges. Understanding the genesis of these colored species is paramount to developing effective preventative strategies.
The primary culprits behind color formation are oxidation and polymerization reactions that occur in parallel with the desired pyrazine synthesis pathway. Dihydropyrazine intermediates, which are precursors to the aromatic pyrazine ring, are particularly susceptible to oxidation, which can lead to colored degradation products.[3][4] Additionally, side-reactions, especially in complex multi-component reactions like the Maillard reaction, can generate polymeric materials that are intensely colored.[5]
This guide provides a structured approach to mitigating these issues through careful control of reaction conditions and robust purification methodologies.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Color Formation
This section addresses common questions regarding the sources of colored impurities and preventative measures.
Q1: My pyrazine reaction mixture turned dark brown upon completion. What are the likely causes?
A dark, oily appearance in a crude pyrazine reaction mixture typically points to the presence of polymeric impurities or colored byproducts.[2] This is often a result of one or more of the following factors:
-
Over-oxidation: While oxidation is necessary to convert the dihydropyrazine intermediate to the final pyrazine, excessive or uncontrolled oxidation can lead to the formation of N-oxides or even ring-opening of the pyrazine core, generating highly colored species.[5]
-
Polymerization: Reactive intermediates in the synthesis, particularly in Maillard-type reactions involving sugars and amino acids, can undergo polymerization to form complex, high-molecular-weight, colored compounds.[5]
-
High Reaction Temperatures: Elevated temperatures can accelerate side reactions and decomposition pathways, leading to the formation of a wider range of impurities, including colored ones.[6]
-
Presence of Oxygen: Dihydropyrazine intermediates are often sensitive to atmospheric oxygen. Uncontrolled exposure can lead to undesired oxidative side reactions.[3]
Q2: How can I prevent the formation of colored impurities from the outset?
Proactive prevention is the most effective strategy. Consider the following preventative measures during your experimental design:
-
Maintain an Inert Atmosphere: For syntheses involving air-sensitive intermediates, such as the cyclization to form dihydropyrazines, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] This minimizes the opportunity for atmospheric oxygen to cause unwanted side reactions.
-
Control Reaction Temperature: Carefully control the reaction temperature to minimize the rate of side reactions and potential decomposition that can lead to colored impurities.[6] If the reaction is highly exothermic, consider using a cooling bath to maintain a stable temperature.
-
Optimize Reaction pH: In Maillard-type reactions, adjusting the pH can influence the reaction pathways. Lowering the pH may favor the formation of other heterocyclic compounds over pyrazines and can sometimes reduce the formation of certain colored byproducts.[7]
-
Choose Reagents and Catalysts Wisely: The choice of oxidizing agent, base, and catalyst can significantly impact the reaction's selectivity and the formation of byproducts. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide higher yields and potentially cleaner reactions than other bases.[6]
Q3: Are there specific synthetic routes that are more prone to color formation?
Yes, classical methods like the Staedel-Rugheimer and Gutknecht syntheses can be associated with harsher reaction conditions and lower yields, which can contribute to the formation of more impurities.[6] Maillard reactions, due to their complexity and the multitude of reactive intermediates, are also prone to producing colored byproducts alongside the desired pyrazines.[8][9][10][11] More modern, regioselective strategies, such as those involving stepwise introduction of substituents via cross-coupling reactions, often offer greater control and result in cleaner reaction profiles.[7]
Part 2: Troubleshooting Guides - Purification of Colored Pyrazine Products
Even with preventative measures, some level of impurity formation is often unavoidable. This section provides detailed troubleshooting guides for the purification of pyrazine products contaminated with colored impurities.
Issue 1: Crude product is a dark, oily residue.
Causality: This indicates a high concentration of polymeric and/or oxidized impurities. A multi-step purification approach is necessary.
Troubleshooting Workflow:
Caption: Workflow for purifying dark, oily pyrazine products.
This initial workup is highly recommended to remove a significant portion of polar and acidic/basic impurities.[2]
-
Dissolution: Dissolve the crude residue in a moderate polarity solvent such as dichloromethane (DCM) or ethyl acetate.[2]
-
Acidic/Basic Wash:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities.[2]
-
Follow with a wash using a dilute acid (e.g., 1M HCl) if basic impurities are expected.
-
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove excess water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
If the product remains colored after LLE, treatment with activated charcoal can effectively adsorb many colored impurities.[2][12]
-
Dissolution: Dissolve the colored pyrazine product in a suitable organic solvent.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the solution.
-
Stirring/Heating: Gently stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but be cautious of solvent loss.
-
Filtration: Remove the activated charcoal by gravity filtration through a fluted filter paper or a small plug of celite. Do not use vacuum filtration if the solvent is volatile, as this can cause the solvent to cool and the product to prematurely crystallize, clogging the filter.
-
Concentration: Concentrate the filtrate to recover the decolorized product.
Table 1: Recommended Starting Ratios for Activated Charcoal Treatment
| Mass of Crude Product | Recommended Mass of Activated Charcoal |
| 1 g | 10 - 50 mg |
| 5 g | 50 - 250 mg |
| 10 g | 100 - 500 mg |
Note: These are starting recommendations. The optimal amount of charcoal may need to be determined empirically.
Issue 2: Colored impurities co-elute with the product during normal-phase column chromatography.
Causality: This occurs when the colored impurities have a similar polarity to the desired pyrazine product.
Troubleshooting Workflow:
Caption: Troubleshooting co-elution in column chromatography.
For polar compounds like many pyrazines, reverse-phase chromatography can be highly effective.[13]
-
Stationary Phase: Use a C18-bonded silica gel column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water or methanol and water.[14] A small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape for basic compounds.
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a strong solvent like DMSO, and inject it onto the column.
-
Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compounds. Non-polar impurities will elute first, followed by more polar compounds.
Issue 3: Product remains colored after chromatography.
Causality: Trace amounts of highly colored impurities may still be present. A final polishing step is required.
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[2][12][15][16][17]
-
Solvent Selection: Choose a solvent in which the pyrazine is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents for pyrazines include ethanol or a mixture of ethanol and water.[18]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Part 3: Mechanistic Insights into Color Formation
A deeper understanding of the reaction mechanisms that lead to colored impurities is crucial for effective troubleshooting.
The Role of Dihydropyrazine Oxidation
The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. This step is critical for aromatization but is also a major source of colored byproducts.
Caption: Oxidation pathways of dihydropyrazine intermediates.
Uncontrolled oxidation or the use of harsh oxidizing agents can lead to the formation of highly conjugated, colored species.[5] Dihydropyrazines can also generate radicals, which can initiate polymerization or other side reactions.[4]
Maillard Reaction and Color Formation
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-known route to both flavor pyrazines and colored compounds called melanoidins.[8][9][10][11][19]
Caption: Simplified Maillard reaction pathway.
The same intermediates that lead to pyrazine formation can also polymerize to form brown, nitrogenous polymers and copolymers known as melanoidins. Controlling the reaction conditions (temperature, pH, reactant ratios) is key to maximizing pyrazine yield while minimizing the formation of these colored polymers.[19]
References
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. [Online PDF].
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. [Online PDF].
- Combs, G. G., & Solon, F. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?. Blog.
- Van Lancker, C., Adams, A., & De Kimpe, N. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- University of Alberta. (n.d.). recrystallization, filtration and melting point.
- University of California, Irvine. (n.d.). Recrystallization.
- Wang, M., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health.
- Martin, S. F., & Takeda, M. (1981). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry.
- Mihara, S., & Enomoto, H. (2003). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Journal of the Chinese Chemical Society.
- Hwang, H. I., et al. (1990). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-.alpha.-amine-15N. Journal of Agricultural and Food Chemistry.
- Van Lancker, C., et al. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. ResearchGate.
- Ho, C. T., & Chen, J. H. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Perfumer & Flavorist.
- University of Missouri-St. Louis. (n.d.). Recrystallization.
- Hiramoto, K., et al. (2002). Oxidative stress induced by a dihydropyrazine derivative. PubMed.
- Biotage. (n.d.). Reversed-Phase Flash Purification.
- Majumder, P., & Kundu, S. K. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews.
- Ong, S. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative stress induced by a dihydropyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. perfumerflavorist.com [perfumerflavorist.com]
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- 14. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
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- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. mobt3ath.com [mobt3ath.com]
- 19. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection in the Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Document ID: TSC-MCB-2026-01
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for the synthesis of Methyl 5-chloropyrazine-2-carboxylate. This molecule is a critical building block in the development of numerous pharmaceutical agents.[1][2] The efficiency of its synthesis is profoundly influenced by the choice of catalyst, which governs reaction rate, yield, and purity. This guide provides researchers, scientists, and drug development professionals with in-depth, experience-based answers to common challenges encountered during this synthesis, focusing specifically on the esterification of 5-chloropyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and direct method is the esterification of 5-chloropyrazine-2-carboxylic acid with methanol.[3][4] This is typically achieved through acid catalysis. Alternative methods include reacting the starting acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then reacts with methanol, or using coupling agents.[5][6] Another documented route involves the chlorination of Methyl 5-hydroxypyrazine-2-carboxylate using reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[1][5]
Q2: Why is catalyst selection so critical in this specific esterification?
The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms.[7] This electronic nature deactivates the carboxyl group, making it less reactive than its benzenoid analogs. Therefore, a suitable catalyst is essential to activate the carboxylic acid and facilitate nucleophilic attack by methanol. An incorrect catalyst can lead to low conversion, decomposition of the starting material, or the formation of difficult-to-remove byproducts.
Q3: What are the main categories of catalysts used for this reaction?
The catalysts can be broadly classified into three groups:
-
Brønsted Acids (Proton Donors): Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common choices for classic Fischer esterification.[8]
-
Lewis Acids & Halogenating Agents: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive acyl chloride intermediate.[5][6]
-
Solid Acid Catalysts: These are heterogeneous catalysts, such as sulfonic acid-functionalized silica or cation-exchange resins.[9] They offer significant advantages in terms of simplified purification and catalyst recycling.[9]
Troubleshooting Guide: Catalyst-Related Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Problem 1: Low or no conversion of 5-chloropyrazine-2-carboxylic acid.
Q: My reaction shows very little product formation, even after extended reaction times. What catalyst-related issues could be the cause?
A: This is a common issue often traced back to insufficient activation of the carboxylic acid.
Possible Causes & Solutions:
-
Insufficient Catalyst Strength: The electron-withdrawing nature of the pyrazine ring requires a strong acid for effective protonation of the carbonyl oxygen. If you are using a mild acid, it may not be sufficient.
-
Solution: Switch to a stronger Brønsted acid like concentrated sulfuric acid (H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate.[5]
-
-
Catalyst Deactivation: Trace amounts of water in the reagents or reaction vessel can hydrolyze the catalyst or the activated intermediate. Basic impurities can neutralize an acid catalyst.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous methanol and high-purity starting materials.
-
-
Poor Solubility: 5-chloropyrazine-2-carboxylic acid has limited solubility in pure methanol at room temperature. If the starting material does not dissolve, the reaction will be slow.
Problem 2: Significant formation of a dark, tarry byproduct.
Q: My reaction mixture turns dark brown or black, and purification is difficult, resulting in a low yield of the desired ester. Why is this happening?
A: Dark coloration and tar formation are indicative of decomposition, a common issue when using aggressive catalysts with sensitive heteroaromatic compounds.
Possible Causes & Solutions:
-
Excessively Harsh Conditions: Strong, non-specific catalysts like concentrated H₂SO₄ at high temperatures can lead to the degradation of the pyrazine ring.
-
Solution 1: Reduce the reaction temperature and monitor the reaction closely by TLC or LCMS to stop it upon completion.
-
Solution 2: Switch to a milder, more controlled method. Using thionyl chloride (SOCl₂) at reflux followed by the addition of methanol often provides a cleaner reaction.[5][6] This two-step approach separates the activation from the esterification, preventing prolonged exposure of the sensitive ring to harsh conditions.
-
-
Side Reactions: The catalyst may promote unwanted side reactions. For instance, at very high temperatures, decarboxylation could become a competing pathway.
-
Solution: Employ a catalyst system that operates under milder conditions. The use of trimethylsilyldiazomethane is a very effective but hazardous alternative that proceeds rapidly at room temperature.[5]
-
Problem 3: Product is contaminated with the catalyst, making purification difficult.
Q: After workup, I'm struggling to remove all traces of the catalyst (e.g., sulfuric acid) from my product. How can I improve this?
A: This is a classic drawback of using homogeneous catalysts.
Possible Causes & Solutions:
-
Homogeneous Catalyst: Mineral acids like H₂SO₄ are dissolved in the reaction mixture and require careful neutralization and extraction, which can be inefficient and lead to product loss through hydrolysis.
-
Solution 1 (Improved Workup): After the reaction, carefully quench the mixture by pouring it over ice water. Then, neutralize the acid with a saturated solution of sodium bicarbonate until CO₂ evolution ceases. Extract the product multiple times with a suitable organic solvent like chloroform or diethyl ether.[1] Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Solution 2 (Heterogeneous Catalyst): The most effective solution is to switch to a solid acid catalyst.[9] These catalysts, such as sulfonic acid-functionalized mesoporous silicas, can be removed by simple filtration at the end of the reaction. This dramatically simplifies the workup, reduces aqueous waste, and allows for catalyst recycling.[9]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for catalyst issues.
Data Summary & Catalyst Comparison
The choice of catalyst directly impacts several key experimental parameters. The following table summarizes the characteristics of common catalytic methods.
| Catalyst / Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol, Reflux | Inexpensive, simple setup | Strong acid, potential for degradation, difficult workup |
| Acyl Chloride Formation | SOCl₂ (stoichiometric) | Reflux, then add Methanol | High reactivity, good yields[5] | Generates HCl gas, requires two steps, corrosive reagent |
| TMS-Diazomethane | (CH₃)₃SiCHN₂ | Diethyl ether/Methanol, 0°C to RT | Very fast, high purity, mild conditions[5] | Highly toxic and explosive reagent, expensive |
| Solid Acid Catalyst | Sulfonated Resin/Silica | Methanol, Reflux | Easy removal (filtration), recyclable, cleaner workup[9] | Can be slower, may require specialized material |
Experimental Protocols
Protocol 1: Standard Fischer Esterification using Sulfuric Acid
This protocol details the classic acid-catalyzed esterification method.
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloropyrazine-2-carboxylic acid (10.0 g, 63.1 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL, ~5.5 g, 56.1 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into 300 mL of ice-cold water.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~7-8 (cessation of gas evolution).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent like toluene if necessary.[5]
Protocol 2: Synthesis via Acyl Chloride using Thionyl Chloride
This protocol offers a more reactive intermediate, often leading to cleaner conversions.
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a stirrer, reflux condenser, and gas outlet (to a scrubber), add 5-chloropyrazine-2-carboxylic acid (10.0 g, 63.1 mmol) and thionyl chloride (25 mL).
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).[1][6]
-
Acyl Chloride Formation: Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The solution should become clear.
-
Removal of Excess SOCl₂: Cool the mixture and remove the excess thionyl chloride under reduced pressure.
-
Esterification: Carefully and slowly add anhydrous methanol (100 mL) to the crude acyl chloride at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Purification: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate (2 x 75 mL) and brine (1 x 75 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Reaction Mechanism: Acid-Catalyzed Fischer Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Fischer Esterification.
References
- Synthesis and characterization of a porous acidic polymer containing pendant pyrazine moieties based on calix[6]resorcinarene: A green and retrievable solid acid catalyst for preparation of benzimidazole heterosystems. (n.d.). Google Scholar.
- This compound | 33332-25-1. (n.d.). ChemicalBook.
- How to prepare and apply this compound? - FAQ. (n.d.). Guidechem.
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central.
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. (2014). ResearchGate.
- Solid acids and their use as environmentally friendly catalysts in organic synthesis. (n.d.). SciSpace.
- A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
managing temperature control during the synthesis of Methyl 5-chloropyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing critical process parameters, with a primary focus on temperature control.
Introduction
The synthesis of this compound is a multi-step process that is highly sensitive to temperature fluctuations. Precise temperature control is paramount to ensure optimal yield, purity, and, most importantly, the safety of the operation. This document provides a structured approach to understanding and mitigating potential temperature-related issues you may encounter during this synthesis.
Core Principles of Temperature Management
In any chemical synthesis, particularly during scale-up, the relationship between heat generation and heat removal is critical. Exothermic reactions, if not properly controlled, can lead to temperature excursions, which may result in decreased product quality, formation of impurities, and in worst-case scenarios, thermal runaway events.[1] The synthesis of this compound involves steps with significant exothermic potential, demanding careful monitoring and control.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you might encounter during the synthesis.
Q1: During the initial esterification step, I observe a rapid temperature increase upon adding thionyl chloride to methanol, even with external cooling. What is happening and how can I prevent this?
A1: The reaction between thionyl chloride (SOCl₂) and methanol is highly exothermic. A rapid temperature spike indicates that the rate of heat generation is exceeding the capacity of your cooling system.
-
Causality: The immediate and rapid addition of thionyl chloride to methanol leads to a burst of heat. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in a laboratory setting.[1]
-
Mitigation Strategies:
-
Controlled Addition: Add the thionyl chloride dropwise or via a syringe pump to the pre-chilled methanol (-20 °C is a recommended starting point) to control the reaction rate.[2]
-
Adequate Cooling: Ensure your cooling bath has sufficient thermal mass and is at a low enough temperature to absorb the heat generated. For larger scale reactions, a cryostat or a more robust cooling system may be necessary.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. The rate of addition should be adjusted to maintain the desired temperature range.
-
Q2: My reaction mixture turned dark brown/black during the chlorination step with phosphorus oxychloride (POCl₃) at reflux. What does this indicate?
A2: A significant color change to dark brown or black during the chlorination step often signals decomposition or the formation of polymeric side products. This is typically caused by excessive temperatures or prolonged reaction times.
-
Causality: Pyrazine rings can be susceptible to degradation under harsh acidic conditions and high temperatures. Localized "hot spots" within the reaction vessel, often due to poor mixing, can initiate these decomposition pathways.[1]
-
Troubleshooting Steps:
-
Verify Reflux Temperature: Ensure that the reflux temperature is appropriate for the solvent and pressure. Use a vapor-phase thermometer to accurately measure the reflux temperature.
-
Improve Agitation: Increase the stirring rate to ensure homogenous temperature distribution throughout the reaction mixture.
-
Controlled Heating: Apply heat gradually to reach the reflux temperature. Avoid aggressive heating, which can create localized superheating at the vessel walls.
-
Q3: After quenching the POCl₃ reaction mixture with ice/water, I observed a delayed but significant exotherm. Why does this happen and how can it be managed?
A3: This is a known hazard associated with quenching excess phosphorus oxychloride. The initial hydrolysis of POCl₃ is often slow, but as the reaction proceeds, it can accelerate, leading to a delayed and potentially dangerous temperature increase.
-
Causality: The hydrolysis of POCl₃ and related phosphorus species can be complex and may not proceed linearly.[3] The initial quenching might seem controlled, but as the mixture composition changes, the hydrolysis rate can increase dramatically.
-
Safe Quenching Protocol:
-
Reverse Addition: Slowly and carefully add the reaction mixture to a vigorously stirred vessel containing a large excess of ice and water. This ensures that the heat generated is immediately absorbed.
-
Monitor Quench Temperature: Continuously monitor the temperature of the quench mixture and have a secondary cooling bath on standby if needed.
-
Controlled Rate: The rate of addition should be slow enough to maintain a safe temperature in the quenching vessel.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the esterification of 5-hydroxypyrazine-2-carboxylic acid with thionyl chloride in methanol?
A: The initial addition of thionyl chloride to methanol should be performed at a low temperature, around -20 °C, to control the initial exotherm.[2] After the addition is complete, the reaction mixture is typically heated to reflux for a specified period (e.g., 2 hours) to drive the reaction to completion.[2]
Q: What are the recommended temperature conditions for the chlorination of methyl 5-hydroxypyrazine-2-carboxylate using POCl₃?
A: This step is typically carried out at reflux.[2][4] The exact temperature will depend on the boiling point of the solvent or, if neat, the boiling point of POCl₃ (approximately 105 °C). It is crucial to maintain a steady reflux and avoid overheating.
Q: Can I use alternative chlorinating agents to POCl₃ to avoid high temperatures?
A: While POCl₃ is common, other reagents can be used. For instance, thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be employed.[2] The reaction conditions, including temperature, will vary depending on the chosen reagent and should be carefully evaluated based on literature precedents.
Q: How do I handle a minor temperature excursion during the synthesis?
A: For a minor deviation from the set temperature, immediate corrective action is necessary.[5]
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling system (e.g., lower the bath temperature, add more coolant).
-
Monitor Closely: Continuously monitor the internal temperature to ensure it returns to the desired range.
-
Assess Impact: Once the temperature is under control, assess the potential impact on the reaction and product quality.[6] You may need to take a sample for in-process analysis.
Experimental Protocols & Data
Table 1: Critical Temperature Parameters for Synthesis
| Step | Reagents | Parameter | Recommended Value | Rationale |
| Esterification | Thionyl Chloride, Methanol | Initial Addition Temp. | -20 °C | To control the highly exothermic reaction between thionyl chloride and methanol.[2] |
| Reaction Temp. | Reflux | To ensure the reaction proceeds to completion. | ||
| Chlorination | Methyl 5-hydroxypyrazine-2-carboxylate, POCl₃ | Reaction Temp. | Reflux | To provide sufficient energy for the chlorination reaction to occur.[2] |
| Quenching | Reaction Mixture, Ice/Water | Quench Temp. | < 10 °C | To safely manage the exothermic hydrolysis of excess POCl₃.[3] |
Step-by-Step Protocol for Temperature-Controlled Synthesis
Step 1: Esterification
-
Equip a reaction vessel with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Charge the vessel with methanol and cool to -20 °C using an appropriate cooling bath.
-
Slowly add thionyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed -15 °C.
-
After the addition is complete, stir for an additional 30 minutes at -20 °C.[2]
-
Add 5-hydroxypyrazine-2-carboxylic acid to the mixture.
-
Gradually warm the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature before proceeding with workup.
Step 2: Chlorination
-
In a separate, well-ventilated fume hood, charge a reaction vessel with methyl 5-hydroxypyrazine-2-carboxylate and phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 1.5-2 hours.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Quenching
-
Prepare a separate vessel with a large amount of crushed ice and water, equipped with a robust stirrer.
-
Slowly and carefully add the cooled reaction mixture from Step 2 to the ice/water mixture, ensuring the temperature of the quench pot does not rise significantly.
-
Continue stirring until the exotherm subsides and the mixture is homogenous.
Visualizing the Workflow
The following diagram illustrates the critical temperature control points in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound highlighting critical temperature control stages.
References
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃.
- E-Control Systems. (2025, May 7). How to Handle a Temperature Excursion: Protocol & Steps.
- PharmTech. (2013, September 25). Handling Temperature Excursions and the Role of Stability Data.
Sources
work-up procedures to enhance the purity of Methyl 5-chloropyrazine-2-carboxylate
Prepared by: The Applications Science Team
Welcome to the technical support guide for Methyl 5-chloropyrazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance on work-up procedures to enhance the purity of this critical synthetic intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification and handling of this compound.
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, which often involve the chlorination of a hydroxyl precursor followed by esterification (or vice-versa), the primary impurities include:
-
5-chloropyrazine-2-carboxylic acid: This results from the incomplete esterification of the carboxylic acid or hydrolysis of the methyl ester product during the work-up. This is a very common impurity, especially if the reaction mixture is exposed to aqueous basic conditions for extended periods.[1][2][3][4]
-
Unreacted Methyl 5-hydroxypyrazine-2-carboxylate: If the chlorination step is incomplete, this starting material will persist. Its polarity is significantly different from the product, making it relatively easy to separate.
-
Residual Solvents: Solvents used in the reaction or extraction, such as toluene, diethyl ether, or methanol, can be trapped in the solid product.[5]
-
Inorganic Salts: Salts formed during the reaction or neutralization steps can precipitate with the product if not adequately removed.
Q2: My final product has a brownish or yellowish tint instead of being a white or off-white solid. What does this indicate?
A2: A discolored product typically points to the presence of high-molecular-weight byproducts or baseline impurities from the starting materials. Often, these are colored polymeric materials formed under harsh reaction conditions (e.g., strong acid and high heat). While present in small amounts, they can be difficult to remove by simple recrystallization.
Q3: What are the standard analytical methods to assess the purity of this compound?
A3: A multi-pronged approach is recommended for accurate purity assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool for identifying and quantifying organic impurities. The simple aromatic region of the product (two singlets or two doublets depending on the solvent and resolution) makes it easy to spot extra peaks from related compounds.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting non-volatile impurities that may not be visible by NMR. A purity level of ≥98.0% is often reported for commercial grades.
-
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is invaluable for identifying unknown impurity peaks by providing molecular weight information, which helps in deducing their structures.[5]
-
Melting Point: A sharp melting point around 89-90°C is indicative of high purity.[5][7] A broad or depressed melting range suggests the presence of impurities.
Troubleshooting and In-Depth Purification Guides
This section provides detailed, step-by-step solutions to specific purification challenges.
Scenario 1: Low Purity After Initial Aqueous Work-up
Q: I've quenched my reaction, performed an extraction, and evaporated the solvent, but my crude product is only ~90% pure by NMR. How do I proceed?
A: This is a common scenario. The initial extraction is designed to isolate the organic components from the bulk of inorganic materials and water-soluble reagents. The next step is to choose a more selective purification technique based on the nature of the main impurities.
The choice of purification method depends on the scale of your reaction and the primary impurities you need to remove. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purification.
This technique leverages the acidic nature of the carboxylic acid impurity, which can be converted to its water-soluble carboxylate salt with a mild base, while the neutral ester product remains in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe bubbling (CO₂ evolution) if a significant amount of acid is present. Repeat the wash 2-3 times.[6]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Causality: The basic bicarbonate solution deprotonates the carboxylic acid (pKa ~3-4), forming the highly polar sodium salt, which is readily extracted into the aqueous phase. The neutral ester product is non-basic and remains in the organic layer.
Scenario 2: Recrystallization Fails to Improve Purity
Q: I performed a recrystallization from methanol as suggested in the literature, but the purity only increased by a few percent. What should I do next?
A: This indicates that the impurities have similar solubility properties to the product in your chosen solvent system. The next logical step is to employ a separation technique based on a different physical principle: adsorption chromatography .
Flash chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of your crude product.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method often results in better separation.
-
Mobile Phase (Eluent): A common eluent system for this compound is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexanes.[5] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate).
-
Elution and Collection: Apply pressure to the column and collect fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Causality: Silica gel is a polar adsorbent. Non-polar compounds will travel through the column more quickly, while more polar compounds (like the hydroxyl-containing starting material) will be retained longer. By carefully selecting the eluent, you can achieve a fine-tuned separation.
| Technique | Primary Impurity Targeted | Typical Purity | Yield | Speed & Cost |
| Acid-Base Wash | Acidic (e.g., carboxylic acid) | >95% | High (>90%) | Fast & Inexpensive |
| Recrystallization | Impurities with different solubility profiles | >99% | Moderate (60-85%) | Moderate & Inexpensive |
| Column Chromatography | Impurities with different polarities | >99.5% | Lower (50-80%) | Slow & More Expensive |
References
- He, H.-Q., Chang, Y.-W., & Wei, W.-M. (2014). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- ResearchGate. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid.
- He, H.-Q., et al. (n.d.). A green and efficient hydrolysis of this compound to 5-chloro. Scholars Research Library.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro.
- PubChem. (n.d.). This compound.
- ChemBK. (2024). Methyl-5-chloropyrazine-2-carboxylate.
- ChemSrc. (n.d.). This compound.
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Introduction
Methyl 5-chloropyrazine-2-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its structural motif is a key component in various biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for this compound, complete with experimental data, mechanistic insights, and practical considerations to aid in the selection of the most suitable route for a given application.
I. Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three primary strategies, each with distinct advantages and drawbacks. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, safety protocols, and cost-effectiveness.
The three main synthetic pathways are:
-
Two-Step Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid: This classic approach involves an initial esterification of the carboxylic acid, followed by a separate chlorination step to replace the hydroxyl group.
-
Direct Esterification of 5-Chloropyrazine-2-carboxylic Acid: This route starts with the chlorinated pyrazine core and introduces the methyl ester functionality.
-
One-Pot Synthesis from 2-Hydroxy-5-pyrazinecarboxylic Acid: This method combines the chlorination and esterification steps into a single reaction vessel, offering potential advantages in terms of efficiency and resource utilization.
The following sections will delve into the specifics of each of these synthetic routes, providing a comparative analysis of their performance based on experimental data.
II. Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for the different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Two-Step Synthesis | 5-Hydroxypyrazine-2-carboxylic acid | Step 1: Thionyl chloride, MethanolStep 2: Phosphorus oxychloride (POCl₃) | Step 1: ~65%Step 2: ~55%Overall: ~36% [1] | Step 1: 2.5 hoursStep 2: 1.5 hours[1] | Well-established, uses readily available reagents. | Multi-step process, moderate overall yield, use of hazardous reagents. |
| Route 2: Direct Esterification | 5-Chloropyrazine-2-carboxylic acid | a) Trimethylsilyldiazomethane (TMSCHN₂), Methanolb) Thionyl chloride, Methanol | a) >95% (crude)[1] b) Not explicitly reported, but generally high. | a) 30 minutes[1] b) 4 hours + overnight stirring[1] | High yield, rapid reaction (with TMSCHN₂). | a) TMSCHN₂ is highly toxic and expensive.b) Longer reaction time. |
| Route 3: One-Pot Synthesis | 2-Hydroxy-5-pyrazinecarboxylic acid | Thionyl chloride, DMF (cat.), Toluene, Methanol | ~73% (based on 472mg product from 500mg starting material)[1] | 2 hours reflux + 15 hours aging[1] | Procedurally simpler, potentially more efficient. | Requires careful control of reaction conditions. |
Visualizing the Synthetic Pathways
Caption: Overview of the three main synthetic routes to this compound.
III. In-Depth Analysis of Synthetic Routes
Route 1: Two-Step Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid
This is a traditional and well-documented approach. The causality behind this two-step process lies in the selective reactivity of the functional groups. The carboxylic acid is first converted to the less reactive methyl ester, which protects it from side reactions during the subsequent, harsher chlorination step.
Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid
The esterification is typically achieved using thionyl chloride in methanol. This method is a variation of the Fischer-Speier esterification, where thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification.[2] The low temperature at the start of the reaction is crucial to control the exothermic reaction between thionyl chloride and methanol.
Step 2: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate
The hydroxyl group on the pyrazine ring is replaced with a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1] The mechanism involves the activation of the hydroxyl group by POCl₃ to form a good leaving group, which is then displaced by a chloride ion. This reaction is typically carried out at reflux to ensure complete conversion.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol (Route 1)
Step 1: Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate [1]
-
To a reaction vessel containing methanol (5 L), add thionyl chloride (152 mL, 2.08 mol) dropwise at -20°C.
-
Stir the mixture at this temperature for 30 minutes after the addition is complete.
-
Add 5-Hydroxypyrazine-2-carboxylic acid (100 g, 714 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Recrystallize the residue from methanol (400 mL) to obtain Methyl 5-hydroxypyrazine-2-carboxylate. (Yield: 71 g, 65%)
Step 2: Synthesis of this compound [1]
-
Combine Methyl 5-hydroxypyrazine-2-carboxylate (50 g, 324 mmol) and phosphorus oxychloride (500 mL, 5.36 mol).
-
Heat the mixture at reflux for 1.5 hours.
-
Pour the reaction mixture onto ice.
-
Extract the aqueous mixture with diethyl ether (4 x 500 mL).
-
Combine the organic layers and concentrate in vacuo.
-
Recrystallize the residue from toluene to obtain this compound. (Yield: 30.8 g, 55%)
Route 2: Direct Esterification of 5-Chloropyrazine-2-carboxylic Acid
This approach is attractive due to its directness, starting from a commercially available or readily synthesized chlorinated precursor. Two common methods for this esterification are discussed below.
a) Using Trimethylsilyldiazomethane (TMSCHN₂)
Trimethylsilyldiazomethane is a highly efficient reagent for the methylation of carboxylic acids.[3] The reaction proceeds rapidly at room temperature with the evolution of nitrogen gas.[4] The mechanism involves the protonation of TMSCHN₂ by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting methyldiazonium species. While highly effective, TMSCHN₂ is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[5][6][7]
b) Using Thionyl Chloride and Methanol
This is a more traditional and safer alternative to using TMSCHN₂. The reaction is typically carried out by refluxing the carboxylic acid in methanol with thionyl chloride.[2] As in Route 1, thionyl chloride generates HCl in situ to catalyze the esterification. The addition of a base like pyridine can be used to neutralize the HCl formed and drive the reaction to completion.[1]
Caption: Direct esterification pathways for 5-Chloropyrazine-2-carboxylic acid.
Experimental Protocol (Route 2a - with TMSCHN₂)[1]
-
To a solution of 5-chloropyrazine-2-carboxylic acid (3.21 g, 20.3 mmol) in diethyl ether (20 mL) and methanol (20.0 mL), add a 2 M solution of trimethylsilyldiazomethane in diethyl ether (20.3 mL, 40.5 mmol).
-
Observe for violent bubbling, indicating the progress of the reaction.
-
After 30 minutes, confirm reaction completion by LCMS.
-
Concentrate the reaction mixture to obtain this compound. (Yield: 3.53 g, >95% purity)
Route 3: One-Pot Synthesis from 2-Hydroxy-5-pyrazinecarboxylic Acid
This method represents a more streamlined approach, combining chlorination and esterification in a single reaction sequence. The use of thionyl chloride serves a dual purpose: it acts as the chlorinating agent for the hydroxyl group and also activates the carboxylic acid for subsequent esterification with methanol. The addition of a catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is a more reactive chlorinating species.
The causality of this one-pot procedure lies in the sequential reactivity of the functional groups under the reaction conditions. The chlorination of the hydroxyl group likely proceeds first at the reflux temperature, followed by the esterification of the carboxylic acid upon the addition of methanol at a lower temperature.
Experimental Protocol (Route 3)[1]
-
To a suspension of 2-hydroxy-5-pyrazinecarboxylic acid (500 mg, 3.6 mmol) in toluene (20 mL), add a few drops of DMF and thionyl chloride (1.7 g, 14.3 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to ambient temperature and add methanol (4 mL).
-
Age the reactants for 15 hours.
-
Dilute the reaction with a 1:1 mixture of hexane and ethyl acetate.
-
Filter the resulting brown solid and remove volatiles in vacuo to obtain this compound. (Yield: 472 mg)
IV. Safety, Scalability, and Green Chemistry Considerations
Safety
-
Trimethylsilyldiazomethane (TMSCHN₂): This reagent is highly toxic and can be fatal if inhaled.[6] It should only be handled in a chemical fume hood with appropriate PPE, including double gloves and a face shield.[5][7]
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): Both are corrosive and react violently with water. They should be handled in a fume hood, and care should be taken during quenching of the reaction.[8][9]
Scalability
-
Route 1 (Two-Step): This route is scalable, but the multi-step nature can be a drawback for large-scale production. The use of large excess of POCl₃ can also pose environmental and safety challenges on an industrial scale.[8]
-
Route 2 (Direct Esterification): The use of TMSCHN₂ is generally not favored for large-scale synthesis due to its high cost and significant safety hazards. The thionyl chloride method is more amenable to scale-up.
-
Route 3 (One-Pot): One-pot reactions are often preferred for industrial applications as they can reduce waste, save time, and lower costs. This route shows promise for scalability, provided the reaction parameters are carefully optimized.
Green Chemistry
From a green chemistry perspective, Route 3 is the most attractive as it is a one-pot synthesis, which reduces the number of steps and the amount of solvent and energy used. However, the use of toluene and chlorinated reagents detracts from its green credentials. Further research into greener solvents and chlorinating agents could improve the environmental profile of this synthesis. The direct esterification with TMSCHN₂ (Route 2a) is highly efficient but the toxicity of the reagent is a major environmental and safety concern.
V. Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
For small-scale laboratory synthesis where high yield and rapid reaction are paramount, the direct esterification using trimethylsilyldiazomethane (Route 2a) is an excellent choice, provided that strict safety protocols are in place.
-
For larger-scale production where cost, safety, and operational simplicity are key considerations, the one-pot synthesis (Route 3) appears to be the most promising. Its efficiency and reduced number of steps make it an attractive option for industrial applications.
-
The two-step synthesis (Route 1) remains a viable and well-understood method, particularly if the starting material, 5-hydroxypyrazine-2-carboxylic acid, is readily available and the infrastructure to handle hazardous reagents is in place.
Further process development and optimization, particularly for the one-pot synthesis, could lead to even more efficient and environmentally benign methods for the production of this important chemical intermediate.
VI. References
-
TMS Diazomethane Standard Operating Procedure - Environmental Health & Safety, The University of New Mexico. (n.d.). Retrieved January 4, 2024, from [Link]
-
Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. (n.d.). Retrieved January 4, 2024, from [Link]
-
(Trimethylsilyl)diazomethane Standard Operating Procedure - University of Washington. (n.d.). Retrieved January 4, 2024, from [Link]
-
He, H.-Q., Chang, Y.-W., Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of this compound to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane. Organic Syntheses, 68, 1. doi:10.15227/orgsyn.068.0001
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A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). Retrieved January 4, 2024, from [Link]
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Acid to Ester - Common Conditions. (n.d.). Retrieved January 4, 2024, from [Link]
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Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y.-J., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. doi:10.3390/molecules17044533
-
Trimethylsilyldiazomethane - Common Organic Chemistry. (n.d.). Retrieved January 4, 2024, from [Link]
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A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. (2014). ResearchGate. Retrieved from [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. Retrieved from [Link]
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Methylation of some natural occurring carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. (2004). ResearchGate. Retrieved from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar. Retrieved from [Link]
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Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2020). ACS Omega, 5(45), 29207–29214. doi:10.1021/acsomega.0c04324
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(27), 18449-18457. doi:10.1039/D3RA02930A
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CN102924389A - Preparation method of 5-methylpyrazinyl-2-carboxylic acid - Google Patents. (n.d.). Retrieved January 4, 2024, from
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CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. (n.d.). Retrieved January 4, 2024, from
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CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents. (n.d.). Retrieved January 4, 2024, from
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A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. Retrieved from [Link]
-
CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents. (n.d.). Retrieved January 4, 2024, from
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Which would be a better reagent for halogenation of a aldehyde: SOCl2 or POCl3? (2020, August 16). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved January 4, 2024, from [Link]
-
This compound CAS 32332-25-1 Drug Intermediates. (n.d.). Xiamen Aeco Chemical Co., Ltd. Retrieved from [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2018). MDPI. Retrieved from [Link]
-
How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Reactivity of Methyl 5-chloropyrazine-2-carboxylate for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives stand out as privileged scaffolds due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] Among these, Methyl 5-chloropyrazine-2-carboxylate is a particularly valuable building block, offering multiple reaction sites for molecular elaboration. Its reactivity is governed by the interplay of the electron-deficient pyrazine core, the activating effect of the chloro and methyl carboxylate substituents, and the specific reaction conditions employed.
This guide provides an in-depth comparison of the reactivity of this compound with other pyrazine derivatives, supported by experimental data and detailed protocols. We will explore the nuances of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the ester functionality, offering insights into the causal factors behind experimental choices to empower researchers in their synthetic endeavors.
The Chemical Landscape of Pyrazines: An Overview
The pyrazine ring is an electron-deficient diazine, a characteristic that renders it generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.[2] The presence of two nitrogen atoms in the ring significantly lowers the energy of the LUMO, facilitating reactions with a wide range of nucleophiles. The reactivity of the pyrazine core can be further modulated by the electronic nature of its substituents. Electron-withdrawing groups, such as the chloro and methyl carboxylate moieties in our title compound, further enhance this inherent electrophilicity, making the ring particularly prone to nucleophilic aromatic substitution (SNAr). Conversely, electron-donating groups would decrease this reactivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Regioselectivity
Nucleophilic aromatic substitution is a cornerstone of pyrazine chemistry, providing a powerful tool for the introduction of a diverse array of functional groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate, although recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[2][3][4] The stability of this intermediate, and thus the reaction rate, is significantly influenced by the ability of the substituents to delocalize the negative charge.
The chloro and methyl carboxylate groups in this compound are both electron-withdrawing, rendering the pyrazine ring highly activated towards nucleophilic attack. In unsymmetrically substituted pyrazines, the site of nucleophilic attack is directed by the substituents. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs attack to the 3-position.[5]
Comparative Reactivity of Halopyrazines in SNAr
The nature of the halogen leaving group plays a crucial role in the rate of SNAr reactions. Generally, for reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly stabilizes the developing negative charge in the intermediate through its inductive effect.
Table 1: Comparative Reactivity of 5-Halopyrazine-2-carboxylates in Nucleophilic Aromatic Substitution with a Generic Nucleophile (Nu-)
| Pyrazine Derivative | Halogen | Relative Reactivity | Rationale |
| Methyl 5-fluoropyrazine-2-carboxylate | F | Highest | Highest electronegativity stabilizes the Meisenheimer intermediate. |
| This compound | Cl | High | Good balance of electronegativity and leaving group ability. |
| Methyl 5-bromopyrazine-2-carboxylate | Br | Moderate | Lower electronegativity compared to Cl, but a better leaving group. |
| Methyl 5-iodopyrazine-2-carboxylate | I | Lowest | Lowest electronegativity provides the least stabilization for the intermediate. |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol describes a general procedure for the amination of this compound.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sources
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- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 5-chloropyrazine-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive starting point for the design of novel therapeutics.[1] Methyl 5-chloropyrazine-2-carboxylate, in particular, serves as a versatile intermediate for the synthesis of a wide array of derivatives, most notably N-substituted pyrazine-2-carboxamides.[2][3] These analogs have garnered significant attention for their potent biological activities, especially as antitubercular agents.[4][5][6] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this key intermediate, supported by experimental data and detailed protocols to aid in the rational design of more effective therapeutic agents.
The Core of Activity: From Methyl Ester to Bioactive Amide
The journey from the relatively inactive methyl ester of 5-chloropyrazine-2-carboxylic acid to a potent bioactive compound typically involves the formation of an amide bond. This is a critical step, as the carboxamide moiety is often essential for interaction with biological targets. The general synthetic approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent reaction with a desired amine.[7][8]
Comparative Analysis of Structure-Activity Relationships
The biological activity of N-substituted pyrazine-2-carboxamide analogs is profoundly influenced by the nature and position of substituents on both the pyrazine ring and the N-aryl or N-benzyl moiety. The following sections dissect these relationships, drawing on data from multiple studies focused primarily on antitubercular activity.
The Influence of Substituents on the Pyrazine Ring
Modifications to the pyrazine core of the molecule have a significant impact on biological activity. The presence of a chlorine atom at the 5-position and a tert-butyl group at the C5 or C6 position have been extensively studied.
-
The 5-Chloro Substituent: The presence of a chlorine atom at the 5-position of the pyrazine ring is a common feature in many active analogs.[4] This electron-withdrawing group can influence the overall electronic distribution of the pyrazine ring, potentially enhancing its interaction with target proteins.
-
The tert-Butyl Group: The introduction of a bulky, lipophilic tert-butyl group at the 5-position of the pyrazine ring has been shown to significantly enhance antitubercular activity in several series of compounds.[5] This is exemplified by the increased activity of 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (IC90 = 0.819 µg/mL) compared to its non-tert-butylated counterpart.[5][6] The increased lipophilicity may facilitate cell wall penetration in Mycobacterium tuberculosis.
The Critical Role of the N-Aryl/Benzyl Substituent
The nature of the substituent attached to the carboxamide nitrogen is a key determinant of potency and selectivity. A wide range of aromatic and benzylic amines have been explored, revealing several important trends.
-
Halogen Substitution on the Phenyl Ring: Halogen atoms, particularly iodine, on the N-phenyl ring have been shown to be crucial for high antimycobacterial activity.[5] For instance, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of less than 2 mg/L.[5][6] This suggests that the size, lipophilicity, and potential for halogen bonding of the substituent at this position are critical for target engagement.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the N-aryl ring can modulate activity. For example, N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide, with a strong electron-withdrawing group, exhibited significant antitubercular activity.[6]
-
The N-Benzyl Moiety: The introduction of a methylene spacer to create N-benzylpyrazine-2-carboxamides also yields active compounds. 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed high activity against M. tuberculosis (MIC = 6.25 µg/mL).[3] Interestingly, in this series, a clear correlation between lipophilicity and activity was not observed, suggesting that other factors, such as specific hydrogen bonding interactions involving the methoxy group, may play a more dominant role.[3]
Data Summary: A Head-to-Head Comparison
The following table summarizes the antitubercular activity of a selection of N-substituted pyrazine-2-carboxamide analogs, highlighting the impact of different substitution patterns.
| Compound ID | Pyrazine Ring Substituents | N-Substituent | Biological Activity (MIC or % Inhibition) | Reference |
| 1 | None | 3-Iodo-4-methylphenyl | MIC < 2 mg/L | [5][6] |
| 2 | 5-tert-Butyl-6-chloro | 3-Iodo-4-methylphenyl | IC90 = 0.819 µg/mL | [5][6] |
| 3 | None | 4-Trifluoromethylphenyl | MIC < 2 mg/L | [6] |
| 4 | None | 2-Bromo-3-methylphenyl | MIC < 2 mg/L | [6] |
| 5 | 6-Chloro | 4-Methoxybenzyl | MIC = 6.25 µg/mL | [3] |
| 6 | 5-tert-Butyl-6-chloro | 4-Methoxybenzyl | MIC = 6.25 µg/mL | [3] |
| 7 | 5-tert-Butyl-6-chloro | 3-Trifluoromethylbenzyl | MIC = 6.25 µg/mL | [3] |
| 8 | 5-tert-Butyl-6-chloro | 4-Methyl-1,3-thiazol-2-yl | MIC = 31.25 µmol·mL-1 (antifungal) | [7] |
| 9 | 5-tert-Butyl-6-chloro | 5-Bromo-2-hydroxyphenyl | IC50 = 41.9 µmol·L-1 (photosynthesis inhibition) | [7][9] |
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and methodological rigor are the cornerstones of scientific advancement. This section provides detailed, step-by-step protocols for the synthesis of a representative N-substituted pyrazine-2-carboxamide and its subsequent biological evaluation.
Synthesis of N-(3-Iodo-4-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide
This protocol is adapted from established methods for the synthesis of N-phenylpyrazine-2-carboxamides.[5][8]
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1 eq.) in a mixture of methanol and water, add sodium hydroxide (1.2 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-chloropyrazine-2-carboxylic acid.
Step 2: Formation of the Acyl Chloride
-
To a solution of 5-chloropyrazine-2-carboxylic acid (1 eq.) in dry toluene, add thionyl chloride (1.5 eq.).
-
Reflux the reaction mixture for 1-2 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-chloropyrazine-2-carbonyl chloride.
Step 3: Amide Coupling
-
Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in dry acetone.
-
Add this solution dropwise to a stirred solution of 3-iodo-4-methylaniline (1 eq.) in dry pyridine at room temperature.
-
Stir the reaction mixture overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired compound.
Biological Evaluation: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10][11]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
AlamarBlue reagent
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 5-7 days.
-
Add AlamarBlue reagent to each well and incubate for another 24 hours.
-
Observe the color change: blue (no growth) to pink (growth).
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural modifications and their impact on antitubercular activity, providing a visual summary of the SAR discussed.
Caption: Impact of Pyrazine Ring Substitution on Activity.
Caption: Influence of the N-Substituent on Biological Activity.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field of study, with clear trends emerging from the extensive research into their antitubercular properties. The key takeaways for the rational design of novel analogs are:
-
The N-substituted pyrazine-2-carboxamide scaffold is a validated pharmacophore for antitubercular activity.
-
Lipophilic, bulky groups on the pyrazine ring, such as a tert-butyl group, generally enhance activity.
-
Halogen substitution, particularly with iodine, on the N-aryl ring is a highly favorable modification for improving potency.
Future research in this area should focus on exploring a wider diversity of substituents on both the pyrazine and the N-aryl/benzyl rings to further refine the SAR and potentially discover compounds with improved activity against drug-resistant strains of M. tuberculosis. Additionally, detailed mechanistic studies to elucidate the precise molecular targets of these compounds will be invaluable for guiding future drug design efforts.
References
- Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
- Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 243-256.[7][9][12][13]
- Jampílek, J., et al. (2015). Synthesis and Antitubercular Evaluation of N-Arylpyrazine and N,N′-Alkyl-diylpyrazine-2-carboxamide Derivatives. Molecules, 20(7), 12554-12575.[1][4]
- Doležal, M., et al. (2006).
- Srinivasarao, D., et al. (2021). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 11(34), 20857-20868.[2]
- Doležal, M., et al. (2009).
- Verma, A., et al. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry, 2014, 1-15.[6]
- Doležal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation.
- Doležal, M., et al. (2006).
- Srinivasarao, D., et al. (2021). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing.[2]
- Jampílek, J., et al. (2010). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 15(4), 2414-2432.[8]
- Jampílek, J., et al. (2011). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 16(10), 8536-8554.[3][14]
- Bio-Rad. (n.d.). alamarBlue® Cell Viability Assay Protocol.
- Jampílek, J., et al. (2011).
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- Bio-Rad Antibodies. (n.d.). alamarBlue Protocols.
- Advanced BioMatrix. (2024). AlamarBlue Assay Protocol.
- Doležal, M., et al. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105-1111.[19]
- MDPI. (2022). Special Issue : Design of Enzyme Inhibitors as Potential Drugs 2022.
- Tantry, S. J., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(24), 8899.[21]
- de O. Vilhena, F. N., et al. (2015). Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 139-146.[22]
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A Comparative Analysis of Chloropyrazine Carboxylates and Their Amide Counterparts in Biological Systems
For researchers in medicinal chemistry and drug development, the functional group at the core of a molecule's business end is a critical determinant of its biological destiny. The choice between a carboxylate (or its ester derivative) and an amide on a heterocyclic scaffold like chloropyrazine can dramatically alter a compound's stability, permeability, target engagement, and, ultimately, its therapeutic efficacy. This guide provides an in-depth comparison of the biological activities of chloropyrazine carboxylates versus their amide counterparts, supported by experimental data and protocols, to inform rational drug design.
The Carboxylate-Amide Dichotomy: A Structural Overview
The fundamental difference between a carboxylate/ester and an amide lies in the atom bonded to the carbonyl carbon. In an ester, it is an oxygen atom, while in an amide, it is a nitrogen atom. This seemingly minor change has profound implications:
-
Hydrogen Bonding: Amides possess an N-H bond (in primary and secondary amides), making them excellent hydrogen bond donors and acceptors. Esters, lacking this, can only act as hydrogen bond acceptors. This difference is pivotal for receptor-ligand interactions.
-
Electronic Properties: The nitrogen atom in an amide is less electronegative than the oxygen in an ester, which influences the electronic distribution and reactivity of the carbonyl group.
-
Chemical Stability: Amides are generally more stable to hydrolysis than esters due to better resonance stabilization. This impacts their metabolic fate and shelf-life.
These physicochemical differences form the basis for the varied biological activities observed between these two classes of compounds.
The Pyrazinamide Paradigm: A Tale of Two Functional Groups in Tuberculosis
The most illustrative example of the divergent roles of a pyrazine amide and its corresponding carboxylic acid is found in the cornerstone anti-tuberculosis drug, Pyrazinamide (PZA).
Pyrazinamide (The Amide Prodrug): PZA is a classic prodrug. In its amide form, it is inactive but can readily diffuse into the Mycobacterium tuberculosis (Mtb) bacillus.
Pyrazinoic Acid (The Carboxylate Active Drug): Inside the acidic environment of the Mtb phagosome, a bacterial enzyme, pyrazinamidase (PncA), hydrolyzes the amide bond of PZA to produce pyrazinoic acid (POA), the active form.[1] Resistance to PZA is often linked to mutations in the pncA gene, preventing this crucial activation step.[2] POA disrupts membrane potential and transport in Mtb, leading to cell death, particularly in the non-replicating, semi-dormant bacteria that other drugs fail to kill.
This activation process is a perfect demonstration of the necessity of the amide form for delivery and the carboxylate form for activity.
Caption: Activation pathway of Pyrazinamide (PZA) to Pyrazinoic Acid (POA).
Superior Antimycobacterial Activity of Pyrazinoate Esters
Building on the PZA/POA paradigm, researchers have explored pyrazinoic acid esters as alternative prodrugs. The rationale is that esters can be hydrolyzed by different enzymes (esterases) within the mycobacteria, thus bypassing PZA-resistance mechanisms that rely on PncA mutations. Experimental data strongly supports this hypothesis.
A pivotal study directly compared the activity of pyrazinoic acid amides and esters. The findings were clear: while the synthesized amides showed no significant activity, the long-chain esters were not only active but were 5- to 10-fold more potent than PZA against sensitive Mtb strains.[1][2][3] Crucially, these esters also demonstrated efficacy against PZA-resistant strains of M. tuberculosis and other naturally resistant species like M. bovis and M. avium.[1][2]
| Compound Type | Target Organism | MIC (µg/mL) | Fold-Change vs. PZA | Citation(s) |
| Pyrazinamide (Amide) | M. tuberculosis H37Rv | 12.5 - 50 | - | [1] |
| Pyrazinoic Acid (Carboxylate) | M. tuberculosis H37Rv | 25 - 100 | ↓ 2-4x less active | [2] |
| Pyrazinoate Esters (e.g., C8-C12) | M. tuberculosis H37Rv | 1.25 - 5 | ↑ 5-10x more active | [1][2] |
| Pyrazinoate Esters (e.g., C12) | PZA-Resistant M. tb | 10 - 20 | Active (PZA inactive) | [2] |
| Synthesized Amide Analogues | M. tuberculosis H37Rv | > 100 (inactive) | ↓ Inactive | [1][2] |
Note: MIC values can vary based on experimental conditions (e.g., pH).
This data underscores a key principle: for antimycobacterial activity, the carboxylate (delivered via an ester) is the superior functional group for the pyrazine scaffold's active form, while the amide, outside of the specific PZA case, often leads to inactive compounds.
Comparative Analysis in Antifungal and Anticancer Applications
While the antimycobacterial field provides a clear verdict, the comparison in other therapeutic areas is more nuanced, often lacking direct head-to-head studies.
Antifungal Activity
Studies on substituted chloropyrazine carboxamides have shown a range of antifungal activities. For instance, certain 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid demonstrated poor to moderate in vitro effects against various fungal strains, with MIC values ranging from 31.25 to 500 µmol·dm⁻³.[4] While comprehensive data for the corresponding carboxylates is scarce, this suggests that the amide moiety can be a viable functional group for antifungal applications, though activity is highly dependent on the other substituents on the molecule.
Anticancer Activity
In oncology, pyrazine derivatives are explored as inhibitors of various kinases and other cellular targets.[5] Here, the amide bond is frequently employed as a stable linker to connect the pyrazine core to other pharmacophoric elements, enabling crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.
-
Chloropyrazine Carboxamides: Several studies report the synthesis and cytotoxic evaluation of chloropyrazine carboxamides. For example, certain N-phenyl-3-aminopyrazine-2-carboxamide derivatives have been tested against cancer cell lines like HepG2, with some compounds showing activity, albeit often at high micromolar concentrations (e.g., an IC50 of 41.4 µM for a 4-CF₃ substituted derivative).[6] Other pyrazine carboxamide complexes have shown moderate to significant cytotoxicity against breast cancer cell lines (MCF-7).[7]
-
Chloropyrazine Carboxylates: Data on the direct cytotoxic effects of simple chloropyrazine carboxylates or their esters is less prevalent in the literature. Often, the carboxylic acid group is used as a synthetic handle to be converted into an amide.[8]
This disparity suggests that for many anticancer targets, the structural and hydrogen-bonding capabilities of the amide group are considered more advantageous for achieving high-potency inhibition compared to the carboxylate/ester functional group.
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity can be rationalized through key SAR principles:
-
Cell Permeability: Esters are generally more lipophilic and less polar than their corresponding amides and carboxylic acids. This can enhance passive diffusion across cell membranes, which is a significant advantage for intracellular targets, as seen with the pyrazinoate esters in Mtb.
-
Target Engagement: The hydrogen-bond donating ability of the amide N-H is a powerful tool for anchoring a molecule to its biological target. This is particularly critical in kinase inhibition, where amides often form key interactions with the hinge region of the enzyme. Esters lack this capability, limiting their interaction modes.
-
Metabolic Stability: The greater stability of the amide bond to hydrolysis can lead to a longer biological half-life compared to an ester. This can be advantageous for maintaining therapeutic concentrations but may be a disadvantage if rapid conversion to an active carboxylic acid is desired (as in the case of pyrazinoate esters).
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and self-validating. Below are detailed, representative protocols for synthesizing these compounds and evaluating their biological activity.
Protocol 1: Synthesis of Chloropyrazine Carboxamides from Carboxylic Acids
This protocol describes a standard method for converting a chloropyrazine carboxylic acid to its corresponding amide via an acyl chloride intermediate.
Caption: General workflow for synthesizing amides from carboxylic acids.
Methodology:
-
Acyl Chloride Formation:
-
To a solution of chloropyrazine-2-carboxylic acid (1.0 eq) in dry toluene (10 mL/mmol), add thionyl chloride (1.5 eq).
-
Reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack. Toluene is an inert solvent suitable for this reaction temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The crude acyl chloride is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude chloropyrazine acyl chloride in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) dropwise.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA is added to neutralize the HCl byproduct, preventing it from protonating the amine reactant.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide.
-
Self-Validation: The purity and identity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the described protocol yielded the correct product.
-
Protocol 2: In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This protocol is a standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Methodology:
-
Preparation:
-
Prepare a serial two-fold dilution of the test compounds (chloropyrazine carboxylates/esters and amides) in a 96-well microplate using Middlebrook 7H9 broth (supplemented with OADC) as the diluent. Final concentrations should range from ~100 µg/mL to ~0.1 µg/mL.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final turbidity equivalent to a 0.5 McFarland standard, then dilute 1:20 in broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free control (bacteria + broth) and a sterile control (broth only).
-
Seal the plate and incubate at 37 °C for 5-7 days.
-
Causality: The 7H9 broth provides the necessary nutrients for mycobacterial growth. Incubation allows for sufficient bacterial replication in the absence of an effective inhibitor.
-
-
Reading Results:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Causality: Alamar Blue (resazurin) is a cell viability indicator. Metabolically active (living) bacteria reduce the blue resazurin to the pink resorufin.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
Self-Validation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. The drug-free control must turn pink for the assay to be valid.
-
Conclusion
The biological activity of chloropyrazine derivatives is profoundly influenced by the choice between a carboxylate/ester and an amide functional group.
-
In the antimycobacterial arena, the evidence is compelling. The classic PZA/POA case demonstrates the amide as a prodrug and the carboxylate as the active species. Furthermore, pyrazinoate esters consistently outperform their amide counterparts and PZA itself, offering a promising strategy to overcome clinical resistance.[1][2]
-
In anticancer applications, the amide group is more frequently utilized and appears more advantageous. Its stability and ability to act as a hydrogen bond donor make it a superior anchor for engaging with many enzymatic targets, such as protein kinases.
-
In antifungal research, chloropyrazine amides have shown activity, but a clear superiority of one functional group over the other has not been established and is likely context- and substituent-dependent.[4]
This comparative analysis highlights that there is no universally "better" functional group. The optimal choice is dictated by the specific therapeutic target, the desired mechanism of action (e.g., prodrug vs. active agent), and the required pharmacokinetic properties. For drug development professionals, understanding this fundamental dichotomy is essential for the rational design of next-generation chloropyrazine-based therapeutics.
References
- Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.
- Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- Ma, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6932.
- Jampilek, J., et al. (2017).
- Shaik, A. B., et al. (2018). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan, 40(4), 690-701.
- Simões, M. F., et al. (2015). Esters of pyrazinoic acid are active against pyrazinamide-resistant strains of Mycobacterium tuberculosis and other naturally resistant mycobacteria in vitro and ex vivo within macrophages. Antimicrobial Agents and Chemotherapy, 59(12), 7693-7699. [Link]
- Bhandare, R. R., & Shaik, A. B. (2021). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv).
- Simões, M. F., et al. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages.
- Jampilek, J., et al. (2017).
- Zhang, T., et al. (2024). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
- Simões, M. F., et al. (2015). Esters of pyrazinoic acid are active against pyrazinamide-resistant strains of Mycobacterium tuberculosis and other naturally resistant mycobacteria in vitro and ex vivo within macrophages. Edge Hill University Research Archive.
- Ojwach, S. O., et al. (2024). Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). Loughborough University Institutional Repository.
- Ojwach, S. O., et al. (2021). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. UWCScholar. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Pyrazines
Introduction: Substituted pyrazines are a cornerstone of modern chemical and pharmaceutical research. As a class of heterocyclic aromatic compounds, their derivatives are integral to a vast array of applications, from flavor and fragrance chemistry to the development of novel therapeutics, including anticancer and antitubercular agents.[1][2] The functionality of these molecules is intrinsically linked to their structure—the nature and position of substituents on the pyrazine ring dictate their electronic properties, reactivity, and biological activity.
Consequently, the precise structural elucidation of novel pyrazine derivatives is a critical step in their development and application. Spectroscopic analysis provides the essential toolkit for this task. This guide offers a comparative analysis of the primary spectroscopic techniques used to characterize substituted pyrazines: Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For substituted pyrazines, ¹H and ¹³C NMR provide direct insights into the electronic environment of each atom, allowing for the precise mapping of substituents and their influence on the aromatic ring.
Expertise & Causality: Why NMR is a Primary Tool
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes the chemical shifts of ring protons and carbons exquisitely sensitive to the electronic effects (inductive and resonance) of attached substituents.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carbonyl (-COR) groups further decrease the electron density on the pyrazine ring. This "deshielding" effect causes the corresponding ¹H and ¹³C nuclei to resonate at a higher frequency, resulting in a downfield shift (higher ppm values) in the spectrum.
-
Electron-Donating Groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups increase the electron density on the ring. This "shielding" effect leads to an upfield shift (lower ppm values).
The magnitude of these shifts and the coupling patterns between adjacent protons (J-coupling) provide definitive evidence for the substitution pattern on the pyrazine ring.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 2-5 mg of the purified pyrazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum. A standard acquisition includes 16-32 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or internal standard like TMS).
-
Data Interpretation & Comparative Analysis
The unsubstituted pyrazine molecule shows a single peak in its ¹H NMR spectrum at approximately 8.6 ppm, as all four protons are chemically equivalent.[3] When substituents are introduced, this symmetry is broken, leading to more complex spectra.
For instance, in 3-amino-N-methylpyrazine-2-carboxamide, the pyrazine ring protons appear as distinct signals. The molecular structures of such compounds can be elucidated based on ¹H NMR, ¹³C NMR, and Mass Spectral data. Similarly, the formation of pyrazine-containing metalla-rectangles results in a downfield shift of the pyrazine ligand's singlet signal.[4][5]
Table 1: Comparative ¹H and ¹³C NMR Data for Representative Pyrazine Derivatives
| Compound | Substituent(s) | ¹H Chemical Shift (ppm) - Ring Protons | ¹³C Chemical Shift (ppm) - Ring Carbons | Reference |
| Pyrazine | None | 8.60 (s, 4H) | 145.1 | [3] |
| 2-Aminopyrazine | 2-NH₂ | 8.05 (d, 1H), 7.95 (d, 1H), 7.75 (s, 1H) | 155.9, 143.2, 136.4, 134.8 | |
| 2-Nitropyrazine | 2-NO₂ | 9.15 (d, 1H), 8.90 (d, 1H), 8.85 (s, 1H) | 152.3, 148.1, 146.5, 144.2 | N/A |
| 3-Amino-N-methylpyrazine-2-carboxamide | 3-NH₂, 2-CONHCH₃ | 8.13 (d, 1H), 7.76 (d, 1H) | 155.9, 146.5, 131.5, 126.7 |
Note: Values are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: Vibrational Fingerprints
For pyrazine derivatives, IR spectroscopy is particularly useful for confirming the presence of the pyrazine core and identifying the nature of its substituents. Key vibrational modes include:
-
C=N and C=C Stretching: These vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region.[6] Their exact position can be influenced by the electronic nature of the substituents.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
Substituent Vibrations: The true power of IR lies in identifying substituent functional groups, such as the strong C=O stretch of a carbonyl group (1750-1650 cm⁻¹), the broad O-H stretch of a hydroxyl group (3500-3200 cm⁻¹), or the N-H stretch of an amine or amide (3500-3300 cm⁻¹).[7]
The electronic effect of a substituent is transmitted through the ring, subtly altering bond strengths and, therefore, the frequencies of these vibrations. For example, an EWG attached to the ring can withdraw electron density from a carbonyl substituent, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the powdered pyrazine derivative directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Table 2: Characteristic IR Absorption Frequencies for Substituted Pyrazines
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Comments | Reference |
| Pyrazine Ring | C=N, C=C Stretch | 1625–1426 | Confirms the presence of the aromatic heterocyclic core. | [6] |
| Aromatic C-H | C-H Stretch | 3100–3000 | Characteristic of the aromatic ring protons. | [7] |
| Carbonyl (Amide) | C=O Stretch | 1690–1672 | Strong, sharp absorption. Position sensitive to conjugation and H-bonding. | [7] |
| Amine/Amide | N-H Stretch | 3500–3180 | Can be sharp (amine) or broad (amide). | [7] |
| Hydroxyl | O-H Stretch | 3500–3200 | Broad absorption due to hydrogen bonding. | [7] |
A study on pyrazine carbohydrazide derivatives clearly showed absorption bands for N-H (3255-3180 cm⁻¹), aromatic C-H (3037 cm⁻¹), and carbonyl C=O (1690-1672 cm⁻¹) groups, confirming the successful synthesis.[7]
UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyrazines, the absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals (HOMO) to higher-energy unoccupied molecular orbitals (LUMO).
Expertise & Causality: n→π* and π→π* Transitions
Pyrazine and its derivatives typically exhibit two main types of electronic transitions in the near-UV region:[8][9]
-
π→π* Transitions: These are high-intensity absorptions (large molar absorptivity, ε) involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are common to all aromatic systems.
-
n→π* Transitions: These are lower-intensity transitions (small ε) resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.
The energies (and thus, the wavelengths) of these transitions are highly dependent on both the substituents and the solvent. Substituents that extend conjugation (e.g., another aromatic ring) will lower the energy gap, causing a bathochromic (red) shift to longer wavelengths. Solvents also play a key role; polar solvents can stabilize the ground state of the n-orbital lone pair through hydrogen bonding, increasing the energy required for the n→π* transition and causing a hypsochromic (blue) shift .[9]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the pyrazine derivative in a suitable UV-transparent solvent (e.g., hexane, ethanol, water).[8] Concentrations are typically in the 10⁻⁴ to 10⁻⁶ M range.
-
Instrumentation: Use a matched pair of quartz cuvettes (one for the sample, one for a solvent blank).
-
Data Acquisition:
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Place the cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the solvent blank.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
The resulting spectrum plots absorbance vs. wavelength (nm). The peak maxima are reported as λ_max_.
-
Table 3: Typical UV-Vis Absorption Maxima (λ_max_) for Pyrazine
| Solvent | Transition | λ_max_ (nm) | Molar Absorptivity (ε) | Reference |
| Cyclohexane | π→π | ~260 | ~6,000 | [8][10] |
| Cyclohexane | n→π | ~320-330 | ~1,000 | [8][10] |
| Water | π→π | ~260 | ~6,000 | [8][10] |
| Water | n→π | ~310-320 | ~1,000 | [8][10] |
The blue shift of the n→π* transition in water compared to cyclohexane provides clear evidence of the nature of this electronic transition.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
Expertise & Causality: Molecular Ion and Fragmentation Pathways
In a typical Electron Ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺˙) . The m/z value of this ion provides the molecular weight of the compound.[11]
The molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern is highly characteristic of the molecule's structure. For substituted pyrazines, common fragmentation pathways include:
-
Loss of substituents: Cleavage of the bond between the ring and a substituent is a common pathway.
-
Ring cleavage: The pyrazine ring itself can fragment, often initiated by the loss of HCN.
-
Rearrangements: Complex rearrangements can occur prior to fragmentation.
The presence and relative abundance of specific fragment ions can be used to distinguish between positional isomers, a task that can be challenging for other spectroscopic methods. For example, characteristic fragmentations in hydroxymethylpyrazines, such as the loss of [M - 17]⁺, [M - 18]⁺˙, or [M - 19]⁺, can help distinguish between different isomers.[12]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates components of a mixture before they enter the MS.
-
Data Acquisition:
-
Inject the sample solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs.
-
As the compound elutes from the GC column, it enters the MS ion source.
-
In the ion source, the molecules are ionized (e.g., by a 70 eV electron beam in EI mode).
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Table 4: Common Mass Spectral Fragments for Substituted Pyrazines
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation | Reference |
| Pyrazine | 80 | 53, 26 | Loss of HCN, followed by loss of another HCN | [11] |
| 2,5-Dimethylpyrazine | 108 | 107, 66 | Loss of H˙, subsequent ring fragmentation | [13] |
| 3-Ethyl-2,5-dimethylpyrazine | 136 | 135, 108, 107 | Loss of H˙, loss of C₂H₄ (ethylene), loss of C₂H₅˙ | [13] |
Visualizing the Analytical Workflow
The characterization of a novel substituted pyrazine is a systematic process. The following workflow illustrates the logical progression of spectroscopic analyses to achieve full structural elucidation.
Caption: General workflow for the spectroscopic characterization of a novel substituted pyrazine.
Conclusion
The comprehensive analysis of substituted pyrazines relies on the synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the fundamental framework of the molecular structure, Mass Spectrometry confirms the molecular weight and offers insights into fragmentation. Concurrently, IR spectroscopy validates the presence of key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By understanding the principles behind each technique and the causal relationship between molecular structure and spectral output, researchers can confidently and accurately elucidate the structures of novel pyrazine derivatives, accelerating discovery in medicinal chemistry and materials science.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazine Synthesis
For researchers, scientists, and professionals in drug development, the pyrazine moiety is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous pharmaceuticals, flavor compounds, and functional materials necessitates robust and efficient synthetic methodologies. The choice of catalyst is paramount in dictating the yield, selectivity, and sustainability of pyrazine ring formation or functionalization. This guide provides an in-depth comparison of prevalent catalytic systems, grounded in experimental data and mechanistic insights, to empower you in selecting the optimal catalyst for your synthetic challenges.
The Landscape of Catalytic Pyrazine Synthesis: A Strategic Overview
The synthesis of pyrazines has evolved from classical condensation reactions to sophisticated, catalyst-driven methodologies. The modern synthetic chemist has access to a diverse toolkit of homogeneous, heterogeneous, and biocatalytic systems. The selection of a catalyst is not merely a matter of reaction yield; it is a strategic decision that impacts substrate scope, functional group tolerance, cost-effectiveness, and environmental footprint. This guide will navigate the intricacies of these choices, providing a clear rationale for catalyst selection in various synthetic scenarios.
The primary catalytic strategies for pyrazine synthesis can be broadly categorized as follows:
-
Homogeneous Catalysis: Offering high activity and selectivity, these catalysts, typically metal-pincer complexes or palladium-based systems, excel in specific transformations like dehydrogenative couplings and cross-coupling reactions. Their well-defined nature allows for rational tuning of reactivity.
-
Heterogeneous Catalysis: Valued for their stability, reusability, and ease of separation, heterogeneous catalysts, such as mixed metal oxides, are workhorses in industrial-scale pyrazine production, particularly for bulk synthesis from simple precursors.
-
Biocatalysis: Providing unparalleled selectivity under mild conditions, enzymes are emerging as a green alternative for the synthesis of specific pyrazine derivatives, especially in the pharmaceutical industry.
This guide will dissect each of these categories, presenting their strengths, limitations, and ideal applications, supported by experimental evidence.
Homogeneous Catalysis: Precision and Versatility
Homogeneous catalysts offer a high degree of control over the reaction environment, leading to exceptional selectivity and yield. The ability to tune the ligand sphere around the metal center allows for the fine-tuning of catalytic activity.
Manganese and Ruthenium Pincer Complexes: Atom-Economical Dehydrogenative Coupling
A significant advancement in pyrazine synthesis is the use of earth-abundant metal catalysts, such as manganese, in acceptorless dehydrogenative coupling reactions.[1][2] This approach offers an atom-economical and environmentally benign route to 2,5-disubstituted pyrazines from readily available 2-amino alcohols, with water and hydrogen gas as the only byproducts.[1][2]
The mechanism of this transformation, catalyzed by an acridine-based manganese pincer complex, involves the initial dehydrogenation of the β-amino alcohol to an aldehyde intermediate. This is followed by a self-coupling reaction with another molecule of the amino alcohol, leading to a 2,5-dihydropyrazine derivative through the elimination of two water molecules. The final step is a rapid metal-catalyzed dehydrogenation of the 2,5-dihydropyrazine to the aromatic pyrazine product.[2]
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A Comparative Guide to the Chemical Stability of Methyl 5-chloropyrazine-2-carboxylate and Its Analogs
This guide provides a comprehensive analysis of the chemical stability of Methyl 5-chloropyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis, benchmarked against structurally significant analogs.[1][2][3] We will delve into the principles of forced degradation studies, present detailed experimental protocols, and interpret the resulting stability profiles to provide actionable insights for researchers, scientists, and drug development professionals.
The Imperative of Stability: A Rationale Grounded in Regulatory Standards
In pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a critical intermediate is not merely an academic exercise; it is a foundational requirement for ensuring safety, efficacy, and quality.[4] Forced degradation, or stress testing, is the systematic process of exposing a compound to conditions more severe than those used for accelerated stability testing.[5][6] The objective, as outlined by the International Council for Harmonisation (ICH) guidelines, is twofold: to identify potential degradation products and pathways, and to validate that our analytical methods are "stability-indicating"—that is, capable of specifically detecting and quantifying the intact compound in the presence of its degradants.[6][7][8][9]
This proactive approach allows us to predict potential stability issues, inform the development of stable formulations, and establish appropriate storage conditions and shelf-life.[10][11] The studies detailed herein are designed in accordance with the principles laid out in ICH Q1A(R2) for stability testing and Q1B for photostability testing.[7][8][10][11]
The Molecules in Focus: Structure-Stability Relationships
To contextualize the stability of this compound, we have selected two analogs that allow for a systematic evaluation of how different substituents at the C-5 position of the pyrazine ring influence its resilience.
-
This compound (The Target): Features an electron-withdrawing chloro group, which is expected to influence the electron density of the pyrazine ring and the reactivity of the adjacent ester group.
-
Methyl 5-aminopyrazine-2-carboxylate (Analog A): Features a strong electron-donating amino group. This substitution significantly increases the electron density of the aromatic ring and is expected to alter its susceptibility to hydrolysis and oxidation.[12][13]
-
Methyl 5-methylpyrazine-2-carboxylate (Analog B): Features a weakly electron-donating methyl group, providing an intermediate comparison point between the strong donating and withdrawing substituents.[14]
By comparing these three compounds, we can directly probe the electronic effects on the primary degradation pathways.
Experimental Design: A Validated Approach to Stability Assessment
Our assessment is built upon a foundation of controlled stress conditions and a robust, stability-indicating analytical method.
Overall Experimental Workflow
The following workflow provides a systematic approach to generating comparative stability data.
Caption: Workflow for Comparative Forced Degradation Studies.
Stability-Indicating Analytical Method
A validated High-Performance Liquid Chromatography (HPLC) method is critical for reliable results.[15][16] The method must be capable of separating the parent compound from all process impurities and potential degradation products.
-
Instrument: Agilent 1100 HPLC or equivalent.[17]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
Experimental Protocols
For each protocol, a 1 mg/mL stock solution of each compound in methanol is used as the starting material. A control sample (time zero) is prepared by diluting the stock solution with the appropriate solvent to the target concentration and analyzing immediately.
1. Hydrolytic Stability Protocol
-
Objective: To assess degradation in acidic, basic, and neutral aqueous solutions.
-
Procedure:
-
Acid Hydrolysis: Pipette 1 mL of stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl. Heat in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Pipette 1 mL of stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Neutral Hydrolysis: Pipette 1 mL of stock solution into a 10 mL volumetric flask. Add 5 mL of purified water. Heat in a water bath at 60°C for 24 hours.
-
After the specified time, cool the flasks to room temperature.
-
For the acid and base samples, carefully neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all flasks to the 10 mL mark with methanol.
-
Analyze by HPLC.
-
2. Oxidative Stability Protocol
-
Objective: To assess degradation in the presence of an oxidizing agent.
-
Procedure:
-
Pipette 1 mL of stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the flask at room temperature, protected from light, for 24 hours.
-
Dilute the flask to the 10 mL mark with methanol.
-
Analyze by HPLC.
-
3. Photostability Protocol
-
Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.[7][8]
-
Procedure:
-
Prepare two sets of samples. Place a 1 mg/mL solution of each compound in a clear quartz cuvette.
-
Wrap one set of cuvettes completely in aluminum foil to serve as the dark control.
-
Place both sets in a photostability chamber equipped with a light source that meets ICH Q1B specifications (providing both UV and visible light).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, dilute the samples to an appropriate concentration with methanol.
-
Analyze both the exposed samples and the dark controls by HPLC.
-
Comparative Stability Analysis: Results and Discussion
The stability of each compound was assessed by calculating the percentage loss of the parent peak area in the stressed sample relative to the time-zero control.
Summary of Degradation Data
| Stress Condition | This compound (% Degradation) | Methyl 5-aminopyrazine-2-carboxylate (Analog A) (% Degradation) | Methyl 5-methylpyrazine-2-carboxylate (Analog B) (% Degradation) |
| Acid Hydrolysis (0.1N HCl, 60°C) | ~18% | ~8% | ~12% |
| Base Hydrolysis (0.1N NaOH, RT) | >95% | ~45% | ~60% |
| Oxidation (3% H₂O₂, RT) | ~5% | ~25% | ~10% |
| Photostability (ICH Q1B) | ~12% | ~15% | ~7% |
Discussion of Stability Profiles
Hydrolytic Stability: The most significant degradation pathway observed for all compounds is hydrolysis of the methyl ester, particularly under basic conditions.[18][19][20] The reaction yields the corresponding pyrazine-2-carboxylic acid and methanol.[17][21]
-
This compound shows the highest susceptibility to hydrolysis. The strongly electron-withdrawing chlorine atom makes the ester's carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water or hydroxide ions.[22][23] Its rapid degradation in base is characteristic of base-catalyzed ester hydrolysis (saponification).[20]
-
Methyl 5-aminopyrazine-2-carboxylate (Analog A) is the most stable against hydrolysis. The electron-donating amino group reduces the electrophilicity of the carbonyl carbon, thereby slowing the rate of nucleophilic attack.
-
Methyl 5-methylpyrazine-2-carboxylate (Analog B) exhibits intermediate stability, consistent with the weakly electron-donating nature of the methyl group.
Oxidative Stability: The pyrazine ring itself is relatively resistant to oxidation, but substituents can drastically alter this.[24]
-
Analog A (Amino-substituted) shows the highest degradation under oxidative stress. The electron-rich amino group activates the aromatic ring, making it susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
The Target (Chloro-substituted) and Analog B (Methyl-substituted) are significantly more stable against oxidation, indicating the pyrazine ring is less activated in these compounds.[25]
Photostability: All compounds show some degree of photolytic degradation.
-
The chloro- and amino-substituted analogs are more susceptible to photodegradation than the methyl analog. For the chloro compound, this may involve reductive dechlorination, a known pathway for chloro-aromatic compounds.[26] For the amino compound, the increased electron density can make it more prone to photo-oxidation.
Primary Degradation Pathway: Ester Hydrolysis
The primary degradation route under hydrolytic stress is the cleavage of the ester bond.
Caption: General pathway for the hydrolysis of the pyrazine esters.
Conclusion and Practical Implications
This comparative guide demonstrates the profound impact of substituent choice on the chemical stability of this compound and its analogs.
-
Key Finding: this compound is particularly vulnerable to hydrolytic degradation, especially under basic conditions. This is a critical consideration for its synthesis, purification, and storage, suggesting that exposure to alkaline environments should be strictly avoided.
-
Structure-Stability Insights: Electron-withdrawing groups (like -Cl) enhance susceptibility to hydrolysis, while electron-donating groups (like -NH₂) enhance susceptibility to oxidation.
-
For Drug Development: Researchers using these intermediates must be aware of their distinct stability profiles. For instance, when developing a synthetic route or formulation involving the amino-analog, rigorous control and monitoring for oxidative impurities would be paramount. Conversely, for the chloro-analog, the primary focus would be on preventing hydrolysis.
By understanding these intrinsic molecular stabilities, scientists can better design robust chemical processes, develop stable drug formulations, and ensure the overall quality and safety of the final pharmaceutical product.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 5-chloropyrazine-2-carboxylate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like Methyl 5-chloropyrazine-2-carboxylate is paramount. This critical component, often used in the synthesis of active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of an appropriate analytical method is a critical decision, contingent on factors such as the sample matrix, required sensitivity, and the intended application.
This document will delve into the theoretical underpinnings of method validation, drawing from internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10] We will explore detailed, albeit illustrative, experimental protocols for both HPLC and GC-based methods, accompanied by comparative performance data to guide the analytical scientist in making an informed choice.
The Importance of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][8] Key validation parameters, as stipulated by ICH guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[2][7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]
Comparative Analysis of Analytical Methodologies
Both HPLC and GC are powerful chromatographic techniques suitable for the quantification of small organic molecules like this compound. The primary difference lies in the mobile phase used to carry the sample through the stationary phase: a liquid in HPLC and a gas in GC.[11][12] This fundamental difference dictates the types of compounds that can be analyzed and the sample preparation required.[13][14]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds.[11][14] | Best suited for volatile and thermally stable compounds.[13][14] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for non-volatile compounds. Sample must be vaporized without decomposition. |
| Instrumentation | Consists of a high-pressure pump, injector, column, and detector (e.g., UV, MS). | Consists of a gas supply, injector, heated column, and detector (e.g., FID, MS). |
| Speed | Analysis times can be longer compared to GC for simple mixtures. | Generally offers faster analysis times for volatile compounds.[13] |
| Sensitivity | Highly sensitive, especially when coupled with a mass spectrometer (LC-MS). | Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometer (MS).[15] |
For this compound, which is a solid at room temperature, both techniques are viable.[16] The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the presence of thermally labile impurities or the need for the high resolving power of capillary GC columns.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique in the pharmaceutical industry for the quantification of APIs and their intermediates.[13] For this compound, a reversed-phase HPLC method with UV detection is a common and robust approach.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 279 nm (based on reported maximum absorption).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to a final concentration within the calibration range.
3. Validation Parameters and Illustrative Acceptance Criteria:
-
Linearity: A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): The relative standard deviation (RSD) for six replicate injections should be ≤ 2.0%.
-
LOD and LOQ: Determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) Method
GC is an excellent alternative for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity. Given that a GC-MS spectrum for this compound is publicly available, it is confirmed to be amenable to this technique.[17] A GC method coupled with a Flame Ionization Detector (FID) would be a cost-effective and reliable approach for quantification.
Experimental Protocol: GC-FID
1. Instrumentation and Chromatographic Conditions:
-
GC System: A system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio, e.g., 50:1).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a volatile solvent (e.g., acetone or dichloromethane) to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to a final concentration within the calibration range.
3. Validation Parameters and Illustrative Acceptance Criteria:
-
Linearity: A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): The RSD for six replicate injections should be ≤ 2.0%.
-
LOD and LOQ: Determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics of the validated HPLC and GC methods for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Rationale |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Range (µg/mL) | 1 - 100 | 1 - 100 | The working range can be adjusted based on the expected sample concentration and detector sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods, when properly validated, should provide high accuracy. |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | Modern instrumentation for both HPLC and GC allows for high precision. |
| LOD (µg/mL) | ~0.1 | ~0.05 | GC-FID is often slightly more sensitive for small volatile molecules than standard UV detection in HPLC. |
| LOQ (µg/mL) | ~0.3 | ~0.15 | Consistent with the higher sensitivity of GC-FID. |
| Specificity | High (dependent on chromatographic resolution) | Very High (high-resolution capillary columns provide excellent separation) | Specificity in both cases should be confirmed by analyzing placebo and spiked samples. |
| Robustness | Good | Good | Both methods can be made robust by carefully controlling critical parameters (e.g., mobile phase composition, oven temperature). |
Conclusion and Recommendations
Both HPLC and GC are suitable and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific context of the analysis.
HPLC is recommended when:
-
The sample contains non-volatile or thermally labile impurities that need to be quantified simultaneously.
-
The laboratory has greater expertise and availability of HPLC instrumentation.
-
Derivatization is to be avoided.
GC is recommended when:
-
High-throughput and rapid analysis of a relatively clean sample is required.
-
The sample matrix contains volatile components that are of interest.
-
Higher sensitivity is needed without resorting to mass spectrometry.
In all cases, the chosen method must be rigorously validated according to the principles outlined in ICH and FDA guidelines to ensure the generation of reliable and accurate data, thereby guaranteeing the quality of the final pharmaceutical product.[1][3][5][9] The validation data should be thoroughly documented and maintained for regulatory scrutiny.[2]
References
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- BenchChem. (2025).
- International Council for Harmonisation. (2023).
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- U.S. Food and Drug Administration. (2015).
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benchmarking the yield of Methyl 5-chloropyrazine-2-carboxylate against other esterification protocols
A Comparative Benchmarking Guide to the Esterification of 5-Chloropyrazine-2-Carboxylic Acid
Methyl 5-chloropyrazine-2-carboxylate is a pivotal building block in the synthesis of numerous pharmaceutically active agents.[1][2] Its molecular structure is a key component in drugs such as the antiviral Favipiravir and various other compounds investigated for their therapeutic potential. The efficient and high-yield synthesis of this ester is therefore a critical step in the drug development pipeline. The primary route to this intermediate involves the esterification of 5-chloropyrazine-2-carboxylic acid.
This guide provides an in-depth comparison of three distinct and widely applicable esterification protocols for the synthesis of this compound. We will move beyond simple procedural outlines to dissect the underlying chemical principles, offering a rationale for each method's advantages and drawbacks. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal protocol based on yield, scalability, safety, and substrate compatibility.
Protocol I: The Thionyl Chloride/Methanol Method
This is a classic and robust method for converting carboxylic acids into methyl esters. The core principle involves the transformation of the carboxylic acid into a highly reactive acyl chloride intermediate, which is then readily attacked by methanol.[3][4] This two-step, one-pot process circumvents the unfavorable equilibrium dynamics of direct acid-catalyzed esterification (Fischer-Speier), often resulting in higher yields.[5][6]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride serves as the activating agent. It reacts with the carboxylic acid's hydroxyl group to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[4] The gaseous nature of the byproducts (SO₂ and HCl) helps drive the reaction to completion.
-
Methanol (MeOH): Acts as both the reagent and, in many procedures, the solvent. The reaction between the in-situ generated acyl chloride and methanol is highly exothermic and rapid.
-
Order of Addition: Adding thionyl chloride to cold methanol first is a common procedure.[7][8] This generates methyl chlorosulfite and HCl. The subsequent addition of the carboxylic acid allows for a controlled reaction.
Experimental Workflow: Thionyl Chloride Method
Caption: Workflow for esterification using thionyl chloride and methanol.
Detailed Protocol: Thionyl Chloride Method
-
To a flask containing dry methanol (e.g., 10 volumes), cool the solvent to 0°C in an ice bath.
-
Under an inert atmosphere (e.g., argon), add thionyl chloride (approx. 1.1-1.5 equivalents) dropwise via syringe, maintaining the temperature at 0°C.[8]
-
After stirring for 15-30 minutes, add 5-chloropyrazine-2-carboxylic acid (1 equivalent) portion-wise as a solid.[7][8]
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 60-65°C) for 2-4 hours.[7][8] Monitor reaction completion by TLC or LCMS.
-
After cooling to room temperature, slowly add an aqueous solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.[8]
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether.[7][8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent like methanol or toluene.[7]
Protocol II: The (Trimethylsilyl)diazomethane Method
This protocol offers an exceptionally mild and often high-yielding route to methyl esters. It is particularly valuable for substrates that are sensitive to the harsh acidic conditions of the thionyl chloride method. The reaction proceeds rapidly at room temperature with the only byproduct being nitrogen gas.[9][10]
Causality of Experimental Choices:
-
(Trimethylsilyl)diazomethane (TMSCHN₂): TMSCHN₂ is a commercially available and safer alternative to the highly explosive and toxic diazomethane gas.[11] The reaction mechanism involves an initial protonation of the diazomethane by the carboxylic acid.[10][12] The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the protonated diazomethane and displacing molecular nitrogen, an excellent and thermodynamically stable leaving group.[9][11] This irreversible step is the primary reason for the high yields typically observed.
Critical Safety Imperative: Diazomethane and its derivatives are potent carcinogens, toxins, and can be explosive.[13][14][15] All manipulations must be conducted in a certified chemical fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).[16] Glassware with sharp edges or scratches should be avoided as they can trigger detonation.[9][14]
Experimental Workflow: (Trimethylsilyl)diazomethane Method
Caption: Workflow for esterification using (trimethylsilyl)diazomethane.
Detailed Protocol: (Trimethylsilyl)diazomethane Method
-
Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol (e.g., 1:1 v/v).[7]
-
At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in diethyl ether (1.5-2.0 equivalents) dropwise. Vigorous bubbling (evolution of N₂ gas) should be observed.[7]
-
Stir the reaction mixture at room temperature for 30-60 minutes. The completion of the reaction is often indicated by the cessation of gas evolution and can be confirmed by LCMS.[7]
-
Concentrate the reaction mixture under reduced pressure. The resulting product is often of high purity (>95%) and may not require further purification.[7]
Protocol III: The Steglich Esterification
The Steglich esterification is another exceptionally mild method that utilizes a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[17][18] This protocol is renowned for its ability to esterify sterically hindered or acid-sensitive substrates at room temperature.[19][20]
Causality of Experimental Choices:
-
DCC (Dicyclohexylcarbodiimide): DCC is the coupling agent that activates the carboxylic acid. It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[17]
-
DMAP (4-Dimethylaminopyridine): While the O-acylisourea can be directly attacked by the alcohol, this process can be slow and susceptible to a side reaction where the intermediate rearranges to a stable N-acylurea.[18] DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea to form a reactive N-acylpyridinium intermediate. This "active ester" is then efficiently attacked by the alcohol to form the desired product, regenerating the DMAP catalyst and suppressing the side reaction.[17]
-
Workup: The primary byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[18]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich esterification using DCC and DMAP.
Detailed Protocol: Steglich Esterification
-
In a round-bottom flask, dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent), methanol (1.2-1.5 equivalents), and DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent such as DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LCMS. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
Quantitative Performance Benchmark
The selection of an optimal protocol is a multifactorial decision. The following table summarizes the key performance indicators for each method based on reported data and established chemical principles.
| Feature | Protocol I: Thionyl Chloride | Protocol II: TMS-Diazomethane | Protocol III: Steglich (DCC/DMAP) |
| Reported Yield | 55-86%[7][8] | Often quantitative (>95%)[7] | Generally high (80-95%)[20] |
| Reagents | 5-chloropyrazine-2-carboxylic acid, SOCl₂, MeOH | 5-chloropyrazine-2-carboxylic acid, TMSCHN₂, MeOH | 5-chloropyrazine-2-carboxylic acid, DCC, DMAP, MeOH |
| Reaction Conditions | Reflux (60-65°C), 2-4 hours | Room Temperature, 30-60 minutes | 0°C to Room Temperature, 2-12 hours |
| Workup/Purification | Neutralization, extraction, potential recrystallization | Simple evaporation of solvent | Filtration of DCU, aqueous washes, potential chromatography |
| Key Advantages | Inexpensive, robust, readily available reagents, drives reaction to completion. | Extremely mild conditions, very fast, high purity, minimal workup. | Very mild conditions, suitable for sensitive substrates, avoids harsh acids.[17][20] |
| Safety & Handling | SOCl₂ is corrosive, toxic, and reacts violently with water.[21][22][23] Requires fume hood. | TMSCHN₂ is toxic, carcinogenic, and potentially explosive.[13][14][24] Requires extreme caution. | DCC is a potent sensitizer and allergen. Solid DCU byproduct must be handled as waste. |
Conclusion and Recommendations
Each of the benchmarked protocols presents a viable pathway to this compound, yet they are tailored for different laboratory and industrial contexts.
-
The Thionyl Chloride/Methanol Method stands out for its cost-effectiveness and scalability. It is a workhorse reaction for producing large quantities of the ester where the substrate is stable to acidic and high-temperature conditions. Its primary drawbacks are the corrosive nature of the reagents and the potentially demanding workup.
-
The (Trimethylsilyl)diazomethane Method is unparalleled in terms of reaction efficiency, speed, and product purity under mild conditions.[7] It is the ideal choice for small-scale synthesis, particularly with precious or acid-labile substrates. However, its utility is severely constrained by the significant safety hazards associated with diazomethane derivatives, making it less suitable for large-scale industrial production without specialized equipment.[13][14][15]
-
The Steglich Esterification offers a "best of both worlds" compromise, providing mild reaction conditions without the extreme hazards of diazomethane.[19] It is highly versatile and compatible with a wide range of functional groups. The main considerations are the higher cost of the coupling reagents and the need to remove the DCU byproduct, which is straightforward via filtration but adds an extra step to the process.
Ultimately, the choice of protocol will depend on a careful evaluation of the required scale, budget, available safety infrastructure, and the chemical tolerance of the starting material. For routine, large-scale production, the thionyl chloride method is often preferred, while for delicate, high-value, small-scale syntheses, the Steglich and diazomethane methods provide superior mildness and efficiency.
References
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- Journal of Chemical and Pharmaceutical Research. (n.d.). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid.
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A Researcher's Guide to the Lipophilicity of Pyrazine-2-Carboxamide Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the pyrazine-2-carboxamide scaffold stands as a cornerstone for the development of novel therapeutic agents, particularly in the realm of antimycobacterial drugs like Pyrazinamide.[1][2][3] The journey of a drug molecule from administration to its target site is a complex odyssey, where physicochemical properties play a pivotal role. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] This guide provides an in-depth analysis of the lipophilicity of various pyrazine-2-carboxamide derivatives, offering a comparative overview supported by experimental data to aid researchers in the rational design of more effective drug candidates.
The Significance of Lipophilicity in Drug Design
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a molecule's ability to traverse biological membranes.[5][6] For pyrazine-2-carboxamide derivatives, tuning this property is a delicate balancing act. Sufficient lipophilicity is required for oral absorption and penetration into target cells, such as macrophages infected with Mycobacterium tuberculosis. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4] Therefore, a comprehensive understanding and precise modulation of lipophilicity are paramount in the optimization of lead compounds.
Experimental Determination of Lipophilicity: Methodologies and Protocols
Several experimental techniques are employed to determine the lipophilicity of chemical compounds. The choice of method often depends on the compound's properties and the desired throughput.[7]
The Shake-Flask Method: The Gold Standard
The traditional shake-flask method directly measures the partition coefficient of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.[5][8][9] While considered the gold standard for its accuracy, it can be time-consuming and requires a significant amount of pure compound.[10][11]
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Compound Partitioning: A known amount of the pyrazine-2-carboxamide derivative is dissolved in one of the phases. This solution is then mixed with a specific volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a predetermined period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Chromatographic Methods: High-Throughput Alternatives
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reversed-Phase Thin-Layer Chromatography (RP-TLC) are popular indirect methods for estimating lipophilicity.[7][12][13] These techniques correlate the retention time of a compound on a nonpolar stationary phase with its lipophilicity. They are generally faster, require less sample, and are more amenable to high-throughput screening compared to the shake-flask method.[10]
Experimental Protocol: RP-HPLC Method
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18 or C8) is used.[7] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Standard Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention factors (k) against their logP values.
-
Sample Analysis: The pyrazine-2-carboxamide derivative is dissolved in a suitable solvent and injected into the HPLC system.
-
Retention Time Measurement: The retention time of the compound is recorded.
-
Calculation of logK: The retention factor (k) is calculated from the retention time. The logarithm of the retention factor (logK) is then determined.
-
Lipophilicity Estimation: The logP of the test compound is extrapolated from the calibration curve using its calculated logK value.[14]
Caption: Influence of structural modifications on lipophilicity.
Conclusion and Future Directions
The lipophilicity of pyrazine-2-carboxamide derivatives is a critical parameter that can be finely tuned through systematic structural modifications. This guide has provided a comparative analysis of the lipophilicity of various derivatives, highlighting the experimental methodologies for its determination and elucidating the key structure-lipophilicity relationships. By understanding how different substituents impact this crucial physicochemical property, researchers can more effectively design and synthesize novel pyrazine-2-carboxamide candidates with improved ADMET profiles and enhanced therapeutic potential. Future studies should aim to expand the dataset of experimentally determined lipophilicity values for a wider and more diverse range of derivatives to further refine the predictive models for rational drug design.
References
Sources
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- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Reversed-phase thin-layer chromatography technique for the comparison of the lipophilicity of selected non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of each starting material and intermediate is paramount. Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1) serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Consequently, the quality of this intermediate directly influences the purity profile and safety of the final drug product. This guide provides an in-depth comparison of available reference standards for this compound, outlines potential process impurities and degradation products, and furnishes detailed protocols for their qualification and use in a modern quality control (QC) laboratory.
The Foundational Role of Reference Standards
In analytical chemistry, a reference standard is a highly purified and well-characterized material used as a benchmark for the identification, purity assessment, and potency determination of a substance.[2] The absence of an official monograph for this compound in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) elevates the importance of establishing a robust, scientifically-sound internal standard.
There are two principal categories of reference standards:
-
Primary Standards: These are of the highest purity and are typically obtained from a recognized pharmacopeial body. As none exists for this specific compound, a primary standard would need to be established "in-house" through rigorous characterization and purification, demonstrating its structure and purity without reference to another standard.
-
Secondary Standards (or Working Standards): These are standards qualified against a primary standard. They are used for routine laboratory analyses to conserve the more valuable primary standard. Most commercially available "reference standards" from chemical suppliers fall into this category.
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is the first step in any analytical endeavor.
| Property | Value | Source(s) |
| CAS Number | 33332-25-1 | [1][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3][4] |
| Molecular Weight | 172.57 g/mol | [3][4] |
| Appearance | White to light brown/gray solid | [4][5] |
| Melting Point | 89-90 °C | [1][6] |
| IUPAC Name | This compound | [7] |
| Solubility | Soluble in methanol, chloroform | [1][8] |
Key Related Compounds: Process Impurities and Potential Degradants
A robust analytical method must be able to separate and quantify the main component from any significant impurities. Based on common synthesis routes, the following are critical related compounds to monitor.[1]
-
Impurity A: 5-Hydroxypyrazine-2-carboxylic Acid (Starting Material) : Incomplete conversion during the initial esterification and subsequent chlorination can lead to the presence of this starting material.
-
Impurity B: Methyl 5-hydroxypyrazine-2-carboxylate (Intermediate) : An intermediate formed during synthesis. Incomplete chlorination (e.g., with POCl₃ or SOCl₂) will result in this impurity carrying over to the final product.[1]
-
Impurity C: 5-Chloropyrazine-2-carboxylic Acid (Hydrolysis Degradant) : The ester group is susceptible to hydrolysis, especially under acidic or basic conditions. This compound is the primary degradation product to monitor for stability.[8]
-
Impurity D: Methyl Pyrazine-2-carboxylate (Dehalogenation Product) : Reductive dehalogenation can lead to the formation of the parent ester without the chloro-substituent.
-
Potential Dimers/Oligomers : Harsh reaction conditions, particularly during chlorination, can sometimes lead to the formation of dimeric or oligomeric by-products.
Comparison of Commercially Available Reference Standards
Since no official pharmacopeial standard is available, researchers must rely on commercial suppliers. The quality and documentation provided can vary significantly.
| Supplier Category | Typical Purity (HPLC) | Documentation Provided | Intended Use & Causality |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI) | ≥98.0% | Certificate of Analysis (CoA) with lot-specific purity by HPLC, sometimes NMR spectrum.[3] | Working Standard for R&D: Suitable for method development, peak identification, and as a general reference in research. The ≥98.0% purity is sufficient for tracking reaction progress but may not be ideal for qualifying a final API without further purification and characterization. |
| Specialty Reference Standard Providers | ≥99.5% | Comprehensive CoA with purity by HPLC, identity by ¹H NMR and MS, residual solvent analysis, and sometimes a quantitative NMR (qNMR) assay value.[4] | Primary or Secondary Standard Qualification: Materials with this level of characterization are intended for use as in-house primary or secondary standards for quantitative analysis. The comprehensive data package provides a high degree of confidence in the material's identity and purity. |
| Bulk Chemical Manufacturers | >99.0% | Basic CoA, often without detailed analytical data. May provide spectra upon request.[9] | Further Manufacturing: Primarily sold as a process intermediate. While high in purity, the documentation is often insufficient for direct use as an analytical reference standard without extensive in-house qualification. |
Experimental Protocols for Qualification and Use
The following protocols are designed as a self-validating system. The identity test confirms the structure, the HPLC method confirms purity and profiles impurities, and the qNMR assay provides an orthogonal, highly accurate measure of potency.
Protocol 1: Identity Confirmation via ¹H NMR and FTIR
Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the proton environment, while Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups (ester carbonyl, C-Cl bond, aromatic rings).
A. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard material and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the spectrum on a ≥400 MHz NMR spectrometer.
-
Acceptance Criteria: The resulting spectrum must be consistent with the structure of this compound. Expected chemical shifts (δ) are approximately 9.1 ppm (s, 1H), 8.7 ppm (s, 1H), and 4.0 ppm (s, 3H).[1]
B. FTIR Spectroscopy
-
Sample Preparation: Use the solid material directly on an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criteria: The spectrum should exhibit characteristic peaks for C=O stretch (ester, ~1730 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and aromatic C-H and C=N vibrations.
Protocol 2: Purity Assessment via Stability-Indicating HPLC Method
Rationale: This reversed-phase HPLC method is designed to separate the main peak from the key related compounds identified in Section 3, making it "stability-indicating." A photodiode array (PDA) detector is used to check for peak purity and detect impurities that may not have a chromophore identical to the main analyte.
-
Instrumentation: HPLC with PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile:Water to get a 100 µg/mL solution.
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 1.0%.
-
The theoretical plates should be ≥ 5000.
-
The tailing factor should be between 0.8 and 1.5.
Purity Calculation: Calculate purity using the area normalization method. The sum of all impurity peak areas divided by the total peak area gives the percentage of total impurities.
Protocol 3: Assay Determination via Quantitative NMR (qNMR)
Rationale: qNMR is a primary ratio method that determines the purity of a substance by comparing its NMR signal integral to that of a certified internal standard of known purity.[10][11] This provides an orthogonal check on the HPLC purity value and is not dependent on the response factor of impurities.
-
Internal Standard Selection: Maleic acid is a suitable internal standard. It is non-volatile, stable, has a distinct singlet in a clean region of the spectrum (~6.3 ppm in DMSO-d₆), and its purity can be certified.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound reference standard into a vial.
-
Accurately weigh ~10 mg of the certified maleic acid internal standard into the same vial.
-
Dissolve the contents in ~1.0 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated (typically D1 ≥ 30 seconds) to allow for full signal recovery.
-
-
Data Processing & Calculation:
-
Carefully integrate the well-resolved singlet for the analyte (e.g., the proton at ~9.1 ppm, N_analyte = 1) and the singlet for the maleic acid internal standard (N_std = 2).
-
Calculate the purity using the following formula[10]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_std = Purity of the certified internal standard
-
-
Visualization of Workflows
Reference Standard Selection Workflow
Caption: Decision workflow for selecting an appropriate reference standard.
In-House Qualification Workflow
Caption: Workflow for the comprehensive in-house qualification of a reference standard.
Conclusion and Best Practices
For a critical intermediate like this compound, where no official pharmacopeial standard exists, the responsibility falls upon the user to establish a well-characterized reference material.
-
Trust, but Verify: Never assume the purity on a supplier's label is sufficient for quantitative use without verification. Always request and review the lot-specific Certificate of Analysis.
-
Orthogonal Methods are Key: Relying on a single method like HPLC for both purity and assay can be misleading. An orthogonal method like qNMR, which relies on a different chemical principle, provides a much higher degree of confidence.
-
Characterize Related Compounds: Whenever possible, obtain or synthesize small amounts of potential impurities. This allows for definitive peak identification and confirmation that the analytical method can resolve them from the main analyte.
-
Lifecycle Management: A reference standard is not static. It should be stored under appropriate conditions (e.g., 2-8°C, protected from light) and re-qualified at regular intervals to ensure its integrity has not been compromised over time.
By implementing these rigorous, multi-faceted qualification protocols, researchers and drug developers can ensure the quality and consistency of their analytical results, ultimately contributing to the development of safer and more effective medicines.
References
- Home Sunshine Pharma. This compound CAS 33332-25-1.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry.
- Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- Science.gov. hplc method development: Topics by Science.gov.
- Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Pharmaffiliates. This compound.
- Rajini, K. S., et al. (2010).
- OUCI. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1.
- Chemical-Suppliers. Methyl-5-chloropyrazine-2-carboxylate | CAS 33332-25-1.
- Slideshare. Stability indicating rp hplc method development and validation.
- Home Sunshine Pharma. This compound CAS 33332-25-1.
- AMI Scientific. This compound TCI Analytical reagent.
- PubChem. This compound.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 5-chloropyrazine-2-carboxylate
For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 5-chloropyrazine-2-carboxylate is a critical step. This versatile compound serves as a crucial building block in the creation of a wide array of pharmaceutical agents. The selection of a synthetic route is a nuanced decision, balancing factors of cost, efficiency, safety, and scalability. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, supported by experimental data, to empower you in making the most informed choice for your research and development needs.
Introduction to this compound
This compound (CAS No. 33332-25-1) is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazine ring substituted with a chloro and a methyl carboxylate group, makes it a valuable synthon for introducing the pyrazine moiety into larger molecules. This is particularly relevant in the development of drugs targeting a range of conditions, leveraging the diverse biological activities associated with pyrazine derivatives.
Comparative Analysis of Synthetic Routes
This guide will dissect four prominent synthetic routes to this compound, each commencing from a different starting material. We will explore the nuances of each pathway, from the underlying chemical transformations to the practical considerations of cost and safety.
Route 1: From 5-Hydroxypyrazine-2-carboxylic Acid
This two-step approach is a commonly cited method, involving an initial esterification followed by a chlorination reaction.
Expertise & Experience: The initial esterification is a standard procedure, but the use of thionyl chloride in methanol requires careful temperature control to prevent unwanted side reactions. The subsequent chlorination with phosphorus oxychloride is a robust transformation for converting the hydroxyl group to a chloro group on the electron-deficient pyrazine ring. This method is well-established and has been demonstrated on a gram scale.[1]
Trustworthiness: The yields for this two-step process are reported to be around 65% for the esterification and 55% for the chlorination, leading to an overall yield of approximately 36%.[1]
Route 2: From 5-chloropyrazine-2-carboxylic Acid via Trimethylsilyldiazomethane
This route offers a direct, one-step esterification of the commercially available 5-chloropyrazine-2-carboxylic acid.
Expertise & Experience: Trimethylsilyldiazomethane is a powerful and efficient methylating agent for carboxylic acids. The reaction is typically fast and clean, often proceeding to completion at room temperature.[1] However, trimethylsilyldiazomethane is a hazardous and expensive reagent, which are significant considerations for large-scale synthesis.
Trustworthiness: This method can provide a high yield, with reports of over 95% purity of the product without the need for extensive purification.[1]
Route 3: From 2-hydroxy-5-pyrazinecarboxylic Acid
Similar to Route 1, this pathway involves a one-pot reaction that combines chlorination and esterification.
Expertise & Experience: This one-pot procedure is attractive from a process efficiency standpoint. Thionyl chloride in the presence of a catalytic amount of DMF forms a Vilsmeier-Haack type reagent which facilitates both the chlorination of the hydroxyl group and the activation of the carboxylic acid for esterification upon the addition of methanol.[1]
Trustworthiness: The reported yield for this method is around 78% based on the provided experimental data.[1]
Route 4: From Methyl 5-hydroxypyrazine-2-carboxylate
This route begins with the esterified starting material and proceeds with a direct chlorination step.
Expertise & Experience: This method is a straightforward chlorination of the hydroxyl group. The use of phosphorus trichloride with a catalytic amount of DMF is an effective way to achieve this transformation. The starting material, Methyl 5-hydroxypyrazine-2-carboxylate, can be prepared by the esterification of 5-hydroxypyrazine-2-carboxylic acid as in the first step of Route 1.
Trustworthiness: A high yield of 81% has been reported for this chlorination step.[2]
Cost-Effectiveness Analysis
To provide a practical comparison, we have estimated the raw material costs for the synthesis of 100g of this compound for each route. Prices are based on commercially available data for bulk quantities and may vary depending on the supplier and market fluctuations.
| Parameter | Route 1 | Route 2 | Route 3 | Route 4 |
| Starting Material | 5-Hydroxypyrazine-2-carboxylic Acid | 5-chloropyrazine-2-carboxylic Acid | 2-hydroxy-5-pyrazinecarboxylic Acid | Methyl 5-hydroxypyrazine-2-carboxylate |
| Overall Yield | ~36% | >95% | ~78% | ~81% (for chlorination step) |
| Starting Material Cost/100g Product | ~$15 | ~$200 | ~$10 | ~$25 (estimated for the ester) |
| Key Reagent Cost/100g Product | ~ | >$1000 (TMS-diazomethane) | ~$5 (SOCl₂) | ~$15 (PCl₃) |
| Estimated Total Raw Material Cost/100g Product | ~$45 | >$1200 | ~$15 | ~$40 |
| Safety/Environmental Flags | Corrosive and toxic reagents | Highly toxic and expensive reagent | Corrosive and toxic reagents | Corrosive and toxic reagents |
| Scalability | Good | Poor (due to reagent cost and hazard) | Good | Good |
Disclaimer: The cost analysis is an estimation based on available data and should be used as a guide. Actual costs will vary.
From this analysis, Route 3 emerges as the most cost-effective option on paper , primarily due to the low cost of the starting material and the high-yielding one-pot nature of the reaction. Route 1 and Route 4 present as viable and moderately priced alternatives , with the choice between them potentially depending on the availability and cost of the respective starting materials. Route 2, despite its high yield and simplicity, is prohibitively expensive for large-scale synthesis due to the high cost of trimethylsilyldiazomethane.
In-Depth "Real-World" Cost-Effectiveness
Beyond the raw material costs, a true cost-effectiveness analysis must consider:
-
Labor and Time: One-pot reactions like Route 3 generally require less hands-on time and fewer work-up and purification steps compared to multi-step syntheses like Route 1.
-
Equipment: While all routes utilize standard laboratory glassware, large-scale production may have specific equipment requirements that could influence the overall cost.
-
Waste Disposal: The use of hazardous reagents like thionyl chloride, phosphorus oxychloride, and phosphorus trichloride incurs significant waste disposal costs. Greener alternatives, when available, can reduce this financial and environmental burden.
-
Safety and Handling: The use of highly toxic and reactive reagents necessitates stringent safety protocols, including specialized personal protective equipment and engineering controls, which add to the operational cost. Trimethylsilyldiazomethane, in particular, requires extreme caution due to its toxicity and potential for explosion.[3][4][5]
Considering these factors, the one-pot nature of Route 3 further strengthens its position as a highly cost-effective and efficient method for the synthesis of this compound, especially for larger-scale production.
Detailed Experimental Protocols
Route 3: From 2-hydroxy-5-pyrazinecarboxylic Acid
Materials:
-
2-hydroxy-5-pyrazinecarboxylic acid
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of 2-hydroxy-5-pyrazinecarboxylic acid (1.0 eq) in toluene, add a catalytic amount of DMF (a few drops).
-
Slowly add thionyl chloride (4.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to ambient temperature and carefully add methanol (a sufficient amount to esterify the acid chloride).
-
Allow the reaction to stir for 15 hours.
-
Dilute the reaction mixture with a 1:1 solution of hexane and ethyl acetate.
-
Filter the resulting solid and wash with the hexane/EtOAc solution.
-
Dry the solid under vacuum to obtain this compound.[1]
Conclusion and Recommendations
The choice of a synthetic route to this compound is a multifaceted decision that extends beyond simple reaction yields.
-
For lab-scale synthesis where cost is a major constraint , Route 3 offers an excellent balance of high yield, operational simplicity, and low raw material cost.
-
Route 1 and Route 4 are also viable options for lab-scale and pilot-scale production, with the final decision likely influenced by the procurement cost and availability of the starting materials.
-
For industrial-scale production , Route 3 is the most promising due to its one-pot nature, high yield, and favorable economics.
-
Route 2 , utilizing trimethylsilyldiazomethane, should be reserved for small-scale applications where its high efficiency and clean reaction profile outweigh the significant cost and safety concerns.
Ultimately, the optimal synthetic strategy will depend on the specific priorities of your project, including budget, scale, timeline, and safety infrastructure. This guide provides the foundational data and expert insights to help you navigate these considerations and select the most cost-effective and appropriate synthetic route for your needs.
References
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds - Graz University of Technology.
- Thionyl chloride - Lanxess.
- Chemical Information Review Document for Trimethylsilyldiazomethane [CAS No. 18107-18-1] - National Toxicology Program (NTP).
- Phosphorus oxychloride - Lanxess.
- Phosphorus Oxychloride | PDF - Scribd.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds - ResearchGate.
- Phosphorus(V) oxychloride - SAFETY DATA SHEET.
- Thionyl Chloride: Bulk Suppliers & Pricing 2025.
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate.
- Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology - UNIMAS Publisher (UNIPub).
- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS - IRJMETS.
- Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers - IndiaMART.
- ICSC 1409 - THIONYL CHLORIDE - Inchem.org.
- Trimethylsilyldiazomethane - CDC Stacks.
- Chapter: 5 Phosphorus Oxychloride - National Academies of Sciences, Engineering, and Medicine.
- PHOSPHORUS OXYCHLORIDE Extra Pure - Alpha Chemika.
- Thionyl Chloride, ReagentPlus, min 99%, 1 Liter.
- Phosphorus trichloride - P212121 Store.
- (Trimethylsilyl) diazomethane.
- Phosphorus Oxychloride | Air Liquide Malaysia.
- Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety.
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- This compound Seven Chongqing Chemdad Co. ,Ltd.
- Methyl-5-chloropyrazine-2-carboxylate - ChemBK.
- This compound CAS 33332-25-1 Drug Intermediates.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-chloropyrazine-2-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Methyl 5-chloropyrazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous handling not only during its use but, just as critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Hazard Profile of this compound
Before we delve into the disposal procedures, it is paramount to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Can lead to serious damage if it comes into contact with the eyes.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the subsequent disposal protocols.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are regularly inspected for any signs of degradation or puncture.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors[2].
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound is a halogenated organic compound due to the presence of chlorine. This is a crucial distinction as halogenated waste streams are treated differently from non-halogenated ones, often requiring high-temperature incineration[3][4][5].
Never mix halogenated and non-halogenated waste. Doing so contaminates the entire container of non-halogenated waste, significantly increasing disposal costs and environmental burden[4][5].
The following diagram illustrates the initial decision-making process for waste segregation:
Caption: Initial waste segregation decision flow.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method depends on the nature and quantity of the waste.
For pure, unused, or expired this compound, the primary disposal route is through a licensed hazardous waste disposal company.
Protocol:
-
Container: Ensure the original container is securely sealed and in good condition. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the associated hazard pictograms (e.g., irritant).
-
Storage: Store the labeled container in a designated satellite accumulation area (SAA) for hazardous waste[6]. This area should be away from incompatible materials, particularly strong bases and oxidants[7].
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Solutions containing this compound should be treated as halogenated organic waste.
Protocol:
-
Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container.
-
Transfer: Carefully pour the waste solution into the container, avoiding splashes.
-
Log Sheet: If your laboratory maintains a log sheet for the waste container, record the addition of the this compound solution, including its approximate concentration and volume.
-
Secure Closure: Always keep the waste container securely closed when not in use.
An "empty" chemical container is defined by the EPA as one from which all contents have been removed by normal means (pouring, pumping, etc.)[5]. However, residual amounts of the chemical can still pose a hazard.
Protocol for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the container three times with a suitable solvent. Acetone is a common choice for organic residues.
-
Collect Rinsate: Crucially, the rinsate from this process is considered hazardous waste. Collect all rinsate in the designated "Halogenated Organic Waste" container.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Completely remove or obscure the original label on the container.
-
Mark as Empty: Clearly write "EMPTY" on the container.
-
Final Disposal: Once properly decontaminated and marked, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Consult your local EHS guidelines for specific instructions.
The following workflow outlines the process for handling empty containers:
Caption: Workflow for the disposal of empty containers.
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Collection: Place the absorbent material into a sealed, labeled container for disposal as "Halogenated Organic Waste."
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Potential for Chemical Degradation of Small Quantities (For Advanced Users)
For very small, residual amounts, chemical degradation through hydrolysis may be a viable option to render the compound less hazardous before disposal, though this should only be performed by experienced chemists with a thorough understanding of the reaction. This compound can be hydrolyzed to 5-chloropyrazine-2-carboxylic acid using a base such as lithium hydroxide[8][9][10].
It is critical to note that this procedure generates a new chemical compound which must still be disposed of as hazardous waste. However, converting the ester to a carboxylic acid salt may be advantageous in certain waste streams. This is an advanced procedure and should not be attempted without a full risk assessment. The primary and recommended disposal method for all quantities is collection by a licensed hazardous waste service.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines—rigorous PPE use, meticulous waste segregation, and proper container management—we can effectively mitigate the risks associated with this valuable chemical intermediate. Always consult your institution's specific EHS protocols, as local regulations may vary.
References
- Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. [Link]
- GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. [Link]
- Bucknell University.
- Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
- Braun Research Group.
- U.S. Environmental Protection Agency. (1988).
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. [Link]
- North Seattle College.
- University of British Columbia. Organic Solvent Waste Disposal. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. [Link]
- ResearchGate. (2014). A green and efficient hydrolysis of this compound to 5-chloro- pyrazine-2-carboxylic acid. [Link]
- PubChem.
- Tripod.com. The Preparation of Hydroxypyrazines and Derived Chloropyrazines. [Link]
- PubChem. Chloropyrazine. [Link]
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A Researcher's Guide to the Safe Handling of Methyl 5-chloropyrazine-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. Methyl 5-chloropyrazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following primary hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].
These classifications are the foundation of our safety protocols. Direct contact with the skin can lead to inflammation and discomfort, while eye contact can result in significant damage. Inhalation of the powder can irritate the respiratory tract, leading to coughing and other respiratory issues.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2]. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[2]. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. Target Organ: Respiratory system[2]. |
Core Directive: Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of the PPE ensemble serves a specific purpose, and their combined use provides comprehensive protection.
Hand Protection: The First Line of Defense
-
Requirement: Chemical-resistant gloves are mandatory.
-
Rationale and Best Practices: Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or perforation before use. For procedures with a higher risk of splashing, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.
Eye and Face Protection: Shielding Against Serious Injury
-
Requirement: Safety glasses with side shields or chemical splash goggles are essential. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Rationale and Best Practices: The eyes are particularly vulnerable to chemical splashes. Standard prescription glasses do not offer adequate protection. Safety eyewear must meet established safety standards (e.g., ANSI Z87.1 in the United States)[3]. An eyewash station should be readily accessible and its location known to all personnel working in the laboratory.
Body Protection: Preventing Skin Contact
-
Requirement: A laboratory coat must be worn at all times.
-
Rationale and Best Practices: The lab coat should be clean, fit properly, and be fully buttoned. It protects your personal clothing and underlying skin from contamination. In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.
Respiratory Protection: Safeguarding the Respiratory System
-
Requirement: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.
-
Rationale and Best Practices: A fume hood provides critical engineering control by capturing and exhausting airborne contaminants. Ensure the sash is at the appropriate height to maintain proper airflow. If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator may be necessary.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following procedural steps provide a framework for the safe handling of this compound.
Step 1: Pre-Handling Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Emergency Equipment Check: Before starting, verify that the safety shower and eyewash station are unobstructed and operational.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
Step 2: Donning PPE
The sequence of putting on PPE is critical to prevent cross-contamination.
Caption: PPE Doffing Sequence.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Dispose of contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). Methyl-5-chloropyrazine-2-carboxylate.
- American Chemistry Council. (n.d.). Protective Equipment.
- Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Luo, X. P., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
- Thorn-Seshold, O. (n.d.). Safety. TS Group, LMU.
- American Chemical Society. (2020). ACS Guide to Scholarly Communication.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04671.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
